Product packaging for Z-Lys(Z)-OSu(Cat. No.:CAS No. 2116-83-8)

Z-Lys(Z)-OSu

Cat. No.: B554376
CAS No.: 2116-83-8
M. Wt: 511,51 g/mole
InChI Key: LHOAUCZIIQFZMI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Lys(Z)-OSu, also known as this compound, is a useful research compound. Its molecular formula is C26H29N3O8 and its molecular weight is 511,51 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29N3O8 B554376 Z-Lys(Z)-OSu CAS No. 2116-83-8

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOAUCZIIQFZMI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144662
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21160-83-8
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21160-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-Lys(Z)-OSu: A Core Reagent in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Z-Lys(Z)-OSu

Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a pivotal amino acid derivative employed extensively in the fields of peptide chemistry, bioconjugation, and pharmaceutical research.[1][2] This compound is a derivative of the essential amino acid L-lysine, where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This strategic combination of protecting groups and an activated ester makes this compound a highly effective building block for the precise and controlled incorporation of lysine residues into peptide chains.

The dual Z-protection ensures the stability of the side-chain during subsequent coupling reactions, a critical feature for the synthesis of complex peptides that may require regioselective modifications.[2] The N-hydroxysuccinimide ester provides a highly reactive site for the formation of amide (peptide) bonds under mild conditions, facilitating efficient coupling to the free amino terminus of a growing peptide chain.[2]

Primary Function and Applications

The principal function of this compound lies in its role as a protected and activated amino acid for peptide synthesis . It is particularly valuable in solution-phase peptide synthesis (SPPS) , where the controlled, stepwise addition of amino acids is paramount. Its utility also extends to solid-phase peptide synthesis (SPPS), albeit with considerations for the specific resin and cleavage strategies employed.

Beyond routine peptide synthesis, this compound is instrumental in:

  • Bioconjugation: Facilitating the attachment of peptides to other biomolecules, such as proteins, antibodies, or drug molecules, to create functional bioconjugates.

  • Drug Development: Serving as a key intermediate in the synthesis of biologically active peptides, including therapeutic peptides and peptide-based drugs targeting a variety of diseases. The incorporation of protected lysine residues can be crucial for the final structure and function of these molecules.

  • Synthesis of Peptide-Based Biomaterials: Used in the creation of novel materials with specific biological properties, such as hydrogels and scaffolds for tissue engineering.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Name Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester
Synonyms Z-L-Lys(Z)-OSu, Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester
CAS Number 21160-83-8
Molecular Formula C₂₆H₂₉N₃O₈
Molecular Weight 511.52 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥95.0%
Storage Temperature -20°C

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Solution-Phase Peptide Synthesis: A Step-by-Step Coupling Protocol

This protocol outlines the general procedure for coupling this compound to a peptide chain with a free N-terminus (H₂N-Peptide) in a solution-phase synthesis.

Materials:

  • This compound

  • H₂N-Peptide (with a free N-terminal amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolution of Reactants:

    • Dissolve the H₂N-Peptide (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve this compound (1.1 to 1.5 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • To the solution of the H₂N-Peptide, add DIPEA (2-3 equivalents) to neutralize any salts and to act as a base catalyst.

    • Slowly add the solution of this compound to the peptide solution with continuous stirring at room temperature.

    • Monitor the reaction progress using TLC until the starting peptide spot is no longer visible (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted starting materials and by-products), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected peptide.

  • Purification:

    • Purify the crude peptide using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Z-Lys(Z)-protected peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

While primarily used in solution-phase, this compound can be incorporated in SPPS. The general workflow for a single coupling cycle is as follows:

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Anhydrous DMF

  • DIPEA

  • DCM

  • Piperidine solution in DMF (typically 20%) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • N-terminal Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step (e.g., treatment with 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve this compound (2-5 equivalents relative to the resin loading) and DIPEA (4-10 equivalents) in DMF.

    • Add the coupling solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Visualizing Workflows and Pathways

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for the synthesis of a peptide using this compound, followed by the removal of the Z protecting groups.

G cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Start Start Dissolve_Reactants Dissolve H2N-Peptide and this compound Start->Dissolve_Reactants 1 Coupling Couple in DMF with DIPEA Dissolve_Reactants->Coupling 2 Workup_Purification Aqueous Work-up & Silica Gel Purification Coupling->Workup_Purification 3 Protected_Peptide Z-Lys(Z)-Peptide Workup_Purification->Protected_Peptide 4 Deprotection_Step Catalytic Hydrogenation (H2, Pd/C) Protected_Peptide->Deprotection_Step 5 Final_Peptide H-Lys(H)-Peptide Deprotection_Step->Final_Peptide

Caption: General workflow for peptide synthesis using this compound and subsequent deprotection.

Signaling Pathway of a Bioactive Peptide

While this compound is a synthetic tool, the peptides it helps create can have significant biological roles. For instance, the synthesis of certain antimicrobial peptides (AMPs) containing lysine residues is a key application. Many cationic AMPs, rich in lysine and arginine, function by disrupting bacterial cell membranes. This mechanism does not involve a classical signaling pathway with intracellular cascades but rather a direct physical interaction leading to cell lysis.

The diagram below illustrates the logical relationship of an AMP's mechanism of action.

G AMP Cationic Antimicrobial Peptide (Lysine-Rich) Electrostatic_Interaction Electrostatic Attraction AMP->Electrostatic_Interaction Bacterial_Membrane Anionic Bacterial Cell Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Interaction & Membrane Insertion Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Disruption Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis & Death Pore_Formation->Cell_Lysis

Caption: Mechanism of action for a lysine-rich antimicrobial peptide.

Conclusion

This compound stands as a cornerstone reagent in the synthesis of peptides and their conjugates. Its well-defined structure, with orthogonal protecting groups and a highly reactive ester, provides chemists with a reliable tool for the precise incorporation of lysine residues. The detailed protocols and workflows presented in this guide offer a comprehensive overview for researchers and professionals in drug development, enabling the efficient and controlled synthesis of complex peptide-based molecules for a wide array of scientific and therapeutic applications. The continued use of this compound and similar reagents will undoubtedly fuel further advancements in peptide chemistry and the development of novel peptide-based therapeutics.

References

Z-Lys(Z)-OSu: A Comprehensive Technical Guide to Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structural elucidation of Z-Lys(Z)-OSu, a critical reagent in peptide synthesis and drug development. The information is compiled to assist researchers in understanding its characteristics and effectively utilizing it in their laboratory workflows.

Core Chemical Properties

This compound, systematically named Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid L-lysine. The presence of two benzyloxycarbonyl (Z) protecting groups on the alpha and epsilon amino groups, along with the N-hydroxysuccinimide (OSu) ester, makes it a valuable building block in synthetic chemistry.

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported for this compound itself. In such cases, data for closely related compounds are provided for comparative purposes and should be considered as indicative.

PropertyValueSource(s)
Chemical Name Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester[1][2]
Synonyms This compound, Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester[1][3]
CAS Number 21160-83-8[1]
Molecular Formula C₂₆H₂₉N₃O₈
Molecular Weight 511.52 g/mol
Appearance White to off-white powder
Melting Point Data not available for this compound. For related Boc-Lys(Z)-OSu: 110-120 °C.
Solubility Data not available for this compound. A related compound, Nα-Boc-Nε-Z-L-lysine N-hydroxysuccinimide ester, is slightly soluble in water.
Storage Temperature -20°C
Purity (Typical) ≥95.0% (HPLC)

Structure and Elucidation

Structural Representation:

  • SMILES: O=C(NCCCC--INVALID-LINK--C(=O)ON2C(=O)CCC2=O)OCc3ccccc3

  • InChI: 1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1

Structure Elucidation Techniques (General):

The definitive structure of this compound would be confirmed using a combination of the following analytical techniques. Although specific data for this compound is not publicly available, a general description of the expected results is provided.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons of the two benzyl groups, the protons of the lysine backbone and sidechain, and the protons of the N-hydroxysuccinimide ring.

    • ¹³C NMR would display signals corresponding to the carbonyl carbons of the carbamates, the ester, and the succinimide, as well as the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the urethane, ester, and imide functionalities, as well as N-H stretching and bending vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of the compound, matching its molecular formula C₂₆H₂₉N₃O₈.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, a general procedure for the formation of N-hydroxysuccinimide esters from the corresponding carboxylic acid is a well-established method in organic chemistry.

General Synthesis of N-Hydroxysuccinimide Esters

The synthesis of this compound would typically involve the activation of the carboxylic acid of Z-Lys(Z)-OH with a coupling reagent in the presence of N-hydroxysuccinimide.

Synthesis_Workflow Z_Lys_Z_OH Z-Lys(Z)-OH Reaction Stir at 0°C to RT Z_Lys_Z_OH->Reaction NHS N-hydroxysuccinimide (NHS) NHS->Reaction Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Filtration Filtration to remove urea byproduct Reaction->Filtration Purification Purification (e.g., Recrystallization, Chromatography) Filtration->Purification Z_Lys_Z_OSu This compound Purification->Z_Lys_Z_OSu

General synthesis workflow for this compound.

Methodology:

  • Dissolution: Z-Lys(Z)-OH and N-hydroxysuccinimide (typically 1.1-1.2 equivalents) are dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: The solution is cooled to 0°C, and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1-1.2 equivalents) is added.

  • Reaction: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature, stirring overnight.

  • Work-up: The byproduct (e.g., dicyclohexylurea if DCC is used) is removed by filtration. The filtrate is then typically washed with aqueous solutions to remove any remaining reagents and byproducts.

  • Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system or by column chromatography.

Role in Peptide Synthesis

This compound is primarily used in solution-phase peptide synthesis. The OSu group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain, leading to the formation of a stable amide bond. The Z-protecting groups on the lysine's amino groups prevent unwanted side reactions during the coupling process.

Peptide_Coupling Z_Lys_Z_OSu This compound Coupling Peptide Bond Formation Z_Lys_Z_OSu->Coupling Amino_Acid Amino Acid/Peptide with free N-terminus Amino_Acid->Coupling Base Base (e.g., DIPEA) in Solvent (e.g., DMF) Base->Coupling Protected_Peptide Protected Dipeptide/Peptide Coupling->Protected_Peptide NHS_byproduct NHS (byproduct) Coupling->NHS_byproduct

Peptide coupling reaction using this compound.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as a combustible solid. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key reagent for the incorporation of a protected lysine residue in peptide synthesis. While a comprehensive public dataset of its specific experimental properties is limited, its chemical identity and utility are well-established. This guide provides a summary of the available information to aid researchers in its safe and effective use. For critical applications, it is recommended to perform in-house characterization to confirm the properties of the specific batch being used.

References

A Comprehensive Guide to the Synthesis and Purification of Nα,Nε-Di-Z-L-lysine Hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, a critical reagent in bioconjugation and peptide synthesis. This document outlines the fundamental chemical principles, experimental protocols, and data associated with its preparation.

Introduction

Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z) group. The carboxylic acid functionality is activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly reactive towards primary and secondary amines, facilitating the formation of stable amide bonds. This property makes it an invaluable tool for crosslinking, antibody-drug conjugation, and the synthesis of complex peptides.

The dual protection of the amino groups ensures that the lysine moiety can be incorporated into a peptide chain or conjugated to a target molecule without unintended side reactions at its amino functionalities. The Z-groups can be subsequently removed under specific conditions, such as catalytic hydrogenation, to expose the primary amines if required for further modification.

Overall Synthesis and Purification Workflow

The synthesis of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester is a two-step process. The first step involves the protection of the amino groups of L-lysine, followed by the activation of the carboxylic acid group. Purification is critical after each step to ensure the final product's high purity.

G cluster_0 Step 1: Protection of L-lysine cluster_1 Step 2: NHS Ester Formation & Purification A L-lysine Monohydrochloride B Dissolution in 2M NaOH A->B C Addition of Benzyl Chloroformate & 4M NaOH (pH 8-9, 0-5°C) B->C D Acidification (pH 2) with 6M HCl C->D E Crystallization & Filtration D->E F Nα,Nε-Di-Z-L-lysine E->F G Nα,Nε-Di-Z-L-lysine H Dissolution in Dioxane/THF G->H I Addition of N-hydroxysuccinimide & DCC (0°C to RT) H->I J Filtration of DCU byproduct I->J K Recrystallization (e.g., from Isopropanol) J->K L Final Product: Nα,Nε-Di-Z-L-lysine NHS ester K->L

Caption: Workflow for the synthesis and purification of Nα,Nε-Di-Z-L-lysine NHS ester.

Detailed Experimental Protocols

3.1. Synthesis of Nα,Nε-Di-Z-L-lysine

This protocol details the protection of L-lysine using benzyl chloroformate.

Materials:

  • L-lysine monohydrochloride

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Hydrochloric acid (HCl)

  • Dioxane (or other suitable solvent)

  • Water

Procedure:

  • Dissolve L-lysine monohydrochloride in 2 M NaOH solution in a reaction vessel cooled in an ice bath (0-5 °C).

  • While maintaining the temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate and 4 M NaOH. Monitor the pH and maintain it between 8 and 9.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any excess benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M HCl to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under a vacuum to yield Nα,Nε-Di-Z-L-lysine.

3.2. Synthesis of Nα,Nε-Di-Z-L-lysine Hydroxysuccinimide Ester

This protocol describes the activation of the carboxylic acid group of the protected lysine.

Materials:

  • Nα,Nε-Di-Z-L-lysine

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dioxane or Tetrahydrofuran (THF), anhydrous

  • Isopropanol (for recrystallization)

Procedure:

  • Dissolve Nα,Nε-Di-Z-L-lysine and N-hydroxysuccinimide in anhydrous dioxane or THF in a reaction vessel.

  • Cool the solution in an ice bath (0 °C) and add a solution of DCC in the same solvent dropwise with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent, such as isopropanol, to obtain the purified Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester.

  • Dry the final product under vacuum.

Chemical Transformation and Reagent Roles

The following diagram illustrates the key chemical transformations and the function of the primary reagents in the synthesis of the NHS ester.

G Lysine Nα,Nε-Di-Z-L-lysine Activated_Intermediate Activated O-acylisourea Intermediate Lysine->Activated_Intermediate Reacts with NHS_reagent N-hydroxysuccinimide (NHS) Final_Product Nα,Nε-Di-Z-L-lysine NHS Ester NHS_reagent->Final_Product Forms ester with DCC_reagent DCC (Coupling Agent) DCC_reagent->Activated_Intermediate Activates Activated_Intermediate->Final_Product Reacts with NHS DCU_byproduct DCU Byproduct (Precipitate) Activated_Intermediate->DCU_byproduct Rearranges to

Caption: Role of reagents in the formation of the NHS ester.

Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis and purification of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester.

Table 1: Reaction Conditions and Reagent Ratios

StepReactantsKey ReagentsSolventTemperatureReaction TimeMolar Ratio (Reactant:Reagent)
Protection L-lysine·HClBenzyl Chloroformate, NaOHWater/Dioxane0 °C to RT2 - 4 hours1 : 2.2 (Lysine:Cbz-Cl)
Activation Nα,Nε-Di-Z-L-lysineNHS, DCCDioxane or THF0 °C to RT12 - 16 hours1 : 1.1 : 1.1 (Lysine:NHS:DCC)

Table 2: Expected Yields and Purity

ProductPurification MethodTypical YieldPurity (by HPLC)Melting Point (°C)
Nα,Nε-Di-Z-L-lysine Acid Precipitation85 - 95%>98%148 - 151
Nα,Nε-Di-Z-L-lysine NHS Ester Recrystallization (Isopropanol)70 - 85%>99%94 - 97

Conclusion

The synthesis of Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester is a well-established procedure that provides a valuable reagent for bioconjugation and peptide synthesis. Adherence to the detailed protocols for synthesis and purification is crucial for obtaining a high-purity product. The methods described herein, from the protection of L-lysine to the activation of the carboxylic acid, represent a robust and reproducible approach for laboratory-scale production. The provided data and workflows serve as a comprehensive resource for researchers in the field.

Z-Lys(Z)-OSu mechanism of action in amine coupling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Z-Lys(Z)-OSu in Amine Coupling

Introduction

Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a pivotal reagent in the field of bioconjugation and peptide synthesis.[1] It is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This dual-protection and activation strategy allows for the specific and efficient formation of a stable amide bond with a primary amine, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][2]

This guide provides a comprehensive overview of the core mechanism of this compound in amine coupling, details on experimental protocols, a summary of quantitative data, and a discussion of the critical factors influencing the reaction's success.

Core Mechanism of Amine Coupling

The fundamental mechanism of action for this compound in amine coupling is a nucleophilic acyl substitution. The N-hydroxysuccinimide ester group is a highly effective activating group that increases the electrophilicity of the carboxyl carbon.[1] This makes it susceptible to attack by a nucleophilic primary amine.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: A primary amine (R-NH₂) acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the OSu ester on the this compound molecule. This leads to the formation of a transient tetrahedral intermediate.

  • Peptide Bond Formation: The tetrahedral intermediate is unstable and collapses. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group and is eliminated, resulting in the formation of a highly stable amide bond between the lysine derivative and the target amine.

Figure 1: Mechanism of amine coupling with this compound.

Role of Protecting and Activating Groups

The specific structure of this compound is critical for its function. Both the benzyloxycarbonyl (Z) protecting groups and the N-hydroxysuccinimide (OSu) activating group play distinct and essential roles.

  • Benzyloxycarbonyl (Z) Group (Protecting Group): The Z group is a carbamate-type protecting group used to mask the reactivity of the α- and ε-amino groups of lysine. This is crucial to prevent the lysine molecule from reacting with itself or other activated lysine molecules, which would lead to uncontrolled polymerization. The Z groups are stable under the amine coupling reaction conditions and can be removed later under harsher conditions, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid, to yield the free amine if required.

  • N-Hydroxysuccinimide Ester (OSu) Group (Activating Group): The OSu group is an activating group that converts the relatively unreactive carboxylic acid of the protected lysine into a highly reactive ester. This activation is key to facilitating the efficient formation of an amide bond under mild conditions. NHS esters are widely used because they are reactive enough to couple with primary amines efficiently in aqueous and organic solvents but are also sufficiently stable to be isolated, purified, and stored.

Quantitative Data Summary: Reaction Parameters

The efficiency of the amine coupling reaction is highly dependent on the reaction conditions, particularly pH. A competing side reaction is the hydrolysis of the NHS ester, which becomes more pronounced at a higher pH. This hydrolysis reaction competes with the desired amine coupling, potentially reducing the overall yield.

The table below summarizes the effect of pH on the stability of NHS esters, a critical factor in optimizing reaction efficiency.

pHTemperatureHalf-life of NHS Ester HydrolysisImplication for Coupling Reaction
7.00°C4 - 5 hoursSlower coupling but greater ester stability.
8.04°C~1 hourA good compromise between amine nucleophilicity and ester stability.
8.64°C10 minutesFaster coupling but significant competing hydrolysis.
> 9.0Room Temp.Very shortHydrolysis is the dominant reaction, leading to low coupling yields.

Data represents the general stability of NHS esters and is a key consideration for reactions involving this compound.

Detailed Experimental Protocols

Below is a generalized protocol for the coupling of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide).

Materials and Reagents
  • This compound

  • Amine-containing substrate

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: Phosphate buffer, HEPES, or sodium bicarbonate buffer (0.1 M, pH 7.2-8.5). Note: Avoid buffers containing primary amines, such as Tris (TRIS), as they will compete in the reaction.

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, RP-HPLC)

Experimental Workflow

Figure 2: Generalized experimental workflow for amine coupling.
Step-by-Step Procedure

  • Prepare the Substrate Solution: Dissolve the amine-containing substrate in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO. A 5 to 20-fold molar excess over the amount of amine is typically recommended.

  • Initiate the Reaction: Add the this compound solution to the substrate solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Longer incubation times are often used for reactions at a lower pH.

  • Quench the Reaction: Add a small amount of a quenching buffer to consume any unreacted this compound.

  • Purification: Remove the excess reagent and the NHS byproduct from the conjugated product using an appropriate purification method, such as size-exclusion chromatography for large biomolecules or HPLC for smaller peptides.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several advanced applications:

  • Solution-Phase Peptide Synthesis: It serves as a key building block for introducing a protected lysine residue into a growing peptide chain.

  • Fragment Condensation: Its stability allows for the synthesis of protected peptide fragments that can be later coupled together to form larger proteins, a strategy known as convergent synthesis.

  • Bioconjugation: It is used to attach lysine-containing linkers or payloads to biomolecules, which is a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has been an indispensable tool for researchers since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its advent revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids.[1][3] Despite the development of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[1] This technical guide provides an in-depth exploration of the Cbz protecting group, covering its core principles, detailed experimental protocols, and comparative data.

Core Principles of the Cbz Protecting Group

The primary role of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates. This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents unwanted side reactions at the N-terminus during peptide bond formation. The Cbz group can also be used to protect other nucleophilic functional groups like alcohols and thiols.

A key feature of the Cbz group is its remarkable stability across a range of chemical conditions, including basic and most aqueous acidic media. However, it can be selectively removed under specific, mild conditions, most notably through catalytic hydrogenation. This characteristic is the foundation of its use in orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order. The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, making it a valuable component in complex synthetic routes.

Protection of Amines with Cbz

The introduction of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The choice of base and solvent can be adapted for different substrates.

Mechanism of Cbz Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and the base neutralizes the resulting hydrochloric acid to drive the reaction to completion.

G cluster_reactants Reactants cluster_products Products RNH2 R-NH₂ (Amine) CbzCl Cbz-Cl (Benzyl Chloroformate) RNH2->CbzCl Nucleophilic Attack CbzNRH R-NH-Cbz (Protected Amine) CbzCl->CbzNRH HCl HCl CbzCl->HCl Base Base

Caption: General workflow for the protection of an amine with the Cbz group.

Experimental Protocols for Cbz Protection

Protocol 1: Standard Aqueous Conditions

  • Substrate: Amine (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl, 1.5 eq)

  • Base: Sodium bicarbonate (NaHCO₃, 2.0 eq)

  • Solvent: Tetrahydrofuran (THF) and Water (2:1)

  • Procedure: The amine is dissolved in the THF/water mixture. Sodium bicarbonate is added, and the mixture is cooled to 0 °C. Cbz-Cl is added dropwise, and the reaction is stirred at 0 °C for 20 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by silica gel column chromatography.

  • Yield: 90% (for a specific example)

Protocol 2: Anhydrous Conditions

  • Substrate: Amine (1 mmol)

  • Reagent: Benzyl chloroformate (Cbz-Cl, 1.05 mmol)

  • Solvent: Water (3 mL)

  • Procedure: To a mixture of the amine and Cbz-Cl, water is added. The mixture is stirred at room temperature. Upon completion (monitored by TLC), the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by column chromatography. This method is noted for being environmentally friendly.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step, and several methods are available, allowing for flexibility in synthetic design. The choice of deprotection method often depends on the presence of other functional groups in the molecule.

Deprotection Methods and Mechanisms

The most common deprotection methods are catalytic hydrogenation, acidolysis, and catalytic transfer hydrogenation.

G cluster_methods Deprotection Pathways start Cbz-Protected Amine Hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) start->Hydrogenolysis Acidolysis Acidic Cleavage (HBr/AcOH) start->Acidolysis Transfer Catalytic Transfer (HCOOH, Pd/C) start->Transfer end Deprotected Amine Hydrogenolysis->end Acidolysis->end Transfer->end

Caption: Decision workflow for Cbz deprotection, highlighting key methods.

1. Catalytic Hydrogenation

This is the most widely used and mildest method for Cbz deprotection. The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.

2. Catalytic Transfer Hydrogenation

This method is an alternative to using hydrogen gas. A hydrogen donor, such as formic acid or ammonium formate, is used in conjunction with a palladium catalyst. This technique is often simpler to perform in a standard laboratory setting.

3. Acidolysis

Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is useful when the molecule contains functional groups that are sensitive to hydrogenation.

Experimental Protocols for Cbz Deprotection

Protocol 1: Catalytic Hydrogenation

  • Substrate: Cbz-protected amine (1.0 eq)

  • Catalyst: 5% Palladium on carbon (Pd/C)

  • Solvent: Methanol (MeOH)

  • Procedure: The Cbz-protected amine is dissolved in methanol, and the Pd/C catalyst is added. The mixture is stirred under an atmosphere of hydrogen gas (H₂) at a specified temperature (e.g., 60 °C) for a designated time (e.g., 40 hours). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield the crude deprotected amine.

Protocol 2: Catalytic Transfer Hydrogenation

  • Substrate: Cbz-protected compound (1.0 eq)

  • Catalyst: Palladium black

  • Hydrogen Donor: Formic acid (in Ethanol)

  • Procedure: The Cbz-protected compound is dissolved in a mixture of ethanol and formic acid. Palladium black is added, and the mixture is stirred at room temperature for 1.5 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is then purified.

Protocol 3: Acidic Cleavage

  • Substrate: Cbz-protected peptide

  • Reagent: 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Procedure: The Cbz-protected peptide is dissolved in a 33% solution of HBr in acetic acid and stirred at room temperature for 20 minutes. Diethyl ether is added to precipitate the amine salt. The precipitate is isolated by decantation and dried to yield the deprotected peptide hydrobromide salt.

Quantitative Data Summary

The efficiency of Cbz protection and deprotection is critical for its application. The following tables summarize representative quantitative data from various studies.

Table 1: Cbz Protection Yields for Various Amines

Amine SubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Aliphatic AmineCbz-ClNaHCO₃THF/H₂O20090
Aromatic AmineCbz-Cl-H₂O1RT95
Amino AcidCbz-ClNa₂CO₃/NaHCO₃--RT>90

Table 2: Cbz Deprotection Yields and Conditions

Deprotection MethodCatalyst/ReagentHydrogen DonorSolventTimeTempYield (%)Reference
Catalytic Hydrogenation10% Pd/CH₂EtOH-60°C>95
Transfer Hydrogenation10% Pd/CHCOOHMeOHminutesRT89-95
Transfer HydrogenationPd BlackHCOOHEtOH1.5 h25°C-
Acidolysis33% HBr/AcOH-Acetic Acid20 minRT-
Lewis AcidAlCl₃-HFIP2-16 hRTHigh

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives. The detailed protocols and comparative data provided in this guide serve as a practical resource for the effective implementation of the Cbz protecting group in modern synthetic endeavors.

References

Technical Guide: Z-Lys(Z)-OSu for Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα,Nε-Di-Z-L-lysine N-hydroxysuccinimide ester, commonly referred to as Z-Lys(Z)-OSu. It covers its chemical properties, applications, and detailed methodologies for its use in peptide synthesis.

Core Compound Information

This compound is a derivative of the amino acid L-lysine, where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This dual protection and activation make it a valuable reagent in synthetic chemistry.

A crucial application of this compound is in solution-phase peptide synthesis (LPPS), where it enables the controlled incorporation of lysine residues into a peptide chain. The Z-group protection of the epsilon-amine is orthogonal to many other protecting groups, allowing for selective deprotection and modification of the lysine side chain in the synthesis of complex peptides.[1]

Physicochemical Data
PropertyValueReferences
CAS Number 21160-83-8[2]
Molecular Formula C₂₆H₂₉N₃O₈[2]
Molecular Weight 511.52 g/mol [2]
Appearance White to off-white solid/powder
Purity (HPLC) ≥95.0%[2]
Storage Temperature -20°C

Synthesis and Reaction Mechanism

The synthesis of this compound involves a multi-step process starting from L-lysine. The amino groups are first protected, followed by the activation of the carboxyl group.

Synthesis Workflow of this compound

G Lys L-Lysine Z_Lys Nα-Z-L-Lysine Lys->Z_Lys Benzyloxycarbonyl Chloride (Cbz-Cl) Z_Lys_Z Nα,Nε-Di-Z-L-Lysine Z_Lys->Z_Lys_Z Benzyloxycarbonyl Chloride (Cbz-Cl) Z_Lys_Z_OSu This compound Z_Lys_Z->Z_Lys_Z_OSu N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC)

Caption: Synthesis pathway of this compound from L-Lysine.

The utility of this compound in peptide synthesis stems from the reactivity of the N-hydroxysuccinimide ester. This group makes the carboxylate moiety highly electrophilic, facilitating an efficient reaction with the nucleophilic primary amine of another amino acid or peptide to form a stable amide (peptide) bond.

Peptide Bond Formation Mechanism

G cluster_reactants Reactants cluster_products Products Z_Lys_Z_OSu This compound Peptide_Bond Peptide Bond Formation Z_Lys_Z_OSu->Peptide_Bond Amino_Acid Amino Acid/Peptide (with free N-terminus) Amino_Acid->Peptide_Bond Dipeptide Z-Lys(Z)-Peptide Peptide_Bond->Dipeptide Nucleophilic Attack NHS N-Hydroxysuccinimide (by-product) Peptide_Bond->NHS

References

An In-depth Technical Guide to the Physical Properties and Solubility of Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties and solubility of Z-Lys(Z)-OSu. The information is tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document includes a compilation of physical data, a discussion on solubility in common organic solvents, detailed experimental protocols for property determination, and a workflow diagram illustrating its application in chemical synthesis.

Physical Properties

This compound is a derivative of the amino acid L-lysine, where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This modification makes it a valuable reagent for peptide synthesis and bioconjugation.

The physical properties of this compound are summarized in the table below. It is important to note that variations in reported values can occur between different commercial suppliers, which may be attributed to differences in purity or measurement conditions.

PropertyValueSource(s)
Chemical Name Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide esterN/A
Synonyms Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester[1]
CAS Number 21160-83-8[1]
Molecular Formula C₂₆H₂₉N₃O₈[2]
Molecular Weight 511.52 g/mol
Appearance White to off-white powder
Purity ≥95.0% (HPLC)
Storage Temperature -20°C

Note: Some commercial listings may reference similar compounds such as Boc-Lys(Z)-OSu (CAS 34404-36-9) or Z-Lys(Boc)-OSu (CAS 3338-34-9), which have different molecular weights and properties. It is crucial to verify the specific compound being used.

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. However, based on the chemical structure and information from suppliers of similar protected amino acids, a qualitative solubility profile can be inferred.

This compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

The bulky and hydrophobic benzyloxycarbonyl protecting groups contribute to its solubility in these organic solvents. The solubility of protected peptides and amino acid derivatives can be influenced by factors such as temperature, the specific solvent system, and the presence of other reagents. For instance, the use of mixed solvent systems or the addition of salts like lithium chloride can sometimes enhance the solubility of otherwise poorly soluble protected peptides.

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are provided for the determination of key physical properties.

1. Determination of Melting Point

  • Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

  • Methodology:

    • A small, dry sample of this compound powder is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

2. Quantitative Solubility Determination

  • Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

  • Methodology:

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMF, DMSO) in a sealed vial.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • The suspension is then filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

    • A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

    • The solvent is evaporated under reduced pressure or a stream of inert gas.

    • The container with the dried solute is weighed again.

    • The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL).

Application in Peptide Synthesis: A Workflow

This compound is primarily used as a building block in peptide synthesis. The N-hydroxysuccinimide ester is a reactive group that readily forms a stable amide bond with the free amino group of another amino acid or a growing peptide chain.

Peptide_Coupling_Workflow cluster_materials Starting Materials cluster_process Reaction Steps cluster_outcome Outcome Z_Lys_OSu This compound Dissolution Dissolve this compound in an organic solvent (e.g., DMF) Z_Lys_OSu->Dissolution Amino_Acid N-terminally deprotected Amino Acid or Peptide Coupling Add the amino acid/peptide to the solution and stir Amino_Acid->Coupling Dissolution->Coupling Monitoring Monitor reaction progress (e.g., by TLC or LC-MS) Coupling->Monitoring Protected_Peptide Protected Dipeptide Monitoring->Protected_Peptide

References

Introduction to lysine derivatives in peptide chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), managing the reactivity of polyfunctional amino acids is paramount to achieving high purity and yield. Lysine, with its primary ε-amino (Nε) group, presents a critical challenge.[1][2] Unprotected, this nucleophilic side chain can lead to undesired branching and other side reactions during peptide chain elongation.[3] Consequently, the reversible protection of lysine's ε-amino group is a cornerstone of modern peptide chemistry.

This technical guide provides an in-depth overview of the common lysine derivatives used in peptide synthesis, focusing on the chemical properties of their protecting groups. It details the concept of orthogonal protection, which allows for the selective removal of specific protecting groups without affecting others, enabling complex peptide modifications like branching, cyclization, and the site-specific attachment of moieties such as fluorophores, drugs, or PEG chains.[4][5]

Core Concept: Orthogonal Protection Strategy

The foundation of modern peptide synthesis, especially using the Fmoc/tBu strategy, is orthogonality. This principle employs protecting groups that are removed under distinct chemical conditions. In a typical Fmoc-SPPS workflow, three classes of protecting groups are used:

  • Nα-protection (Temporary): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid. It is labile to basic conditions (e.g., piperidine) and is removed at every cycle of amino acid addition.

  • Side-Chain Protection (Permanent): Groups like tert-butyloxycarbonyl (Boc) are used to protect the reactive side chains of amino acids, including the ε-amino group of lysine. These are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids (e.g., Trifluoroacetic Acid, TFA) during the final step.

  • Orthogonal Side-Chain Protection: For selective on-resin modification, a third layer of protection is needed. These groups are stable to both the base for Fmoc removal and the strong acid for final cleavage but can be removed by a unique, third type of chemical reaction. This allows for the unmasking and modification of a specific lysine side chain while the peptide remains attached to the solid support.

Orthogonal_Protection_Strategy cluster_Peptide Resin-Bound Peptide cluster_Reagents Deprotection Reagents Peptide Resin-Linker-...-NH-Lys-CO-...-AA-NH-Fmoc Boc Boc Orthogonal Orthogonal PG (e.g., Mtt, ivDde, Alloc) Fmoc Fmoc Base Base (e.g., Piperidine) Base->Fmoc Removes Acid Strong Acid (e.g., TFA) Acid->Boc Removes Specific_Reagent Specific Reagent (e.g., Dilute TFA, Hydrazine, Pd(0)) Specific_Reagent->Orthogonal Removes

Common Lysine Protecting Groups

The choice of a protecting group for the lysine side chain is dictated by the overall synthetic strategy. Below is a comparison of the most widely used groups in Fmoc-based chemistry.

Protecting GroupAbbreviationCleavage ConditionOrthogonal ToKey Features
tert-Butyloxycarbonyl BocStrong Acid (e.g., >90% TFA)Fmoc, Alloc, ivDde, MttThe standard, most common choice for general SPPS. Stable to mild base and mild acid.
Allyloxycarbonyl AllocPd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, ivDde, MttUseful for on-resin cyclization and modification. Cleavage is orthogonal to most other groups.
4-Methyltrityl MttVery Mild Acid (e.g., 1% TFA in DCM)Fmoc, Boc, Alloc, ivDdeHighly acid-labile, allowing selective removal without affecting Boc or the resin linker.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDdeDilute Hydrazine (e.g., 2-4% in DMF)Fmoc, Boc, Alloc, MttBase-labile but stable to piperidine. Removal can be monitored by UV absorbance of the byproduct.
Benzyloxycarbonyl Z (or Cbz)Catalytic Hydrogenolysis (H₂/Pd)Fmoc, Boc, ivDde, MttStable to acidic conditions used for cleavage from Wang and Rink resins.
Methylsulfonylethyloxycarbonyl MscStrong Base (e.g., 1M NaOH)Fmoc, Boc, MttOffers orthogonality through its unique base-lability via a β-elimination mechanism.

Experimental Protocols

Detailed and optimized protocols are crucial for successful synthesis. Below are standard procedures for key manipulations of protected lysine derivatives.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding an amino acid (e.g., Fmoc-Lys(Boc)-OH) to a growing peptide chain on a solid support.

SPPS_Cycle Start Start: Resin-Bound Peptide (Free Nα-Amine) Coupling 1. Coupling - Add Fmoc-AA-OH - Add Coupling Reagents (e.g., HCTU, DIPEA) Start->Coupling Wash1 2. Wash (e.g., DMF, DCM) Coupling->Wash1 Capping 3. Capping (Optional) - Acetic Anhydride - To block unreacted amines Wash1->Capping Wash2 4. Wash (e.g., DMF) Capping->Wash2 Deprotection 5. Fmoc Deprotection - 20% Piperidine in DMF Wash2->Deprotection Wash3 6. Wash (e.g., DMF, DCM) Deprotection->Wash3 End End: Elongated Peptide (Ready for next cycle) Wash3->End Proceed to next coupling cycle

Methodology:

  • Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation & Coupling: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HCTU, 0.95 eq. to amino acid) in DMF. Add an activation base (e.g., DIPEA, 2 eq. to amino acid) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling).

  • Repeat: Return to Step 2 for the next coupling cycle.

Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)

This protocol is for the selective removal of the Mtt group to expose the lysine ε-amino group for subsequent modification.

Methodology:

  • Resin Preparation: Swell the fully assembled, Nα-Fmoc protected peptidyl-resin containing a Lys(Mtt) residue in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 1-2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) as a scavenger in DCM.

  • Mtt Cleavage: Drain the swelling solvent. Add the deprotection cocktail (approx. 10 mL per gram of resin) to the resin. Agitate gently. The reaction is typically rapid (2-5 minutes). Monitor the reaction by observing the release of the yellow-orange Mtt cation into the solution. Repeat the treatment with fresh cocktail (3-5 times) until the solution remains colorless to ensure complete removal.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (5 times).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (v/v) (3 times) to neutralize the protonated ε-amino group.

  • Final Wash: Wash the resin with DMF (5 times) and then DCM (3 times). The resin is now ready for site-selective modification at the lysine side chain.

Protocol 3: Selective On-Resin Deprotection of Lys(ivDde)

This protocol details the removal of the hydrazine-labile ivDde group.

Methodology:

  • Resin Preparation: Swell the peptidyl-resin containing a Lys(ivDde) residue in DMF for 30-60 minutes. It is advisable to protect the N-terminal α-amino group (e.g., with a Boc group) to prevent side reactions with hydrazine.

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 2-4% hydrazine monohydrate in DMF (v/v).

  • ivDde Cleavage: Drain the swelling solvent. Add the hydrazine solution to the resin. Agitate at room temperature. The reaction typically requires multiple treatments (e.g., 3-5 treatments of 5-10 minutes each). Progress can be monitored by taking a small aliquot of the supernatant and measuring its UV absorbance, as the indazole byproduct absorbs strongly around 290 nm.

  • Washing: Drain the deprotection solution. Wash the resin extensively with DMF (at least 7-10 times) to completely remove all traces of hydrazine and the cleavage byproduct before proceeding to the next step.

Applications in Drug Development

The use of orthogonally protected lysine derivatives is a key enabling technology in the development of advanced peptide-based therapeutics.

  • Branched Peptides: Synthesis of peptide dendrimers or branched structures for vaccine development and drug delivery. A second peptide chain can be grown from the deprotected lysine side chain.

  • Cyclic Peptides: On-resin head-to-tail or side-chain-to-side-chain cyclization to create conformationally constrained peptides with improved stability and bioactivity.

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to peptides or proteins via a selectively deprotected lysine residue.

  • PEGylation and Lipidation: Conjugation of polyethylene glycol (PEG) or lipid moieties to improve the pharmacokinetic profile of a peptide therapeutic.

  • Fluorescent Labeling: Attachment of fluorescent probes for use in diagnostic assays and bioimaging.

Conclusion

The strategic use of lysine derivatives with a diverse toolkit of orthogonal protecting groups is fundamental to modern peptide chemistry. By allowing for precise, site-specific modifications, these building blocks have expanded the landscape of possible peptide structures, moving beyond simple linear sequences to complex, multifunctional molecules. A thorough understanding of the properties and manipulation of these derivatives, supported by robust experimental protocols, is essential for researchers and professionals aiming to innovate in the fields of chemical biology and drug development.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the preparation of short to medium-length peptides, peptide fragments for convergent synthesis strategies, and for large-scale production. The use of Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu) offers a robust and classical approach for the incorporation of a protected lysine residue into a peptide sequence. The benzyloxycarbonyl (Z) protecting groups for the α- and ε-amino functions are stable under a variety of reaction conditions and can be removed cleanly by catalytic hydrogenation. The N-hydroxysuccinimide (OSu) ester provides a highly reactive carboxyl terminus, facilitating efficient peptide bond formation under mild conditions.

These application notes provide a detailed protocol for the use of this compound in the solution-phase synthesis of a dipeptide, including reaction conditions, purification, and subsequent deprotection steps.

Key Applications

  • Custom Peptide Synthesis: Incorporation of protected lysine into peptide sequences for research and development.

  • Fragment Condensation: Synthesis of protected peptide fragments for use in convergent solid-phase or solution-phase peptide synthesis.

  • Bioconjugation: Introduction of a lysine residue which, after deprotection, can be used for conjugation to other molecules such as labels, drugs, or polymers.

  • Drug Development: Synthesis of peptide-based therapeutics where lysine residues are critical for biological activity or for modification to improve pharmacokinetic properties.

Chemical Properties of this compound

PropertyValue
Synonyms Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester
Molecular Formula C₂₆H₂₉N₃O₈
Molecular Weight 511.52 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).
Storage Conditions Store at -20°C, desiccated.
Z-Group Deprotection Catalytic hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).[1][2][3]
OSu-Group Reactivity Highly reactive towards nucleophiles, particularly primary and secondary amines, for peptide bond formation. The reaction is typically facilitated by a non-nucleophilic base.

Experimental Protocols

I. Synthesis of a Protected Dipeptide: Z-Lys(Z)-Gly-OMe

This protocol details the coupling of this compound with glycine methyl ester (H-Gly-OMe) to form the protected dipeptide Z-Lys(Z)-Gly-OMe.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane and Ethyl Acetate)

Procedure:

  • Preparation of Free Amino Acid Ester:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add the freshly prepared H-Gly-OMe solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x volume of organic layer) to remove unreacted amine and base.

      • Saturated NaHCO₃ solution (2 x volume of organic layer) to remove unreacted acid and N-hydroxysuccinimide.

      • Brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column is typically eluted with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the dipeptide.

    • Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the pure Z-Lys(Z)-Gly-OMe as a white solid or oil.

II. Deprotection of the Z-Groups by Catalytic Transfer Hydrogenation

This protocol describes the removal of the two Z-protecting groups from the dipeptide to yield H-Lys-Gly-OMe.

Materials:

  • Z-Lys(Z)-Gly-OMe

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the protected dipeptide, Z-Lys(Z)-Gly-OMe (1.0 equivalent), in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

    • Add ammonium formate (4-5 equivalents) or formic acid (as a hydrogen donor).[1][2]

  • Deprotection Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional methanol or ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • The resulting crude product, H-Lys-Gly-OMe, can be further purified if necessary, for example by recrystallization or reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a dipeptide using the this compound protocol. Actual results may vary depending on the specific amino acid sequence, scale, and experimental conditions.

ParameterRepresentative Value/RangeNotes
Coupling Reaction Time 4 - 12 hoursMonitored by TLC to ensure completion.
Crude Product Yield 85 - 95%This is the yield after the initial work-up, before purification.
Purified Product Yield 70 - 85%Yield after silica gel column chromatography. This is highly dependent on the efficiency of the purification.
Purity (Post-Purification) >95%As determined by HPLC and/or NMR analysis.
Deprotection Time 1 - 4 hoursFor catalytic transfer hydrogenation. Reaction progress should be monitored by TLC.
Deprotection Yield >90%Yield of the deprotected dipeptide after work-up.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using the this compound protocol, from starting materials to the final deprotected product.

G cluster_prep Step 1: Preparation of Free Amino Acid Ester cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Aqueous Work-up cluster_purification Step 4: Purification cluster_deprotection Step 5: Z-Group Deprotection start_amine H-Gly-OMe·HCl in DCM add_base Add DIPEA/TEA (1.1 eq) start_amine->add_base Neutralization stir_amine Stir at RT (15-20 min) add_base->stir_amine free_amine Free H-Gly-OMe in DCM stir_amine->free_amine Formation of free base mix_reagents Combine with Free H-Gly-OMe free_amine->mix_reagents start_lys This compound in DCM start_lys->mix_reagents react Stir at RT (4-12 h) mix_reagents->react Peptide Bond Formation monitor_tlc Monitor by TLC react->monitor_tlc crude_product Crude Z-Lys(Z)-Gly-OMe monitor_tlc->crude_product Reaction Complete wash_acid Wash with 1M HCl crude_product->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry_org Dry (MgSO₄/Na₂SO₄) wash_brine->dry_org concentrate Concentrate dry_org->concentrate crude_solid Crude Protected Dipeptide concentrate->crude_solid column_chrom Silica Gel Column Chromatography crude_solid->column_chrom elute Elute with Hexane/ Ethyl Acetate Gradient column_chrom->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions concentrate_pure Concentrate Pure Fractions collect_fractions->concentrate_pure pure_product Pure Z-Lys(Z)-Gly-OMe concentrate_pure->pure_product dissolve_peptide Dissolve Z-Lys(Z)-Gly-OMe in MeOH/EtOH pure_product->dissolve_peptide add_catalyst Add Pd/C & Ammonium Formate dissolve_peptide->add_catalyst hydrogenolysis Stir at RT (1-4 h) add_catalyst->hydrogenolysis Catalytic Transfer Hydrogenation filter_catalyst Filter through Celite hydrogenolysis->filter_catalyst concentrate_final Concentrate Filtrate filter_catalyst->concentrate_final final_product H-Lys-Gly-OMe concentrate_final->final_product

Solution-phase synthesis workflow for a dipeptide using this compound.

References

Application Notes and Protocols for Bioconjugation with Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys(Z)-OSu, or more formally Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a valuable reagent in the field of bioconjugation and peptide synthesis. Its unique structure, featuring two benzyloxycarbonyl (Z or Cbz) protecting groups on the alpha and epsilon amino groups of lysine and an N-hydroxysuccinimide (NHS) ester, allows for the controlled introduction of a lysine residue onto a biomolecule. The NHS ester provides reactivity towards primary amines, while the Z groups offer stable protection that can be selectively removed under specific conditions.

These application notes provide a comprehensive guide to utilizing this compound for the modification of proteins, peptides, and other biomolecules. This process is particularly relevant in drug development for creating antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics.

Principle of Bioconjugation with this compound

The bioconjugation process using this compound involves a two-stage approach:

  • Conjugation: The NHS ester of this compound reacts with primary amino groups (e.g., the N-terminus of a protein or the side chain of a lysine residue) on the target biomolecule to form a stable amide bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.

  • Deprotection: Following the conjugation and purification of the intermediate, the Z protecting groups are removed to expose the free amino groups of the newly introduced lysine. This is most commonly achieved through catalytic hydrogenation.

This two-step process allows for the introduction of a reactive handle (the deprotected lysine) for further modification or for altering the properties of the biomolecule.

Experimental Protocols

Materials and Reagents
  • This compound: (CAS 21160-83-8)[1][2]

  • Biomolecule of interest (e.g., antibody, peptide): Must contain accessible primary amino groups.

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5.

  • Organic Solvent (optional): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve this compound.

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

  • Deprotection Catalyst: Palladium on carbon (Pd/C, 10% w/w).

  • Hydrogen Source for Deprotection: Hydrogen gas (H2) or a hydrogen donor like ammonium formate.

  • Deprotection Solvent: Methanol (MeOH), Ethanol (EtOH), or a mixture with water.

  • Analytical Instruments: UV-Vis spectrophotometer, HPLC system, Mass Spectrometer.

Protocol 1: Conjugation of a Protein with this compound

This protocol outlines the general procedure for labeling a protein with this compound.

  • Preparation of the Biomolecule:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer using dialysis or a desalting column.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the Z-Protected Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Deprotection of the Z-Groups by Catalytic Hydrogenation

This protocol describes the removal of the Z (Cbz) protecting groups from the lysine conjugate.

  • Preparation for Hydrogenation:

    • The purified Z-protected conjugate should be in a solvent suitable for hydrogenation, such as methanol, ethanol, or a mixture with water. If necessary, exchange the buffer.

    • Place the solution of the conjugate in a reaction vessel suitable for hydrogenation.

  • Catalytic Hydrogenation:

    • Carefully add 10% Pd/C catalyst to the reaction mixture (typically 10-50% by weight of the conjugate).

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H2) via a balloon or from a cylinder.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Alternatively, for transfer hydrogenation, add a hydrogen donor such as ammonium formate (in excess).

  • Monitoring the Reaction:

    • The progress of the deprotection can be monitored by analytical techniques such as HPLC or mass spectrometry to confirm the removal of the Z groups.

  • Catalyst Removal and Final Purification:

    • Once the reaction is complete, carefully filter the reaction mixture through a syringe filter or a pad of Celite to remove the Pd/C catalyst.

    • The deprotected conjugate can be further purified by SEC or dialysis to remove any residual reagents and obtain the final product in the desired buffer.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the bioconjugation and deprotection steps. Please note that these are starting points and optimization is recommended for each specific application.

ParameterConjugation StepDeprotection Step
Reagent This compound10% Palladium on Carbon (Pd/C)
Biomolecule Concentration 1 - 10 mg/mL0.5 - 5 mg/mL
Molar Excess of Reagent 10 - 20 fold10 - 50% (w/w) of conjugate
Solvent/Buffer 0.1 M Bicarbonate or Phosphate, pH 8.0-8.5Methanol, Ethanol, or aqueous mixtures
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 24 hours
Purification Method Size-Exclusion Chromatography / DialysisFiltration followed by SEC / Dialysis
Typical Yield > 80% (conjugate formation)> 70% (deprotection)
Analytical Characterization SDS-PAGE, UV-Vis, Mass SpectrometryHPLC, Mass Spectrometry

Visualization of Workflows

Experimental Workflow for Protein Modification

The following diagram illustrates the overall workflow for the bioconjugation of a protein with this compound and subsequent deprotection.

experimental_workflow cluster_conjugation Conjugation Stage cluster_deprotection Deprotection Stage start Start: Protein Solution reagent Prepare this compound mix Mix Protein and Reagent start->mix reagent->mix react Incubate (1-4h, RT) mix->react quench Quench Reaction react->quench purify_conj Purify Z-Protected Conjugate (SEC/Dialysis) quench->purify_conj start_deprotection Z-Protected Conjugate purify_conj->start_deprotection hydrogenation Catalytic Hydrogenation (Pd/C, H2) start_deprotection->hydrogenation filter Remove Catalyst hydrogenation->filter purify_final Final Purification (SEC/Dialysis) filter->purify_final end Final Deprotected Conjugate purify_final->end

Caption: General experimental workflow for protein bioconjugation with this compound.

Logical Relationship for ADC Synthesis

This diagram shows the logical steps involved in creating an Antibody-Drug Conjugate (ADC) using this compound as a linker precursor.

adc_synthesis_logic antibody Monoclonal Antibody (mAb) conjugation Conjugation Reaction (mAb + this compound) antibody->conjugation z_lys_osu This compound z_lys_osu->conjugation z_protected_adc Z-Protected mAb-Lys(Z)2 Intermediate conjugation->z_protected_adc deprotection Deprotection (Catalytic Hydrogenation) z_protected_adc->deprotection activated_adc Activated mAb-Lys(NH2)2 deprotection->activated_adc final_conjugation Final Conjugation (Activated mAb + Drug-Linker) activated_adc->final_conjugation drug_linker Drug-Linker Moiety (with reactive group) drug_linker->final_conjugation adc Final Antibody-Drug Conjugate (ADC) final_conjugation->adc

References

Application of Z-Lys(Z)-OSu in Drug Discovery and Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(Z)-OSu, is a pivotal reagent in the field of peptide chemistry and drug development. Its unique structure, featuring benzyloxycarbonyl (Z) protecting groups on both the α- and ε-amino groups of lysine and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group, makes it an invaluable tool for the precise incorporation of lysine residues into peptides and other molecular constructs. This application note provides a comprehensive overview of the use of this compound in drug discovery, with a focus on its application in the synthesis of bioactive peptides, particularly immunomodulatory agents like tuftsin analogs, and its role in the development of targeted drug delivery systems.

Chemical Properties and Advantages

This compound is a stable, crystalline solid that is highly reactive towards primary and secondary amines, leading to the formation of a stable amide bond. The Z-protecting groups offer robust protection during peptide synthesis and can be removed under specific conditions, typically through hydrogenolysis. The OSu ester provides a highly efficient method for peptide bond formation, minimizing the risk of racemization at the chiral center of the lysine residue.

The primary advantages of using this compound in drug development include:

  • Controlled Lysine Incorporation: Enables the specific and controlled introduction of a lysine residue into a peptide sequence.

  • Orthogonal Protection: The Z-groups provide protection that is orthogonal to many other protecting groups used in peptide synthesis, allowing for selective deprotection strategies.

  • High Reactivity and Yield: The OSu ester ensures high reactivity with amine nucleophiles, leading to excellent yields in coupling reactions.

  • Minimal Racemization: The use of an active ester minimizes the risk of epimerization, preserving the stereochemical integrity of the lysine residue.

  • Versatility: It can be employed in both solution-phase and solid-phase peptide synthesis methodologies.

Application in the Synthesis of Bioactive Peptides: The Case of Tuftsin Analogs

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with potent immunomodulatory activities, including the stimulation of phagocytosis by macrophages. However, its therapeutic potential is limited by its short in-vivo half-life due to enzymatic degradation. This compound is instrumental in the synthesis of more stable and potent tuftsin analogs by enabling modifications at the lysine residue, such as the creation of branched or isopeptide structures.

Rationale for Modification

Introducing a branch or an isopeptide bond at the ε-amino group of the lysine in tuftsin can shield the peptide backbone from enzymatic cleavage, thereby enhancing its stability and prolonging its therapeutic effect.

Signaling Pathway of Tuftsin and its Analogs

Tuftsin exerts its immunomodulatory effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils. This binding activates a cascade of intracellular signaling events, leading to enhanced phagocytic activity.

Tuftsin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tuftsin_R Tuftsin Receptor G_Protein G-Protein Tuftsin_R->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Phagocytosis Enhanced Phagocytosis Ca_Release->Phagocytosis PKC->Phagocytosis Tuftsin Tuftsin or Tuftsin Analog Tuftsin->Tuftsin_R

Caption: Signaling pathway of Tuftsin and its analogs.

Experimental Protocol: Synthesis of a Branched Tuftsin Analog

This protocol describes the solution-phase synthesis of a branched tuftsin analog where a second peptide sequence is attached to the ε-amino group of the lysine residue using this compound.

Materials:

  • This compound

  • H-Pro-Arg(Pbf)-OMe

  • H-Thr(tBu)-OH

  • Amino acid for branching (e.g., H-Ala-OMe)

  • Coupling agents (e.g., DCC, HOBt)

  • Deprotection reagents (e.g., H₂/Pd-C, TFA)

  • Solvents (e.g., DMF, DCM, EtOAc)

  • Purification materials (e.g., silica gel, HPLC columns)

Workflow:

Branched_Tuftsin_Synthesis Start Start Materials: This compound, H-Pro-Arg(Pbf)-OMe, H-Thr(tBu)-OH, H-Ala-OMe Step1 Step 1: Coupling of This compound with H-Pro-Arg(Pbf)-OMe Start->Step1 Step2 Step 2: Coupling of Z-Lys(Z)-Pro-Arg(Pbf)-OMe with H-Thr(tBu)-OH Step1->Step2 Step3 Step 3: Selective Deprotection of ε-Z group Step2->Step3 Step4 Step 4: Coupling of Branching Amino Acid (H-Ala-OMe) Step3->Step4 Step5 Step 5: Final Deprotection Step4->Step5 End Purified Branched Tuftsin Analog Step5->End

Caption: Workflow for the synthesis of a branched Tuftsin analog.

Methodology:

  • Synthesis of Z-Lys(Z)-Pro-Arg(Pbf)-OMe:

    • Dissolve H-Pro-Arg(Pbf)-OMe (1.0 eq) in DMF.

    • Add this compound (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, precipitate the product with cold diethyl ether, filter, and dry under vacuum.

  • Synthesis of Z-Thr(tBu)-Lys(Z)-Pro-Arg(Pbf)-OMe:

    • Deprotect the N-terminal Z-group of the product from Step 1 using appropriate methods.

    • Couple H-Thr(tBu)-OH (1.2 eq) to the deprotected tripeptide using DCC (1.2 eq) and HOBt (1.2 eq) in DMF.

    • Stir for 24 hours at room temperature.

    • Work up the reaction and purify the product by column chromatography.

  • Selective Deprotection of the ε-Z Group:

    • Selectively remove the Z-group from the ε-amino group of the lysine residue. This can be a challenging step and may require specific catalytic transfer hydrogenation conditions to avoid deprotection of other sensitive groups.

  • Coupling of the Branching Amino Acid:

    • Couple the desired amino acid for the branch (e.g., H-Ala-OMe, 1.5 eq) to the free ε-amino group using a suitable coupling agent.

  • Final Deprotection and Purification:

    • Remove all remaining protecting groups (Pbf, tBu, OMe, and the remaining Z-group) using a cocktail of reagents, typically containing TFA.

    • Purify the final branched tuftsin analog by preparative HPLC.

Quantitative Data Summary:

StepReactant 1Reactant 2Coupling/Deprotection MethodYield (%)Purity (HPLC) (%)
1. Z-Lys(Z)-Pro-Arg(Pbf)-OMe SynthesisThis compoundH-Pro-Arg(Pbf)-OMeActive Ester Coupling85-95>95
2. Z-Thr(tBu)-Lys(Z)-Pro-Arg(Pbf)-OMe Synth.Z-Lys(Z)-Pro-Arg(Pbf)-OMeH-Thr(tBu)-OHDCC/HOBt Coupling70-80>95
3. Selective ε-Z DeprotectionProtected Tetrapeptide-Catalytic Hydrogenation60-70>90
4. BranchingDeprotected TetrapeptideH-Ala-OMeActive Ester Coupling75-85>95
5. Final DeprotectionFully Protected Peptide-TFA Cocktail80-90>98 (after HPLC)

Application in Drug Delivery Systems

This compound is also a valuable building block for the synthesis of peptide-based drug delivery systems, such as dendrimers and peptide-drug conjugates. The two protected amino groups of lysine allow for the construction of branched structures, which can serve as scaffolds for attaching multiple copies of a drug molecule or a targeting ligand.

Synthesis of a Peptide Dendrimer for Drug Delivery

Dendrimer_Synthesis Core Core Molecule (e.g., diamine) Gen0 Generation 0: Couple this compound to Core Core->Gen0 Deprot0 Deprotect Z groups Gen0->Deprot0 Gen1 Generation 1: Couple this compound to Gen 0 Deprot0->Gen1 Deprot1 Deprotect Z groups Gen1->Deprot1 Gen2 Generation 2: Couple this compound to Gen 1 Deprot1->Gen2 Drug_Conj Deprotect and Conjugate Drug Gen2->Drug_Conj Final_Dendrimer Drug-Dendrimer Conjugate Drug_Conj->Final_Dendrimer

Caption: General workflow for the synthesis of a peptide dendrimer.

This iterative process of coupling this compound and subsequent deprotection allows for the controlled growth of a dendrimer with a precise number of surface functional groups available for drug conjugation.

Conclusion

This compound is a versatile and highly effective reagent in drug discovery and development. Its application in the synthesis of modified bioactive peptides, such as tuftsin analogs, demonstrates its utility in enhancing the therapeutic properties of peptide-based drugs. Furthermore, its role as a branching unit in the construction of drug delivery systems highlights its importance in the development of targeted therapies. The detailed protocols and workflows provided in this application note serve as a guide for researchers and scientists to effectively utilize this compound in their drug discovery endeavors.

Application Notes and Protocols for Z-Lys(Z)-OSu in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly known as Z-Lys(Z)-OSu, is a derivative of the amino acid lysine extensively utilized in bioconjugation and peptide synthesis.[1][2][3] Its utility in the development of targeted drug delivery systems stems from the presence of a highly reactive N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[2][4]

The this compound molecule features two benzyloxycarbonyl (Z) protecting groups on the alpha and epsilon amino groups of lysine. These protecting groups prevent unwanted side reactions during the conjugation process and can be subsequently removed under specific conditions, such as through acid treatment or hydrogenolysis, to yield the free amine. This strategic protection and deprotection allows for a controlled and stepwise approach to constructing complex drug delivery conjugates.

These application notes provide a comprehensive overview, detailed protocols, and relevant data for the use of this compound in creating targeted drug delivery systems, with a specific focus on the development of antibody-drug conjugates (ADCs).

Principle of Action: Amine-Reactive Conjugation

The fundamental principle behind the use of this compound in targeted drug delivery is the covalent conjugation of a targeting moiety (e.g., a monoclonal antibody) to a therapeutic agent, either directly or via a linker. The NHS ester of this compound is highly susceptible to nucleophilic attack by the primary amino groups present on the surface of proteins, most notably the ε-amino group of lysine residues. This reaction, which proceeds efficiently under mild pH conditions (typically pH 7-9), results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.

Applications in Targeted Drug Delivery

The primary application of this compound in this context is as a homobifunctional crosslinker or as a precursor to a heterobifunctional linker for the synthesis of ADCs. In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, such as HER2, EGFR, or VEGF. This targeted approach aims to increase the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing off-target toxicity.

Key Application Areas:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a drug to an antibody, creating a targeted therapeutic.

  • Functionalization of Nanoparticles: Liposomes, polymers, and other nanoparticles can be surface-functionalized with this compound to enable the attachment of targeting ligands.

  • Peptide-Drug Conjugates: Targeting peptides can be conjugated to therapeutic payloads using this compound chemistry.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical antibody-drug conjugate targeting the HER2 receptor, using this compound as a linking agent.

Protocol 1: Conjugation of a Cytotoxic Drug to an Anti-HER2 Monoclonal Antibody

Objective: To synthesize an anti-HER2 ADC by conjugating a drug-linker complex containing a primary amine to the lysine residues of the antibody using this compound.

Materials:

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

  • This compound

  • Amine-modified cytotoxic drug-linker (e.g., a derivative of MMAE with a terminal amine)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Borate Buffer, pH 8.5

  • PD-10 desalting columns

  • Spectrophotometer

  • HPLC-SEC (Size-Exclusion Chromatography) system

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

Experimental Workflow:

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Characterization prep_antibody Prepare Anti-HER2 Antibody in Reaction Buffer conjugation Add Linker-Drug solution to Antibody solution prep_antibody->conjugation prep_linker Dissolve this compound and Amine-Drug in DMF prep_linker->conjugation incubation Incubate at Room Temperature conjugation->incubation purification Purify ADC using PD-10 Desalting Column incubation->purification characterization Analyze ADC by UV-Vis, SEC, and LC-MS purification->characterization

Caption: Experimental workflow for ADC synthesis.

Procedure:

  • Antibody Preparation:

    • Dialyze the anti-HER2 antibody against PBS (pH 7.4) overnight at 4°C to remove any storage buffer components.

    • Adjust the antibody concentration to 5 mg/mL in 0.1 M Sodium Borate Buffer (pH 8.5).

  • Drug-Linker Preparation:

    • Dissolve a 10-fold molar excess of this compound and the amine-modified cytotoxic drug in a minimal amount of anhydrous DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the activated drug-linker complex.

  • Conjugation Reaction:

    • Slowly add the activated drug-linker solution to the antibody solution while gently stirring.

    • The final concentration of DMF in the reaction mixture should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Purification:

    • Remove the unreacted drug-linker and byproducts by purifying the ADC using a PD-10 desalting column equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.

    • Assess the purity and aggregation of the ADC using HPLC-SEC.

    • Confirm the molecular weight and DAR distribution by LC-MS analysis.

Protocol 2: Deprotection of Z groups (Optional)

If the experimental design requires the lysine's amino groups to be free after conjugation, the Z-protecting groups can be removed.

Materials:

  • Z-protected ADC from Protocol 1

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol or other suitable solvent

Procedure:

  • Dissolve the Z-protected ADC in a suitable solvent like methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Purify the deprotected ADC using a PD-10 desalting column.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated during the synthesis and characterization of an anti-HER2 ADC using this compound.

Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)

Molar Ratio (Drug-Linker:Antibody)Reaction Time (hours)Average DAR (by UV-Vis)Average DAR (by LC-MS)
5:123.23.5
10:124.85.1
10:146.56.8
20:147.88.2

Table 2: Characterization of Purified Anti-HER2 ADC

ParameterResult
Protein Concentration4.5 mg/mL
Purity (by HPLC-SEC)>95%
Aggregation (by HPLC-SEC)<2%
Endotoxin Levels<0.1 EU/mg

Signaling Pathways for Targeted Drug Delivery

Targeted drug delivery systems often aim to interfere with specific signaling pathways that are dysregulated in cancer. Below are diagrams of key signaling pathways relevant to common cancer targets.

HER2 Signaling Pathway

The HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in a significant portion of breast cancers. Its activation leads to cell proliferation and survival through the PI3K/AKT and MAPK pathways.

HER2_Signaling HER2 HER2 Grb2 Grb2 HER2->Grb2 HER3 HER3 PI3K PI3K HER3->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation. Dysregulation of the EGFR pathway is a hallmark of many cancers, including non-small cell lung cancer.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLC PLCγ EGFR->PLC Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression PKC PKC PLC->PKC PKC->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Overview of the EGFR signaling cascade.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors often hijack this process to ensure a supply of nutrients, making the VEGF pathway a critical target for anti-cancer therapies.

VEGF_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras eNOS eNOS PLC->eNOS Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Migration, Proliferation, Permeability) Akt->Angiogenesis eNOS->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Key pathways in VEGF-mediated angiogenesis.

References

Application Notes and Protocols for Lysine Side-Chain Protection using Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, precise control over reactive functional groups is paramount. For the amino acid lysine, its two primary amino groups—the α-amino group at the chiral center and the ε-amino group on the side chain—necessitate a robust protection strategy to ensure regioselective peptide bond formation and prevent unwanted side reactions. Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(Z)-OSu, is a pivotal reagent in this context, particularly favored in solution-phase peptide synthesis.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound for the protection of the lysine side-chain during peptide synthesis. It covers the chemical properties of the reagent, protocols for its coupling to an amino acid, and procedures for the subsequent deprotection of the benzyloxycarbonyl (Z) groups.

Chemical Properties and Specifications

This compound is a crystalline solid, characterized by the presence of two benzyloxycarbonyl (Z) protecting groups and an N-hydroxysuccinimide (OSu) ester.[2] The Z groups shield the α- and ε-amino groups of lysine, while the OSu ester activates the carboxyl group for efficient amide bond formation.[2]

PropertyValueReference
Chemical Name Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester
Synonyms Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester
CAS Number 21160-83-8
Molecular Formula C₂₆H₂₉N₃O₈
Molecular Weight 511.52 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other polar aprotic solvents
Storage -20°C

Experimental Workflow

The overall workflow for incorporating a lysine residue into a peptide chain using this compound in a solution-phase synthesis involves two main stages: the coupling reaction to form the peptide bond and the subsequent deprotection of the Z groups to expose the amino groups of the lysine residue.

G cluster_coupling Peptide Coupling cluster_deprotection Deprotection Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OMe) Coupling Coupling Reaction (DMF, Base) Amino_Acid_Ester->Coupling Z_Lys_OSu This compound Z_Lys_OSu->Coupling Protected_Dipeptide Protected Dipeptide (Z-Lys(Z)-Gly-OMe) Coupling->Protected_Dipeptide Deprotection_Method Deprotection Method Protected_Dipeptide->Deprotection_Method Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Deprotection_Method->Catalytic_Hydrogenation Mild Conditions Acidolysis Acidolysis (HBr/Acetic Acid) Deprotection_Method->Acidolysis Stronger Conditions Deprotected_Dipeptide Deprotected Dipeptide (H-Lys-Gly-OH) Catalytic_Hydrogenation->Deprotected_Dipeptide Acidolysis->Deprotected_Dipeptide

Figure 1: Experimental workflow for the incorporation of a lysine residue using this compound.

Experimental Protocols

Protocol for Peptide Coupling: Synthesis of Z-Lys(Z)-Gly-OMe

This protocol describes a general procedure for the coupling of this compound with an amino acid ester, using glycine methyl ester (H-Gly-OMe) as an example.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 equivalent) in DMF. Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15-20 minutes to generate the free base of glycine methyl ester.

  • Coupling Reaction: To the solution of glycine methyl ester free base, add a solution of this compound (1.0 equivalent) in DMF.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: a. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected dipeptide.

  • Purification: The crude Z-Lys(Z)-Gly-OMe can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Expected Yield: The yields for this type of coupling are generally good, often in the range of 80-95%, depending on the specific amino acid ester and the purity of the reactants.

Deprotection of the Benzyloxycarbonyl (Z) Groups

The Z protecting groups can be removed under different conditions, primarily through catalytic hydrogenation or acidolysis. The choice of method depends on the presence of other protecting groups and the overall synthetic strategy.

This method is considered mild and is suitable for peptides that do not contain other reducible functional groups.

Materials:

  • Z-protected peptide (e.g., Z-Lys(Z)-Gly-OMe)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or place it in a hydrogenation apparatus. Stir the suspension vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: a. Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. b. Wash the Celite® pad with additional methanol or ethanol. c. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Expected Yield: Catalytic hydrogenation is generally a high-yielding reaction, with expected yields often exceeding 95%.

This is a stronger deprotection method and is effective for removing Z groups, but it may also cleave other acid-labile protecting groups.

Materials:

  • Z-protected peptide (e.g., Z-Lys(Z)-Gly-OMe)

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

  • Centrifuge

Procedure:

  • Reaction Setup: Place the Z-protected peptide in a round-bottom flask.

  • Acid Treatment: Add a solution of 33% HBr in acetic acid to the flask.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: a. Upon completion, precipitate the crude peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether. b. Collect the precipitated peptide hydrobromide salt by centrifugation or filtration. c. Wash the precipitate with cold diethyl ether to remove residual acetic acid and HBr. d. Dry the product under vacuum.

Expected Yield: This method typically provides good to high yields, although purification may be required to remove any by-products.

Orthogonal Protection Strategy

The use of this compound is part of a broader orthogonal protection strategy in peptide synthesis. The Z group is stable under the basic conditions used for the removal of Fmoc groups and the mildly acidic conditions for the removal of Boc groups, allowing for selective deprotection at different stages of the synthesis.

G cluster_deprotection Deprotection Pathways Start Fully Protected Peptide (e.g., Fmoc-Peptide-Lys(Z)-OtBu) Fmoc_Removal Fmoc Removal (Piperidine) Start->Fmoc_Removal Boc_Removal Boc/tBu Removal (TFA) Start->Boc_Removal Z_Removal Z Removal (H₂/Pd or HBr/AcOH) Start->Z_Removal Result_Fmoc N-Terminally Deprotected Peptide Fmoc_Removal->Result_Fmoc Result_Boc Side-Chain/C-Terminally Deprotected Peptide Boc_Removal->Result_Boc Result_Z Lysine Deprotected Peptide Z_Removal->Result_Z

Figure 2: Orthogonal deprotection strategy for a peptide containing Fmoc, Boc/tBu, and Z protecting groups.

Summary of Quantitative Data

The following table summarizes the typical reaction conditions and expected yields for the key experimental steps.

ExperimentReagentsKey ConditionsTimeExpected Yield (%)
Peptide Coupling This compound, Amino Acid Ester, TEA/DIPEA, DMF0°C to Room Temp.4-12 h80-95
Z-Group Deprotection (Catalytic Hydrogenation) Z-Peptide, 10% Pd/C, H₂Room Temp., 1 atm H₂2-6 h>95
Z-Group Deprotection (Acidolysis) Z-Peptide, 33% HBr in Acetic AcidRoom Temp.1-2 h85-95

Conclusion

This compound is a highly effective and versatile reagent for the introduction of lysine residues with protected amino groups in solution-phase peptide synthesis. Its well-defined reactivity and the robust methods available for the deprotection of the Z groups make it a valuable tool for researchers and professionals in peptide chemistry and drug development. The protocols outlined in this document provide a comprehensive guide for the successful application of this compound in the synthesis of complex peptides.

References

Z-Lys(Z)-OSu: A Versatile Reagent for the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(Z)-OSu, is a widely utilized amino acid derivative in the field of peptide chemistry. Its unique structure, featuring benzyloxycarbonyl (Z) protecting groups on both the α- and ε-amino groups of lysine and an activated N-hydroxysuccinimide (OSu) ester, makes it a valuable tool for the synthesis of complex peptides, including branched and cyclic structures. These complex peptides are of significant interest to researchers, scientists, and drug development professionals due to their potential as therapeutic agents, probes for studying biological processes, and components of novel biomaterials. This document provides detailed application notes and protocols for the use of this compound in the synthesis of such complex peptides.

Chemical Properties and Applications

This compound is a white to off-white powder with a molecular weight of 511.52 g/mol and the empirical formula C₂₆H₂₉N₃O₈. The presence of the Z protecting groups on both amino functionalities prevents unwanted side reactions during peptide coupling, while the OSu ester provides a highly reactive site for efficient peptide bond formation. This reagent is suitable for both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, including both Boc and Fmoc strategies.

The primary applications of this compound in complex peptide synthesis include:

  • Introduction of a Lysine Residue: It serves as a building block for incorporating a protected lysine residue into a peptide sequence.

  • Synthesis of Branched Peptides: The ε-amino group of the lysine, once deprotected, provides a site for the attachment of a second peptide chain, leading to the formation of branched peptides.

  • Synthesis of Cyclic Peptides: The side chain of lysine can be utilized as an anchor point for cyclization with the N-terminus, C-terminus, or another side chain within the peptide sequence.

Data Presentation: Synthesis of Complex Peptides

While specific yields and purities are highly dependent on the peptide sequence and synthesis strategy, the following table summarizes representative data for the synthesis of complex peptides where a lysine derivative like this compound could be employed.

ParameterSynthesis of Branched Peptides (SPPS)Synthesis of Cyclic Peptides (Solution-Phase)
Coupling Efficiency >98% (per step)>95% (for linear precursor)
Overall Yield (crude) 50-70%30-50%
Purity (after HPLC) >95%>98%
Key Reagents This compound, Fmoc/Boc-protected amino acids, HBTU/HATU, DIEA, Piperidine/TFAThis compound, Protected linear peptide, EDC/HOBt or DPPA
Characterization RP-HPLC, Mass Spectrometry (MALDI-TOF or ESI-MS)RP-HPLC, Mass Spectrometry, NMR

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Branched Peptide

This protocol describes the synthesis of a branched peptide on a solid support, where a secondary peptide chain is attached to the ε-amino group of a lysine residue introduced using a Z-protected lysine derivative.

Workflow for Solid-Phase Branched Peptide Synthesis:

G Resin Resin Swelling First_AA Coupling of First Amino Acid Resin->First_AA 1. Swell resin in DMF Main_Chain Main Chain Elongation (SPPS Cycles) First_AA->Main_Chain 2. Couple first Fmoc-amino acid Lys_Coupling Coupling of Fmoc-Lys(Mtt)-OH Main_Chain->Lys_Coupling 3. Synthesize main peptide chain Mtt_Deprotection Selective Mtt Deprotection Lys_Coupling->Mtt_Deprotection 4. Couple orthogonally protected Lys Branch_Chain Branch Chain Elongation (SPPS Cycles) Mtt_Deprotection->Branch_Chain 5. Remove Mtt group Cleavage Cleavage and Global Deprotection Branch_Chain->Cleavage 6. Synthesize branch peptide chain Purification Purification (RP-HPLC) Cleavage->Purification 7. Cleave from resin & deprotect Characterization Characterization (MS) Purification->Characterization 8. Purify by HPLC

Figure 1: General workflow for the solid-phase synthesis of a branched peptide.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(Mtt)-OH (as an example of an orthogonally protected lysine)

  • This compound can be used in a similar fashion with appropriate orthogonal protecting group strategies.

  • Coupling reagents: HBTU, HOBt, or HATU

  • N,N'-Diisopropylethylamine (DIEA)

  • Deprotection reagent: 20% Piperidine in DMF

  • Selective deprotection reagent for Mtt: 1% TFA in DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a 3-fold excess of the amino acid, HBTU/HOBt (or HATU), and DIEA in DMF for 2 hours. Monitor the coupling reaction using the Kaiser test.

  • Main Chain Elongation: Repeat the Fmoc deprotection and coupling steps to assemble the main peptide chain.

  • Incorporation of Lysine: Couple Fmoc-Lys(Mtt)-OH to the growing peptide chain.

  • Continuation of Main Chain: Continue elongating the main chain to the desired length.

  • Selective Deprotection of Mtt Group: Once the main chain is synthesized, selectively remove the Mtt protecting group from the lysine side chain by treating the resin with 1% TFA in DCM (repeat multiple times for short durations).

  • Branch Chain Elongation: Couple the first amino acid of the branch chain to the deprotected ε-amino group of the lysine. Continue the SPPS cycles to synthesize the branch chain.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the branch chain.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase HPLC. Confirm the identity of the branched peptide by mass spectrometry.

Protocol 2: Solution-Phase Synthesis of a Cyclic Peptide

This protocol outlines the synthesis of a head-to-tail cyclic peptide in solution, where this compound can be used to introduce a lysine that may be part of the cyclic backbone. The cyclization is typically performed on a fully protected linear peptide precursor.

Workflow for Solution-Phase Cyclic Peptide Synthesis:

G Linear_Synthesis Synthesis of Linear Peptide Precursor Terminal_Deprotection Selective Terminal Deprotection Linear_Synthesis->Terminal_Deprotection 1. Synthesize protected linear peptide Cyclization Cyclization Reaction Terminal_Deprotection->Cyclization 2. Remove N- and C-terminal protecting groups Global_Deprotection Global Deprotection Cyclization->Global_Deprotection 3. Perform cyclization under high dilution Purification Purification (RP-HPLC) Global_Deprotection->Purification 4. Remove all side-chain protecting groups Characterization Characterization (MS, NMR) Purification->Characterization 5. Purify by HPLC

Figure 2: General workflow for the solution-phase synthesis of a cyclic peptide.

Materials:

  • Protected linear peptide precursor (synthesized via SPPS or solution-phase methods)

  • Cyclization reagents: EDC/HOBt, HATU, or DPPA

  • Base: DIEA or NaHCO₃

  • Deprotection reagents (e.g., TFA for Boc, Piperidine for Fmoc, H₂/Pd/C for Z)

  • Solvents: DMF, DCM, Acetonitrile

  • High dilution setup

Procedure:

  • Synthesis of Linear Precursor: Synthesize the linear peptide precursor using standard solid-phase or solution-phase techniques. The precursor should have orthogonal protecting groups on the N- and C-termini that can be selectively removed.

  • Terminal Deprotection: Selectively deprotect the N-terminal and C-terminal protecting groups of the linear peptide. For example, remove an N-terminal Boc group with TFA and a C-terminal allyl ester with Pd(0).

  • Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of DMF or a DCM/DMF mixture to achieve high dilution (typically 0.1-1 mM).

    • Add the cyclization reagents (e.g., HATU and DIEA) dropwise to the peptide solution with vigorous stirring at room temperature.

    • Allow the reaction to proceed for 12-24 hours, monitoring by RP-HPLC.

  • Global Deprotection: Once cyclization is complete, remove the solvent under reduced pressure. Treat the crude cyclic peptide with the appropriate reagents to remove all side-chain protecting groups (e.g., TFA cocktail for Boc and tBu groups, or catalytic hydrogenation for Z groups).

  • Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC. Characterize the final product by mass spectrometry and, if necessary, NMR spectroscopy to confirm its structure.

Application in a Signaling Pathway Context: Kinase Inhibition

Peptides derived from the substrate recognition sequences of protein kinases are often used to study kinase activity and to develop specific inhibitors. Branched or cyclic peptides can offer enhanced binding affinity and stability compared to their linear counterparts. For instance, a cyclic peptide mimicking a kinase substrate could act as a competitive inhibitor.

Conceptual Workflow for Developing a Kinase Inhibitor Peptide:

G Target_ID Identify Kinase and Substrate Sequence Peptide_Design Design Linear/Cyclic Peptide Analog Target_ID->Peptide_Design 1. Select target Peptide_Synthesis Synthesize Peptide using this compound (for cyclization/branching) Peptide_Design->Peptide_Synthesis 2. Design inhibitor Purify_Characterize Purify and Characterize Peptide Peptide_Synthesis->Purify_Characterize 3. Synthesize Kinase_Assay Perform In Vitro Kinase Assay Purify_Characterize->Kinase_Assay 4. Prepare for assay Data_Analysis Analyze Inhibition Data (IC50) Kinase_Assay->Data_Analysis 5. Test for inhibition Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization 6. Evaluate potency

Figure 3: Conceptual workflow for developing a peptide-based kinase inhibitor.

In this workflow, this compound could be a key reagent in the "Peptide Synthesis" step to create a constrained peptide structure (e.g., a cyclic peptide) designed to fit into the active site of a target kinase, thereby inhibiting its function. The subsequent in vitro kinase assay would then quantify the inhibitory potency of the synthesized peptide.

This compound is a valuable and versatile reagent for the synthesis of complex peptides. Its pre-protected and activated nature facilitates its incorporation into peptide chains and allows for the subsequent construction of branched and cyclic architectures. The detailed protocols and conceptual workflows provided here serve as a guide for researchers, scientists, and drug development professionals in leveraging the capabilities of this compound for the creation of novel and potent peptide-based molecules.

Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzyloxycarbonyl (Z or Cbz) group, first introduced by Max Bergmann and Leonidas Zervas in 1932, is one of the most widely used protecting groups for amines in organic synthesis, particularly in the field of peptide chemistry.[1][2] Its popularity stems from its relative stability across a range of reaction conditions and the variety of methods available for its removal.[3][4] The Cbz group is stable to mildly acidic and basic conditions, making it orthogonal to other common amine protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile.[5]

This document provides a detailed overview of the primary strategies for the deprotection of the Cbz group, including quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers, scientists, and drug development professionals in selecting and performing the optimal deprotection method.

Deprotection Strategies

The cleavage of the Cbz group can be accomplished through several distinct chemical pathways. The most common and versatile methods are catalytic hydrogenolysis and acid-catalyzed cleavage (acidolysis). The choice of method is dictated by the overall molecular structure, the presence of other sensitive functional groups, and scale-up considerations.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently employed method for Cbz group removal due to its exceptionally mild and clean reaction profile. The reaction involves the cleavage of the benzylic C-O bond in the presence of a metal catalyst and a hydrogen source, liberating the free amine, toluene, and carbon dioxide.

  • Catalyst: Palladium on activated carbon (Pd/C) is the most common catalyst, typically used at 5-10 mol%.

  • Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), often at atmospheric pressure (balloon) or slightly higher pressures. Alternatively, transfer hydrogenation can be employed using hydrogen donors like ammonium formate, formic acid, or cyclohexene, which can be more convenient and safer for labs not equipped for pressurized hydrogen gas.

  • Advantages: This method occurs under neutral pH, leaving most acid- or base-sensitive functional groups intact. The byproducts are volatile and easily removed, simplifying product purification.

  • Limitations: This method is incompatible with functional groups that can be reduced, such as alkenes, alkynes, and some nitro groups. The catalyst can be poisoned by sulfur-containing compounds.

Acid-Catalyzed Cleavage (Acidolysis)

Acid-mediated deprotection serves as a robust alternative to hydrogenolysis, especially when the substrate contains reducible functional groups. This method avoids the use of heavy metals and flammable hydrogen gas, which can be advantageous in process development and commercial-scale applications.

  • Reagents: A variety of strong acids can be used. Historically, hydrogen bromide in acetic acid (HBr/AcOH) has been common. Other systems include trifluoroacetic acid (TFA), various forms of hydrochloric acid (HCl), and Lewis acids. A notable modern system is the combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers high yields and excellent functional group tolerance at room temperature.

  • Advantages: This method is metal-free, operationally simple, and highly scalable. It is compatible with reducible groups that would not survive hydrogenolysis.

  • Limitations: The harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc) and may not be suitable for highly acid-sensitive substrates.

Other Deprotection Methods

While less common, other reagents can effect Cbz cleavage and are useful in specific synthetic contexts.

  • Nucleophilic Cleavage: Strong nucleophiles, such as certain thiols, can deprotect Cbz groups via an SN2 attack on the benzylic carbon. For example, sodium methanethiolate in DMF has been used for this purpose. Another system employs 2-mercaptoethanol with potassium phosphate. This approach is beneficial for substrates containing sensitive reducible groups and aryl halides.

  • Lewis Acids: Apart from AlCl₃/HFIP, other Lewis acids can be used. However, their application is often substrate-dependent.

Data Presentation: Comparison of Deprotection Strategies

The following table summarizes the key parameters for the most common Cbz deprotection methods.

Method Reagents & Typical Conditions Typical Yield Key Advantages Key Limitations & Incompatibilities
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH or EtOH, RT, 1-4 h>95%Very mild, neutral pH, clean byproducts, compatible with acid/base-labile groups.Incompatible with reducible groups (alkenes, alkynes, nitro groups), catalyst can be poisoned by sulfur.
Transfer Hydrogenolysis 10% Pd/C, Ammonium Formate, MeOH, Reflux, 1-3 h>90%Avoids use of pressurized H₂ gas, rapid reaction times.Same as catalytic hydrogenation; requires elevated temperatures.
Strong Acidolysis (HBr) 33% HBr in Acetic Acid, RT, 1-2 h>90%Metal-free, effective for substrates sensitive to reduction.Harsh acidic conditions, not orthogonal with other acid-labile groups (e.g., Boc).
Lewis Acid-Mediation AlCl₃, HFIP, RT, 1-3 h>95%Metal-free, mild (RT), high functional group tolerance (nitro, halogens, esters).Not compatible with Boc groups, HFIP is a specialty solvent.
Nucleophilic Cleavage Sodium Methanethiolate, DMF, 75°C, 4 hHighCompatible with reducible groups and aryl halides.Requires nucleophilic conditions and elevated temperature; malodorous reagents.

Mandatory Visualizations

Deprotection_Strategies cluster_start Starting Material cluster_methods Deprotection Pathways cluster_end Product Z_Amine R-NH-Z (Z-Protected Amine) Hydrogenolysis Catalytic Hydrogenolysis Z_Amine->Hydrogenolysis H₂, Pd/C or Transfer Reagent Acidolysis Acid-Catalyzed Cleavage Z_Amine->Acidolysis Strong Acid (e.g., HBr/AcOH) or Lewis Acid Other Other Methods Z_Amine->Other Nucleophiles (e.g., Thiols) Deprotected_Amine R-NH₂ (Deprotected Amine) Hydrogenolysis->Deprotected_Amine Acidolysis->Deprotected_Amine Other->Deprotected_Amine

Caption: Overview of Z-Group Deprotection Pathways.

Hydrogenolysis_Mechanism cluster_workflow Simplified Mechanism on Catalyst Surface Start R-NH-C(=O)O-CH₂-Ph + H₂ Catalyst Pd/C Catalyst Surface Start->Catalyst Intermediate [Adsorbed Intermediates] Catalyst->Intermediate Cleavage of C-O bond Products R-NH-COOH + Ph-CH₃ Intermediate->Products Final R-NH₂ + CO₂ + Ph-CH₃ Products->Final Decarboxylation

Caption: Mechanism of Catalytic Hydrogenolysis.

Experimental_Workflow cluster_main Experimental Workflow for Catalytic Hydrogenolysis Setup 1. Dissolve Substrate in Solvent (e.g., MeOH) Inert 2. Purge Vessel with Inert Gas (N₂ or Ar) Setup->Inert Add_Catalyst 3. Add Pd/C Catalyst (5-10 mol%) Inert->Add_Catalyst Add_H2 4. Introduce Hydrogen Source (H₂ Gas or Transfer Reagent) Add_Catalyst->Add_H2 React 5. Stir Vigorously at Appropriate Temperature Add_H2->React Monitor 6. Monitor by TLC or LC-MS React->Monitor Filter 7. Filter through Celite® to Remove Catalyst Monitor->Filter Upon Completion Concentrate 8. Concentrate Filtrate Under Reduced Pressure Filter->Concentrate Purify 9. Purify Product (If Necessary) Concentrate->Purify

Caption: General Experimental Workflow for Hydrogenolysis.

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenation (H₂ Gas)

This protocol describes a general procedure using palladium on carbon and hydrogen gas.

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Z-protected amine in a suitable solvent like methanol or ethanol.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab scale, a balloon filled with H₂ is sufficient. Maintain a positive pressure of hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial for efficient contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the pad with additional solvent (e.g., methanol) to ensure all product is recovered.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis (Ammonium Formate)

This protocol is an alternative to using hydrogen gas and is often faster.

Materials:

  • Z-protected amine

  • 10% Palladium on carbon (Pd/C), 10 mol%

  • Ammonium formate (NH₄HCO₂), 4-5 equivalents

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup: Dissolve the Z-protected amine in methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.

  • Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product. An aqueous work-up may be necessary to remove residual ammonium salts before further purification.

Protocol 3: Cbz Deprotection via Acidolysis (HCl)

This protocol provides a scalable, metal-free method for Cbz removal.

Materials:

  • Z-protected amine

  • Isopropanol hydrochloride (IPA·HCl) or concentrated HCl

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the Z-protected amine and a solution of HCl in a suitable solvent (e.g., isopropanol hydrochloride).

  • Reaction: Heat the reaction mixture to 65-75°C and maintain for several hours (e.g., 4 hours).

  • Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and distill off the solvent under vacuum.

  • Isolation: Add an anti-solvent like ethyl acetate to the crude residue to precipitate the amine hydrochloride salt. Stir for 1-2 hours, then collect the solid product by filtration. The free amine can be obtained by neutralization with a suitable base.

Protocol 4: Cbz Deprotection via Lewis Acid-Mediation (AlCl₃/HFIP)

This protocol is exceptionally mild and tolerant of many reducible functional groups.

Materials:

  • Z-protected amine

  • Aluminum chloride (AlCl₃), 2.0 equivalents

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Z-protected amine in HFIP.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add AlCl₃ portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing saturated NaHCO₃ solution and DCM at 0°C to quench the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product for further purification.

References

Application Notes and Protocols: Advanced Strategies for Protein and Antibody Modification Using Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys(Z)-OSu, or Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid lysine where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z or Cbz) groups, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester.[1][2] While traditionally used in peptide synthesis, its unique structure offers sophisticated applications in the field of bioconjugation for the modification of proteins and antibodies.[1] The NHS ester enables covalent linkage to primary amines, such as the N-terminus or the side chain of lysine residues on a protein, forming a stable amide bond.[3][4] The Z protecting groups are stable under many reaction conditions but can be removed by catalytic hydrogenation, providing strategic options for multi-step conjugation processes.

These application notes provide detailed protocols for two advanced strategies utilizing this compound:

  • Site-Specific N-Terminal Modification: Introducing a protected lysine derivative at the N-terminus of a protein to create a unique site for subsequent dual labeling or branched modifications.

  • Protected Linker Synthesis for Bioconjugation: Using this compound as a foundational building block for creating custom linkers with protected amine functionalities, particularly relevant in the development of Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties of this compound

For successful experimental design, it is crucial to understand the properties of this compound.

PropertyValueReferences
Synonyms Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester
Molecular Formula C₂₆H₂₉N₃O₈
Molecular Weight 511.52 g/mol
CAS Number 21160-83-8
Appearance White to off-white powder
Storage Conditions -20°C, desiccated
Reactive Group N-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary amines (-NH₂)
Protecting Groups Benzyloxycarbonyl (Z or Cbz)

Application 1: Site-Specific N-Terminal Modification of Proteins

This protocol describes the selective labeling of a protein's N-terminal α-amino group with this compound. By controlling the reaction pH, a higher degree of selectivity for the more nucleophilic N-terminal amine over the lysine ε-amines can be achieved. Subsequent removal of the Z groups exposes two primary amines at a single site, enabling dual-functionalization or the attachment of branched structures.

Experimental Protocol: N-Terminal Labeling

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

  • Dialysis tubing or centrifugal ultrafiltration units

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

    • Bring the protein solution to room temperature.

  • This compound Stock Solution Preparation:

    • Just before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by SEC using a column equilibrated with a suitable buffer (e.g., PBS).

    • Alternatively, perform dialysis or use centrifugal ultrafiltration units for buffer exchange and removal of small molecules.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis (a shift in molecular weight should be observable).

Experimental Protocol: Deprotection of Z Groups

Materials:

  • Z-Lys(Z)-labeled protein conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Reaction Buffer: Amine-free buffer such as PBS or HEPES.

Procedure:

  • Reaction Setup:

    • In a reaction vessel suitable for hydrogenation, add the purified Z-Lys(Z)-labeled protein conjugate.

    • Carefully add a catalytic amount of Pd/C (typically 10-20% by weight of the conjugate).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas.

  • Hydrogenolysis:

    • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) for 4-16 hours at room temperature.

    • Monitor the reaction progress by mass spectrometry to confirm the removal of the Z groups (a decrease in molecular weight of 268.28 Da, corresponding to two C₈H₇O₂ moieties, is expected).

  • Purification:

    • Carefully filter the reaction mixture through a 0.22 µm filter to remove the Pd/C catalyst.

    • The resulting protein with the deprotected lysine at the N-terminus is ready for subsequent conjugation steps.

Workflow for N-Terminal Modification and Dual Labeling

N_Terminal_Modification Protein Protein (N-terminus) LabeledProtein N-terminally Labeled Protein Protein->LabeledProtein NHS Ester Reaction (pH 7.2-7.5) ZLysOSu This compound ZLysOSu->LabeledProtein Deprotection Deprotection (Hydrogenolysis) LabeledProtein->Deprotection ActivatedProtein Activated Protein (Exposed Amines) Deprotection->ActivatedProtein DualLabeled Dual-Labeled Protein ActivatedProtein->DualLabeled Conjugation Payload1 Payload 1 Payload1->DualLabeled Payload2 Payload 2 Payload2->DualLabeled

Caption: Workflow for site-specific N-terminal modification and dual labeling.

Application 2: this compound as a Building Block for Protected Linkers

In this application, this compound is not directly conjugated to a protein. Instead, it serves as a scaffold to build a custom linker. This is particularly useful in ADC development where a drug is attached to the linker first, and then the entire linker-drug construct is conjugated to an antibody. The protected amines on the lysine backbone allow for staged chemical modifications.

Experimental Protocol: Synthesis of a Protected Linker-Payload Conjugate

Materials:

  • This compound

  • Payload with a primary amine (e.g., a drug or reporter molecule)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification system (e.g., HPLC)

Procedure:

  • Payload Preparation:

    • Dissolve the amine-containing payload in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a slight molar excess (1.1 to 1.5-fold) of the this compound stock solution to the payload solution.

    • Stir the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the resulting Z-Lys(Z)-linker-payload conjugate by reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the product by LC-MS and NMR.

This protected linker-payload can then be further modified, for example, by selective deprotection of one Z group, attachment of a targeting moiety, and subsequent deprotection of the second Z group for conjugation to an antibody.

Logical Flow for ADC Synthesis Using a Z-Lys(Z)-Based Linker

ADC_Synthesis Start Start with this compound ReactWithDrug React with Amine-Containing Drug Payload Start->ReactWithDrug ProtectedLinkerDrug Protected Linker-Drug (Z-Lys(Z)-Drug) ReactWithDrug->ProtectedLinkerDrug SelectiveDeprotection Selective Deprotection of one Z Group ProtectedLinkerDrug->SelectiveDeprotection MonoProtected Mono-Protected Linker-Drug SelectiveDeprotection->MonoProtected AddTargeting Add Antibody-Targeting Moiety MonoProtected->AddTargeting FullLinkerDrug Complete Linker-Drug Construct AddTargeting->FullLinkerDrug FinalDeprotection Final Deprotection of Remaining Z Group FullLinkerDrug->FinalDeprotection ActivatedLinkerDrug Activated Linker-Drug for Antibody Conjugation FinalDeprotection->ActivatedLinkerDrug ADC Final Antibody-Drug Conjugate (ADC) ActivatedLinkerDrug->ADC Antibody Antibody Antibody->ADC

Caption: Logical workflow for building an ADC using a Z-Lys(Z)-based linker.

Conclusion

This compound is a versatile reagent that extends beyond its traditional role in peptide synthesis. For protein and antibody modification, it offers advanced strategies for site-specific functionalization and the construction of complex bioconjugates. The protocols provided herein serve as a foundation for researchers to explore these sophisticated applications, enabling the development of novel protein-based therapeutics, diagnostics, and research tools. Successful implementation will require careful optimization of reaction conditions and thorough characterization of the resulting conjugates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Z-Lys(Z)-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Z-Lys(Z)-OSu coupling reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and efficient peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or Nα,Nε-Di-Z-L-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z or Cbz) group.[1] Its primary application is in solution-phase peptide synthesis to introduce a protected lysine residue into a peptide chain.[1] The N-hydroxysuccinimide (OSu) ester group activates the carboxyl group for efficient coupling with a primary amine.[1]

Q2: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C to maintain its stability and reactivity.

Q3: In which solvents is this compound soluble?

This compound is soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). It has limited solubility in water.

Q4: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product. A ninhydrin test can also be used to detect the presence of unreacted primary amines.

Q5: How are the Z (benzyloxycarbonyl) protecting groups removed after coupling?

The Z protecting groups are typically removed by catalytic hydrogenation. This is commonly achieved using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Acidic conditions, such as with isopropanol hydrochloride (IPA·HCl), can also be used for deprotection.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound coupling reaction.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive this compound: The OSu ester is sensitive to moisture and can hydrolyze over time.1. Use fresh or properly stored this compound. Ensure it is handled under anhydrous conditions.
2. Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures.2. While 0-4°C can suppress hydrolysis, a temperature of 20-25°C can increase the reaction rate. Monitor for side reactions if increasing the temperature.
3. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.3. Ensure vigorous and efficient stirring throughout the reaction.
4. Interfering Substances: Buffers containing primary amines (e.g., Tris) will compete with the target amine.4. Use non-nucleophilic buffers such as phosphate, borate, or HEPES.
Presence of Multiple Products (Side Reactions) 1. Racemization: The chiral center of the amino acid can be susceptible to epimerization.1. The use of OSu active esters is known to minimize racemization. If racemization is still a concern, consider the addition of 1-hydroxybenzotriazole (HOBt).
2. Hydrolysis of this compound: The presence of water will lead to the formation of Z-Lys(Z)-OH.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Presence of N-hydroxysuccinimide (NHS) byproduct: The released NHS can be difficult to separate from the desired product.1. The NHS byproduct is water-soluble. Perform an aqueous workup by washing the organic reaction mixture with water or a mild aqueous base (e.g., sodium bicarbonate solution) to remove NHS.
2. Unreacted Starting Materials: Excess this compound or the amine starting material can co-elute with the product.2. Optimize the stoichiometry of the reactants. A slight excess (1.1-1.2 equivalents) of this compound is often recommended. Use column chromatography with an appropriate solvent system for purification.
Reagent Precipitation 1. Poor Solubility in the Chosen Solvent: this compound may not be fully soluble in the reaction solvent, especially at lower temperatures.1. Ensure the use of a suitable solvent like DMF or DCM where this compound is known to be soluble. You can try gentle warming to aid dissolution before adding other reagents, then cooling to the desired reaction temperature.

Troubleshooting Logic Diagram

Troubleshooting_ZLKF_Coupling Troubleshooting this compound Coupling start Reaction Issue low_yield Low/No Yield start->low_yield side_products Multiple Products start->side_products purification_issue Purification Difficulty start->purification_issue precipitation Reagent Precipitation start->precipitation inactive_reagent Check this compound Activity (Moisture sensitive) low_yield->inactive_reagent Possible Cause temp_issue Optimize Temperature (20-25°C for faster kinetics) low_yield->temp_issue Possible Cause stirring_issue Ensure Efficient Stirring low_yield->stirring_issue Possible Cause buffer_issue Use Non-Nucleophilic Buffer low_yield->buffer_issue Possible Cause racemization Consider HOBt Addition side_products->racemization Possible Cause hydrolysis Use Anhydrous Conditions (Dry solvents, inert atmosphere) side_products->hydrolysis Possible Cause nhs_byproduct Aqueous Workup (Water or NaHCO3 wash) purification_issue->nhs_byproduct Possible Cause unreacted_sm Optimize Stoichiometry (Slight excess of this compound) purification_issue->unreacted_sm Possible Cause solubility Use Appropriate Solvent (DMF, DCM) precipitation->solubility Possible Cause solution1 Use fresh reagent Handle under anhydrous conditions inactive_reagent->solution1 Solution solution2 Adjust temperature Monitor reaction progress temp_issue->solution2 Solution solution3 Increase stirring speed stirring_issue->solution3 Solution solution4 Switch to a non-competing buffer buffer_issue->solution4 Solution solution5 Add HOBt as an additive racemization->solution5 Solution solution6 Dry solvents and use inert gas hydrolysis->solution6 Solution solution7 Perform aqueous washes during workup nhs_byproduct->solution7 Solution solution8 Adjust reactant ratios and purify by chromatography unreacted_sm->solution8 Solution solution9 Ensure complete dissolution before proceeding solubility->solution9 Solution

Caption: A decision tree for troubleshooting common issues in this compound coupling reactions.

Quantitative Data Summary

The efficiency of the this compound coupling reaction is influenced by several factors. The following tables summarize the impact of key parameters on the reaction outcome.

Table 1: Effect of Solvent and Temperature on Coupling Efficiency

SolventTemperature (°C)Relative Reaction RatePotential Issues
DMF0 - 4SlowerReduced hydrolysis of OSu ester
DMF20 - 25FasterPotential for increased side reactions
DCM20 - 25ModerateGood for reactants soluble in less polar solvents
THF20 - 25SlowPotential for reagent precipitation, leading to lower yields

Table 2: Impact of Stoichiometry on Coupling Reaction

Equivalents of this compoundExpected OutcomeRecommendation
1.0May result in incomplete reaction if the amine starting material is not pure.Use if the purity of the amine is high and reaction conditions are optimized.
1.1 - 1.2Generally drives the reaction to completion.Recommended for most applications to ensure full consumption of the limiting amine.
> 1.5Can lead to difficulties in purification due to excess reagent.Avoid unless dealing with a very precious or scarce amine component.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase this compound Coupling

This protocol describes a general method for coupling this compound to a primary amine in solution.

Materials:

  • This compound

  • Amine-containing compound

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • Dissolve the amine-containing compound (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Add TEA or DIPEA (1.5 - 2.0 equivalents) to the solution to act as a base.

    • In a separate vial, dissolve this compound (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Coupling Reaction:

    • Slowly add the this compound solution to the stirring amine solution at room temperature (20-25°C). Alternatively, for sensitive substrates, the reaction can be cooled to 0°C in an ice bath before the addition.

    • Allow the reaction to stir under an inert atmosphere.

    • Monitor the reaction progress by TLC or HPLC every 30-60 minutes until the starting amine is consumed. The reaction is often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), water, a mild base (e.g., 5% sodium bicarbonate solution), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 2: Deprotection of Z Groups by Catalytic Hydrogenation

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add Pd/C (typically 10-20% by weight of the peptide) to the solution.

  • Hydrogenation:

    • Seal the flask and carefully purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. This can take from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Experimental Workflow Diagram

Experimental_Workflow This compound Coupling and Deprotection Workflow cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_deprotection Z-Group Deprotection prep 1. Prepare Anhydrous Reagents and Glassware dissolve_amine 2. Dissolve Amine and Base in Solvent prep->dissolve_amine add_reagent 4. Add this compound Solution to Amine Solution dissolve_amine->add_reagent dissolve_zlkf 3. Dissolve this compound in Solvent dissolve_zlkf->add_reagent react 5. Stir under Inert Atmosphere (Monitor by TLC/HPLC) add_reagent->react concentrate 6. Concentrate Reaction Mixture react->concentrate extract 7. Aqueous Workup (Acid/Base Washes) concentrate->extract dry 8. Dry and Concentrate Organic Layer extract->dry chromatography 9. Purify by Column Chromatography dry->chromatography dissolve_peptide 10. Dissolve Z-Protected Peptide in Solvent chromatography->dissolve_peptide add_catalyst 11. Add Pd/C Catalyst dissolve_peptide->add_catalyst hydrogenate 12. Stir under H2 Atmosphere (Monitor by TLC/HPLC) add_catalyst->hydrogenate filter_catalyst 13. Filter off Pd/C hydrogenate->filter_catalyst final_product 14. Concentrate to Obtain Final Deprotected Peptide filter_catalyst->final_product

Caption: A step-by-step workflow for the this compound coupling reaction and subsequent deprotection.

References

Technical Support Center: Troubleshooting Peptide Synthesis with Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis, with a specific focus on low yields when using Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester (Z-Lys(Z)-OSu).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a derivative of the amino acid L-lysine where both the alpha-amino group (Nα) and the side-chain epsilon-amino group (Nε) are protected by benzyloxycarbonyl (Z) groups.[1] The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester, which facilitates efficient peptide bond formation.[1] Its primary application is in solution-phase peptide synthesis (LPPS). The dual Z-protection ensures side-chain stability during coupling reactions.[1]

Q2: Can this compound be used in standard solid-phase peptide synthesis (SPPS)?

This compound is generally incompatible with standard Fmoc-based SPPS protocols. The Z protecting groups are highly stable and require harsh acidic conditions (like HBr/AcOH) or hydrogenolysis for removal, which are not compatible with the acid-labile linkers and side-chain protecting groups (e.g., Boc, tBu) commonly used in Fmoc-SPPS.[1][2]

Q3: What are the most common causes of low yield in peptide synthesis?

Low peptide yield can result from a range of issues, including incomplete deprotection of the N-terminus, poor coupling efficiency of the incoming amino acid, and aggregation of the growing peptide chain on the resin. Side reactions during synthesis or cleavage, suboptimal reagent quality, and poor solubility of the peptide or reagents can also significantly reduce the final yield.

Q4: How can I assess the yield and purity of my synthesized peptide?

The purity and identity of synthetic peptides are most commonly determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). Techniques like Ultra-High-Performance Liquid Chromatography combined with Mass Spectrometry (UPLC-MS) offer high-resolution separation and accurate mass identification. For a quantitative measure of the actual amount of peptide, methods like amino acid analysis (AAA) or quantitative nuclear magnetic resonance (qNMR) can be employed.

Q5: What are common impurities found in a crude peptide product?

Common impurities include deletion sequences (from failed coupling reactions) and truncation sequences (from incomplete deprotection or capping). Other potential impurities are by-products from side reactions during synthesis (e.g., aspartimide formation) or modifications that occur during the final cleavage from the resin.

Troubleshooting Guide for Low Yield

Low yield is a frequent challenge in peptide synthesis. This guide provides a systematic approach to diagnosing and resolving the most common underlying causes.

Caption: Troubleshooting workflow for diagnosing low peptide yield.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

The choice of coupling reagent is critical, especially for sterically hindered amino acids or "difficult" sequences. Using a more potent activator can significantly improve coupling efficiency and final yield.

Coupling ReagentDescriptionAdvantagesConsiderations
HBTU/TBTU Benzotriazole-based aminium/uronium salts.Widely used, efficient for most standard couplings.Less effective for sterically hindered residues; byproducts can be hazardous.
HATU/HCTU HOAt and 6-Cl-HOBt-based aminium salts.Highly efficient, especially for difficult couplings and reducing racemization.More expensive than HBTU. Can be less stable.
COMU OxymaPure-based uronium salt.Very fast and efficient coupling, low racemization, water-soluble byproducts for easy removal.Higher cost.
DCC/DIC Carbodiimides.Inexpensive and effective, especially for solution-phase synthesis.High potential for racemization unless an additive (HOBt, OxymaPure) is used. DCC byproduct is insoluble.
Table 2: Common Solvents for Peptide Synthesis

Proper solvent selection is crucial for resin swelling, reagent solubility, and preventing peptide aggregation.

SolventAbbreviationKey UseProperties & Notes
N,N-Dimethylformamide DMFStandard solvent for all SPPS steps.Good resin swelling and solvating properties. Must be high-purity and amine-free.
N-Methyl-2-pyrrolidone NMPAlternative to DMF, especially for aggregation-prone sequences.Superior solvating properties compared to DMF, can disrupt secondary structures.
Dichloromethane DCMResin washing, initial swelling of polystyrene resins.Less polar, often used in combination with DMF.
Dimethyl Sulfoxide DMSOCo-solvent for dissolving reagents or peptides with poor solubility.Highly polar. This compound is soluble in DMSO. Avoid with oxidation-sensitive peptides.

Key Experimental Protocols

Protocol 1: General Coupling of this compound in Solution-Phase Synthesis (LPPS)

This protocol outlines a general procedure for coupling this compound to a free N-terminal amine of a peptide in solution.

  • Preparation: Dissolve the N-terminally deprotected peptide in an appropriate organic solvent (e.g., DMF).

  • Reagent Addition: Add 1.1 to 1.5 molar equivalents of this compound to the peptide solution.

  • Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then purified, often by silica gel chromatography or recrystallization, to remove excess reagents and the N-hydroxysuccinimide byproduct.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test detects free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling.

  • Sample Collection: Withdraw a small sample of resin beads (approx. 5-10 mg) after the coupling step and wash them thoroughly with DMF and then DCM.

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Test Execution:

    • Place the resin sample in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Result Interpretation:

    • Intense Blue Beads: Incomplete coupling (many free amines).

    • Colorless/Yellow Beads: Complete coupling (no free amines).

Protocol 3: Test Cleavage from Resin for Mid-Synthesis Analysis

A small-scale test cleavage allows for MS analysis of the peptide to diagnose issues like deletion or truncation without consuming the entire batch.

  • Resin Sampling: Collect a small amount of dried peptide-resin (2-5 mg) into a microcentrifuge tube.

  • Cleavage: Add 100-200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Incubation: Allow the cleavage to proceed at room temperature for 1-3 hours.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and air-dry the pellet.

  • Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by RP-HPLC and MS.

Visualizing the Peptide Synthesis Workflow

Understanding the fundamental cycle of solid-phase peptide synthesis provides context for troubleshooting. Each cycle involves a deprotection step to reveal a reactive amine, followed by a coupling step to add the next amino acid.

SPPS_Cycle resin_node Resin-Bound Peptide (N-Terminally Protected) deprotect_node 1. N-Terminal Deprotection (e.g., 20% Piperidine/DMF) resin_node->deprotect_node wash1_node Wash (DMF) deprotect_node->wash1_node couple_node 2. Amino Acid Coupling (Activated AA + Base) wash1_node->couple_node wash2_node Wash (DMF) couple_node->wash2_node next_cycle_node Resin-Bound Peptide (n+1) (Ready for next cycle) wash2_node->next_cycle_node next_cycle_node->deprotect_node Repeat Cycle

Caption: The basic iterative cycle of solid-phase peptide synthesis (SPPS).

References

Preventing premature hydrolysis of Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-Lys(Z)-OSu. The focus is on preventing premature hydrolysis to ensure successful conjugation and synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound (Nα,Nε-Di-Z-L-lysine N-hydroxysuccinimide ester) is an amine-reactive building block commonly used in peptide synthesis and bioconjugation.[1] The key to its reactivity is the N-hydroxysuccinimide (NHS) ester group.[2] This group provides selectivity for primary aliphatic amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[2][3]

However, the NHS ester is highly susceptible to hydrolysis, a chemical reaction where water attacks the ester, cleaving it and rendering the compound inactive for its intended conjugation. This hydrolysis reaction is a primary competitor to the desired amine coupling reaction.

Q2: What are the main factors that cause premature hydrolysis of this compound?

Several environmental and experimental factors can accelerate the hydrolysis of the NHS ester, leading to reduced yield and inconsistent results.

  • Moisture: The presence of water is the direct cause of hydrolysis. NHS esters must be protected from moisture during storage and handling. Even trace amounts of water in solvents can lead to significant degradation.

  • pH: The rate of hydrolysis is highly dependent on pH. While the optimal pH for the reaction of an NHS ester with a primary amine is between 7 and 9, higher pH values within this range dramatically increase the rate of hydrolysis. At a pH of 7, the half-life of an NHS ester can be several hours, but at pH 9, it can be just a few minutes.

  • Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including the undesirable hydrolysis of the NHS ester.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the this compound, reducing the efficiency of the desired conjugation.

Q3: How should I properly store and handle this compound to maintain its activity?

Proper storage and handling are critical to prevent degradation.

  • Storage: this compound should be stored at -20°C, desiccated, to protect it from moisture and slow down any potential degradation.

  • Handling: Before opening the container, always allow it to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis. For optimal stability, especially after opening the container multiple times, purging the headspace with an inert gas like nitrogen before resealing is recommended.

Q4: My conjugation yield is very low. How can I determine if premature hydrolysis of the reagent is the cause?

Low yield is a common issue, often attributable to the hydrolysis of the NHS ester. You can perform a simple activity assay to check if your this compound has been compromised. Both the desired conjugation reaction and the hydrolysis reaction release N-hydroxysuccinimide (NHS) as a byproduct. This released NHS can be measured spectrophotometrically. By intentionally hydrolyzing a sample of your reagent with a base and comparing its absorbance to a non-hydrolyzed sample, you can determine if the reagent was already inactive.

Troubleshooting Guide: Low Conjugation Yield

This guide will help you diagnose and resolve common issues leading to poor reaction outcomes.

Problem: Low or no yield in my coupling reaction.

Follow this workflow to identify the potential cause.

G start Low Coupling Yield check_reagent 1. Check Reagent Integrity start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Activity assay is positive reagent_bad Reagent is Inactive (Hydrolyzed) check_reagent->reagent_bad Activity assay is negative check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions action_replace Action: Purchase new reagent. Implement proper storage. reagent_bad->action_replace conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Conditions are Suboptimal check_conditions->conditions_bad No action_optimize Action: - Use anhydrous solvent. - Use non-amine buffer. - Adjust pH to 7.2-8.0. - Prepare reagent solution fresh. conditions_bad->action_optimize

Caption: Troubleshooting workflow for low reaction yield.

Data & Reaction Parameters

The stability of this compound is highly dependent on the reaction conditions. The following tables summarize key parameters.

Table 1: Influence of pH on NHS Ester Stability
pHApproximate Half-lifeImplication for Reaction
< 6.0Many Hours to DaysAmine reaction is very slow; not recommended.
7.0Several HoursA good starting point balancing reactivity and stability.
8.0~1 HourGood reactivity, but hydrolysis is significant.
> 8.5MinutesVery rapid hydrolysis; leads to low yield of desired product.
Table 2: Recommended vs. Problematic Buffers
Recommended Buffers (Non-Amine)Problematic Buffers (Amine-Containing)Rationale
Phosphate Buffer (PBS)Tris (TBS)Amine-containing buffers have nucleophiles that compete with the target molecule for the NHS ester.
HEPESGlycineUsing a non-amine buffer ensures that this compound reacts primarily with your target molecule.
Bicarbonate / Carbonate--
Borate--

Key Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine

This protocol provides a general workflow for conjugating this compound to a target molecule containing a primary amine.

  • Prepare Amine Solution: Dissolve your amine-containing target molecule in a suitable non-amine buffer (e.g., 0.1 M sodium phosphate) at a pH of 7.2-7.5.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This minimizes contact with water until the reaction begins.

  • Initiate the Reaction: Add the freshly prepared this compound stock solution to the amine solution. A molar excess (e.g., 5 to 10-fold) of the this compound is often used to help drive the reaction to completion and compensate for any hydrolysis.

  • React: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quench & Purify: Quench any unreacted this compound by adding a small amount of an amine-containing buffer like Tris. Proceed with the purification of your conjugated product.

Protocol 2: Quick Assay for Determining Reagent Activity

This assay, adapted from methods for other NHS esters, can confirm if your this compound is active or has been hydrolyzed.

  • Prepare Solutions:

    • Solution A (Test): Dissolve 1-2 mg of your this compound in 2 mL of a non-amine buffer (e.g., phosphate buffer, pH 7.5).

    • Solution B (Control): Use 2 mL of the same buffer as a blank.

  • Initial Measurement: Measure the absorbance of Solution A at 260 nm using Solution B as the blank. Record this value. This reading represents any pre-existing NHS in your reagent.

  • Induce Hydrolysis: Add 20 µL of 1 N NaOH to Solution A. This will rapidly hydrolyze any active NHS ester, releasing the NHS leaving group.

  • Final Measurement: After 5 minutes, measure the absorbance of Solution A at 260 nm again.

  • Interpret Results:

    • Active Reagent: If the final absorbance is significantly greater than the initial absorbance, your this compound is active.

    • Inactive Reagent: If the absorbance does not measurably increase, the reagent was already hydrolyzed and is inactive.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired amine reaction and the undesirable hydrolysis.

G cluster_reactants Reactants cluster_reagents Competing Nucleophiles cluster_products Products ZLysOSu This compound (Active Ester) Product Desired Product (Stable Amide Bond) ZLysOSu->Product Desired Reaction Byproduct Hydrolysis Product (Inactive Carboxylic Acid) ZLysOSu->Byproduct Hydrolysis (Undesired) Amine Primary Amine (R-NH₂) Amine->Product Water Water (H₂O) Water->Byproduct NHS NHS byproduct Product->NHS Byproduct->NHS

Caption: Competing reaction pathways for this compound.

References

Identifying and minimizing side reactions of Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Z-Lys(Z)-OSu. It focuses on identifying and minimizing common side reactions to ensure successful conjugation and synthesis experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what is its primary application?

This compound, or Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid L-lysine. In this compound, both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. Its primary application is in chemical synthesis, particularly for introducing a protected lysine residue into peptides or for conjugating it to other molecules via a stable amide bond. The OSu ester provides high reactivity towards primary amino groups under mild conditions.

FAQ 2: What are the most common side reactions observed when using this compound?

The most prevalent side reaction is the hydrolysis of the N-hydroxysuccinimide ester, which converts the activated ester back into the unreactive carboxylic acid, Z-Lys(Z)-OH, and releases N-hydroxysuccinimide (NHS). This reaction is accelerated in aqueous solutions, especially at neutral to high pH levels. Other potential side reactions include reactions with nucleophilic buffer components (e.g., Tris or glycine) and incomplete reactions leading to residual starting material.

FAQ 3: How does pH affect the stability and reactivity of this compound?

The pH of the reaction medium is a critical factor. The primary amine target for conjugation needs to be deprotonated (R-NH₂) to be nucleophilic, which is favored at a pH above its pKa (typically > 8.0). However, the rate of hydrolysis of the OSu-ester also increases significantly with rising pH. Therefore, the optimal pH for conjugation is typically a compromise, usually between 7.2 and 8.5, to balance amine reactivity with ester stability.

FAQ 4: What are the ideal storage conditions for this compound?

To prevent degradation, this compound should be stored in a cool, dry, and dark environment. It is highly recommended to store it at -20°C under an inert atmosphere (like argon or nitrogen) and protected from moisture. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the compound, which can cause hydrolysis.

Troubleshooting Guide

Issue 1: Low Reaction Yield or Incomplete Reaction

If you are experiencing low yields of your desired product, several factors related to this compound could be the cause.

Potential Cause Recommended Solution
Hydrolysis of this compound Prepare the this compound solution immediately before use. Avoid aqueous buffers with high pH if possible. Perform the reaction at a controlled pH (7.2-8.0) and temperature (4-25°C).
Suboptimal pH Ensure the pH of the reaction buffer is optimal for your specific amine. The pKa of the target amine should be considered to ensure a sufficient fraction is deprotonated and nucleophilic.
Inactive Reagent The this compound may have degraded due to improper storage. Use a fresh vial of the reagent or verify the purity of the existing stock using a technique like HPLC.
Insufficient Molar Excess Use a slight molar excess (1.5 to 5 equivalents) of this compound relative to the target amine to drive the reaction to completion, especially if the amine is present at a low concentration.
Issue 2: Multiple Peaks on HPLC/LC-MS Analysis

The presence of unexpected peaks in your analytical chromatogram points to the formation of side products or the presence of impurities.

Observed Peak (Relative to Expected Product) Potential Identity How to Minimize
Early Eluting Peak (Polar)Hydrolyzed reagent: Z-Lys(Z)-OHMinimize water content in the reaction. Prepare reagent solutions fresh. Perform the reaction at a slightly acidic to neutral pH if the amine's pKa allows.
Unreacted Starting MaterialUnreacted this compoundIncrease reaction time or temperature slightly. Increase the molar equivalents of the target amine. Ensure efficient mixing.
Product with AdductsReaction with buffer componentsAvoid nucleophilic buffers like Tris, glycine, or ammonia. Use non-nucleophilic buffers such as HEPES, PBS, or borate buffer.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
  • Preparation: Bring the vial of this compound to room temperature before opening.

  • Dissolution: Dissolve the amine-containing substrate in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

  • Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.

  • Reaction: Add the desired molar excess (e.g., 3 equivalents) of the this compound stock solution to the stirred amine solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching: Quench any unreacted this compound by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, and incubating for an additional 30 minutes.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion or reverse-phase chromatography.

Protocol 2: Purity Analysis by Reverse-Phase HPLC
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition.

  • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Run a linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 254 nm (for the Z group) and 214 nm (for the amide bond).

  • Analysis: The hydrolyzed Z-Lys(Z)-OH will typically elute earlier than the starting this compound and the final, more hydrophobic conjugate.

Visual Guides

Reactions cluster_start Reactants cluster_products Products Z_Lys_OSu This compound Side_Product Side Product (Z-Lys(Z)-OH) Z_Lys_OSu->Side_Product mid Z_Lys_OSu->mid Primary_Amine Primary Amine (R-NH₂) Primary_Amine->mid Optimal pH (7.2-8.5) Desired_Product Desired Conjugate (Stable Amide Bond) mid->Desired_Product Main Reaction Water H₂O (Moisture) Water->Side_Product Side Reaction (Hydrolysis)

Caption: Reaction pathways for this compound, showing the desired conjugation versus the hydrolysis side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagent 1. Check Reagent Quality - Stored properly? - Freshly prepared solution? Start->Check_Reagent Check_Conditions 2. Verify Reaction Conditions - pH between 7.2-8.5? - Non-nucleophilic buffer? Check_Reagent->Check_Conditions Reagent OK Fail Consult Technical Support Check_Reagent->Fail Reagent Degraded Check_Stoichiometry 3. Review Stoichiometry - Molar excess of OSu reagent? Check_Conditions->Check_Stoichiometry Conditions OK Optimize Optimize Protocol Check_Conditions->Optimize Conditions Suboptimal Analyze 4. Analyze by HPLC/MS - Identify side products Check_Stoichiometry->Analyze Stoichiometry OK Check_Stoichiometry->Optimize Adjust Molar Ratio Analyze->Optimize Side Product Identified

Caption: A logical workflow for troubleshooting common issues encountered during reactions with this compound.

Purification techniques for Z-Lys(Z)-OSu reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Z-Lys(Z)-OSu (Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester) reaction mixtures. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities include unreacted starting materials such as Z-Lys(Z)-OH and N-hydroxysuccinimide (NHS), the coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC), and its byproduct, Dicyclohexylurea (DCU). Residual solvent from the reaction is also a potential impurity.

Q2: How can I confirm the successful synthesis of this compound before starting purification?

A2: A quick Thin Layer Chromatography (TLC) analysis is highly recommended. Spot the reaction mixture, a pure standard of the starting material Z-Lys(Z)-OH, and a co-spot (mixture of reaction and starting material) on a silica gel plate. A new spot appearing for the product, which is typically less polar than the starting carboxylic acid, indicates a successful reaction.

Q3: My purified this compound appears oily or fails to solidify. What is the cause?

A3: This issue often arises from the presence of residual solvents or impurities like Dicyclohexylurea (DCU), which can hinder crystallization. Ensure all solvents are thoroughly removed under vacuum. If the problem persists, the product may require further purification by column chromatography or recrystallization from a different solvent system.

Q4: What is the white precipitate that forms during my reaction and is difficult to filter?

A4: If you are using Dicyclohexylcarbodiimide (DCC) as a coupling reagent, the white precipitate is most likely Dicyclohexylurea (DCU), a byproduct of the reaction. DCU is notoriously difficult to remove completely due to its limited solubility in many organic solvents.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your this compound product.

Issue 1: Low Yield of Purified Product

Low yields can stem from incomplete reactions or loss of product during the purification steps.

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC until the starting material (Z-Lys(Z)-OH) is fully consumed. Consider extending the reaction time or adding a slight excess of the coupling reagent and NHS.
Product Loss During Workup This compound has some solubility in aqueous solutions. Minimize contact time with water during extractions. Use saturated sodium chloride (brine) washes to reduce solubility in the aqueous phase.
Premature Decomposition The N-hydroxysuccinimide ester is sensitive to moisture and high temperatures. Always use anhydrous solvents and perform reactions and purifications at low to ambient temperatures. Avoid prolonged heating.
Product Loss During Crystallization Ensure the chosen crystallization solvent system is optimal. If the product is too soluble, it will not precipitate effectively. Perform small-scale solubility tests to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
Issue 2: Presence of Dicyclohexylurea (DCU) in the Final Product

The removal of DCU is a critical challenge when using DCC as a coupling agent.

Symptom Recommended Solution
Persistent white solid observed in NMR or by microscopy. Filtration: Immediately after the reaction is complete, cool the reaction mixture (e.g., to 0°C) to maximize DCU precipitation and filter it off. Washing the filter cake with a small amount of cold reaction solvent can help recover some product.
Broad peaks or unexpected signals in the NMR spectrum. Specialized Workup: After the initial filtration, concentrate the reaction mixture. Redissolve the residue in a solvent in which this compound is soluble but DCU is not (e.g., ethyl acetate, dichloromethane). The remaining DCU will precipitate and can be removed by a second filtration.
Product fails to meet purity specifications. Chromatography: If DCU persists, purification by flash column chromatography on silica gel is an effective method for separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable when the primary impurities are unreacted starting materials and the product is obtained as a solid.

  • Dissolution: Transfer the crude reaction product to a clean flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol) and gently warm the mixture to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities like DCU are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is recommended for separating the product from impurities with similar solubility, such as DCU or unreacted starting materials.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM).

  • Column Packing: Prepare a silica gel column using a suitable eluent system. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. This compound is more polar than some byproducts but less polar than the starting carboxylic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 1: Typical TLC Rf Values

Compound Rf Value (30% Ethyl Acetate in Hexane)
Z-Lys(Z)-OH~0.1
This compound ~0.4
Dicyclohexylurea (DCU)~0.3
N-hydroxysuccinimide (NHS)~0.2

Note: Rf values are approximate and can vary based on specific TLC plate, chamber saturation, and exact solvent composition.

Visual Workflow and Logic Diagrams

G start_end start_end process process decision decision issue issue solution solution A Crude this compound Reaction Mixture B Filter off precipitated DCU A->B If DCC is used C TLC Analysis B->C D Is the product pure? C->D E Evaporate Solvent & Dry Product D->E Yes I Significant Impurities (e.g., starting material, DCU) D->I No H Product is Pure E->H F Recrystallization F->C Re-assess purity G Flash Column Chromatography G->C Re-assess purity I->F If crystalline I->G If oily or DCU persists

Caption: General purification workflow for this compound.

G issue issue cause cause solution solution A Low Product Yield B1 Incomplete Reaction A->B1 B2 Product lost during workup A->B2 B3 Product Decomposition A->B3 C1 Extend reaction time Monitor by TLC B1->C1 C2 Use brine wash Minimize aqueous contact B2->C2 C3 Use anhydrous solvents Avoid heat B3->C3

Impact of temperature and solvent on Z-Lys(Z)-OSu reactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and solvent on the reactivity of Z-Lys(Z)-OSu (Nα,Nε-bis(carboxybenzyl)-L-lysine N-hydroxysuccinimide ester).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving and reacting this compound?

A1: Polar aprotic solvents are highly recommended to maximize the reactivity and solubility of this compound. Anhydrous (water-free) N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the preferred choices.[1] These solvents effectively dissolve the reagent and are compatible with most solid-phase and solution-phase peptide synthesis protocols. It is crucial to use anhydrous solvents to minimize the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which is a primary competing side reaction.[2]

Q2: What is the ideal temperature range for a coupling reaction with this compound?

A2: The optimal temperature for a coupling reaction involving this compound is a balance between reaction kinetics and the stability of the NHS ester. Reactions are typically conducted at room temperature (20-25°C) for 1-4 hours. For sensitive substrates or to minimize side reactions like hydrolysis, the reaction can be performed at 4°C, extending the reaction time to overnight.[3]

Q3: How does pH affect the reactivity and stability of this compound?

A3: The reactivity of this compound is highly pH-dependent. The coupling reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[2] Below this range, the amine nucleophile is protonated and less reactive. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower coupling yields.

Q4: What are the common side reactions with this compound and how can they be minimized?

A4: The most common side reaction is the hydrolysis of the OSu ester, which can be minimized by using anhydrous solvents and maintaining the optimal pH range. Another potential side reaction is the formation of aspartimide, particularly in sequences containing Asp-Lys motifs. The addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction.

Q5: How should this compound be stored?

A5: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C to maintain its reactivity over time. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or No Reaction
Possible Cause Troubleshooting Steps
Hydrolysis of this compound Ensure the use of anhydrous solvents (e.g., DMF, DMSO). Prepare fresh solutions of this compound immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target amine.
Incorrect pH of the reaction mixture Verify that the pH of the reaction buffer is within the optimal range of 7.2-8.5.
Inactive amine If working with a peptide on a solid support, ensure that the N-terminal amine has been fully deprotected. For solution-phase synthesis, ensure the amine is not protonated (adjust pH if necessary).
Insufficient reagent Increase the molar excess of this compound. A 1.5 to 3-fold excess over the amine component is a good starting point for peptide synthesis.
Steric hindrance For sterically hindered amines, consider increasing the reaction temperature to 40-50°C or extending the reaction time. Be aware that this may also increase the risk of side reactions.
Issue 2: Precipitation of Reagents
Possible Cause Troubleshooting Steps
Poor solubility of this compound Ensure complete dissolution in an appropriate anhydrous solvent (DMF or DMSO) before adding it to the reaction mixture.
Poor solubility of the peptide or substrate If working with a hydrophobic peptide, consider using a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP). In some cases, adding a small percentage of a co-solvent can improve solubility.
Precipitation of the coupled product If the product precipitates upon formation, this may indicate successful coupling. The product can be isolated by centrifugation or filtration.

Data Presentation

Table 1: Impact of pH on the Hydrolysis Rate of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~1 hour
8.625~10 minutes

Table 2: Recommended Solvents for this compound Reactions

SolventPropertiesRecommended Use
DMF (N,N-dimethylformamide)Polar aproticPrimary choice for dissolving this compound and for coupling reactions. Good resin swelling properties in SPPS.
DMSO (dimethyl sulfoxide)Polar aproticExcellent alternative to DMF for dissolving this compound.
DCM (dichloromethane)Nonpolar aproticCan be used as a co-solvent or for washing steps in SPPS.
THF (tetrahydrofuran)Polar aproticGenerally not recommended as it may cause precipitation and lower yields.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using this compound
  • Dissolution of Reactants:

    • Dissolve the amine-containing compound (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF.

  • Addition of Base:

    • To the solution of the amine-containing compound, add N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2-3 equivalents).

  • Coupling Reaction:

    • Add the this compound solution to the amine solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with this compound
  • Resin Swelling:

    • Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in DMF for 30-60 minutes.

  • Deprotection (if necessary):

    • If the N-terminal amine is protected (e.g., with Fmoc), deprotect using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Washing:

    • Wash the resin with DMF (3 times), DCM (3 times), and finally with DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling:

    • Perform a Kaiser test or a chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Mandatory Visualization

experimental_workflow start Start dissolve_amine Dissolve Amine in Anhydrous DMF start->dissolve_amine dissolve_lys Dissolve this compound in Anhydrous DMF start->dissolve_lys add_base Add Base (e.g., DIEA) dissolve_amine->add_base mix Combine Solutions & Initiate Coupling dissolve_lys->mix add_base->mix react React Room Temp (2-4h) 4°C (overnight) mix->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Work-up & Purification monitor->workup Reaction Complete end End workup->end

Caption: Workflow for solution-phase coupling with this compound.

troubleshooting_workflow start Low Coupling Efficiency check_reagents Check Reagents: - Anhydrous Solvents? - Fresh this compound solution? start->check_reagents check_ph Verify Reaction pH (7.2 - 8.5) start->check_ph check_amine Confirm Amine Deprotection (Kaiser/Chloranil Test) start->check_amine increase_excess Increase Molar Excess of this compound check_reagents->increase_excess No Issue solution1 Use fresh, anhydrous reagents. check_reagents->solution1 Issue Found check_ph->increase_excess No Issue solution2 Adjust pH to optimal range. check_ph->solution2 Issue Found check_amine->increase_excess No Issue solution3 Repeat deprotection step. check_amine->solution3 Issue Found increase_temp_time Increase Temperature/Time (for steric hindrance) increase_excess->increase_temp_time solution4 Use 1.5-3x excess. increase_excess->solution4 solution5 React at 40-50°C or for longer. increase_temp_time->solution5

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Long-term storage and handling of Z-Lys(Z)-OSu.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Z-Lys(Z)-OSu (Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and troubleshooting of common issues encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1][2][3] It is supplied as a powder and should be kept in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis of the N-hydroxysuccinimide (OSu) ester.

Q2: What is the primary application of this compound?

A2: this compound is primarily used in peptide synthesis, particularly in solution-phase peptide synthesis, to introduce a protected lysine residue into a peptide chain. The benzyloxycarbonyl (Z) groups on both the α- and ε-amino groups of lysine provide stable protection during coupling reactions.[2][4]

Q3: How stable is this compound in solution?

A3: this compound, like other N-hydroxysuccinimide esters, is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. The rate of hydrolysis increases with increasing pH. For optimal coupling efficiency, it is recommended to prepare solutions of this compound in anhydrous aprotic solvents (e.g., DMF, NMP, or DMSO) immediately before use and to carry out coupling reactions under anhydrous conditions.

Q4: What are the common methods for removing the Z-protecting groups from the lysine residue after peptide synthesis?

A4: The benzyloxycarbonyl (Z) protecting groups are typically removed under reductive or strongly acidic conditions. Common methods include:

  • Catalytic Hydrogenation: This is a mild and efficient method involving the use of a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source. Catalytic transfer hydrogenation using formic acid or ammonium formate as the hydrogen donor is also a widely used and convenient alternative.

  • Strong Acids: Reagents such as HBr in acetic acid or liquid HF can also cleave the Z group, though these conditions are harsher and may affect other sensitive residues in the peptide.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Incomplete Coupling) 1. Hydrolysis of this compound: The reagent may have degraded due to moisture. 2. Steric Hindrance: The bulky Z protecting groups can slow down the coupling reaction. 3. Poor Solubility: The protected peptide or this compound may not be fully dissolved. 4. Inefficient Activation: The coupling conditions may not be optimal for this specific amino acid derivative.1. Use fresh, anhydrous solvents and handle this compound quickly in a dry environment. Prepare the solution immediately before adding it to the reaction mixture. 2. Extend the reaction time (e.g., from 2-4 hours to overnight). Consider a double coupling by adding a second portion of this compound and coupling reagents. 3. Use a solvent known for good solubilizing properties, such as DMF or NMP. Gentle warming may be necessary, but monitor for potential side reactions. 4. For difficult couplings, consider using a more potent activating agent like HATU or HCTU in combination with a base such as DIPEA.
Presence of Unexpected Side Products 1. Hydrolysis of the OSu ester: This leads to the formation of Z-Lys(Z)-OH, which will not couple. 2. Di-acylation: If the N-terminus of the peptide to be coupled is not properly protected, the ε-amino group of an internal lysine could be acylated. 3. Racemization: While the Z-group is known to suppress racemization, it can still occur under harsh basic conditions.1. Ensure anhydrous conditions during the reaction. The Z-Lys(Z)-OH byproduct can often be removed during HPLC purification. 2. Ensure that the N-terminal amino group is the only primary amine available for reaction. 3. Avoid using strong, non-hindered bases for prolonged periods. Use a hindered base like DIPEA.
Difficulty in Purifying the Final Peptide 1. Co-elution of Starting Material or Byproducts: The hydrophobicity of the Z-protected peptide can be similar to that of unreacted starting materials or side products. 2. Poor Solubility of the Protected Peptide: The final product may be difficult to dissolve for purification.1. Optimize the HPLC gradient. A shallower gradient around the elution time of your target peptide can improve resolution. Monitor the purification by collecting fractions and analyzing them by LC-MS. 2. Try different solvent systems for dissolution prior to HPLC, such as mixtures of acetonitrile/water with additives like formic acid or TFA. In some cases, dissolving the crude product in a small amount of DMF or DMSO before dilution with the HPLC mobile phase may be effective.
Incomplete Removal of Z-Protecting Groups 1. Catalyst Poisoning: Sulfur-containing residues (Cys, Met) can poison the palladium catalyst. 2. Insufficient Catalyst or Hydrogen Source: The amount of catalyst or hydrogen donor may be inadequate for complete deprotection. 3. Steric Hindrance: The peptide's conformation may hinder the catalyst's access to the Z groups.1. Use a larger amount of catalyst. In some cases, a pre-treatment with a scavenger resin to remove sulfur-containing impurities might be necessary. 2. Increase the amount of catalyst (e.g., from 10% to 20% w/w) and/or the hydrogen donor. Ensure vigorous stirring to maintain good contact between the catalyst, hydrogen source, and the peptide. 3. Denature the peptide before deprotection by dissolving it in a solvent like acetic acid or by adding a denaturant that is compatible with the hydrogenation conditions.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for coupling this compound to the N-terminus of a peptide in solution.

Materials:

  • This compound

  • N-terminally deprotected peptide with a free amino group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • Dissolve the N-terminally deprotected peptide in a minimal amount of anhydrous DMF in the reaction vessel under an inert atmosphere.

  • Add 1.2 equivalents of DIPEA to the peptide solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve 1.1 equivalents of this compound in anhydrous DMF.

  • Add the this compound solution to the stirring peptide solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS. For sterically hindered couplings, the reaction time may need to be extended to 24 hours.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by silica gel chromatography or reversed-phase HPLC.

Deprotection of Z-Groups by Catalytic Transfer Hydrogenation

This protocol outlines a general procedure for the removal of Z-protecting groups from a lysine-containing peptide.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Palladium on activated carbon (10% Pd/C)

  • Formic acid (HCOOH)

  • Reaction vessel

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • Celite® for filtration

Procedure:

  • Dissolve the Z-protected peptide in MeOH or AcOH in the reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide) under an inert atmosphere.

  • Add 5-10 equivalents of formic acid to the reaction mixture.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or AcOH).

  • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • The crude deprotected peptide can be further purified by reversed-phase HPLC.

Visualizations

Experimental Workflow: Solution-Phase Peptide Coupling

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_peptide Dissolve N-terminally deprotected peptide in DMF add_base Add DIPEA to peptide solution start_peptide->add_base start_reagent Dissolve this compound in DMF mix Combine peptide and This compound solutions start_reagent->mix add_base->mix react Stir at room temperature (4-24h) mix->react monitor Monitor reaction (TLC/LC-MS) react->monitor evaporate Remove solvent monitor->evaporate purify Purify crude product (HPLC) evaporate->purify

Caption: Workflow for solution-phase coupling of this compound.

Logical Relationship: Troubleshooting Incomplete Coupling

G problem Incomplete Coupling cause1 Reagent Hydrolysis problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Poor Solubility problem->cause3 solution1 Use Anhydrous Solvents cause1->solution1 solution2 Extend Reaction Time/ Double Couple cause2->solution2 solution3 Use NMP or DMF/ Gentle Warming cause3->solution3

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Technical Support Center: Monitoring Z-Lys(Z)-OSu Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring Z-Lys(Z)-OSu reaction progress by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for monitoring a this compound coupling reaction?

A1: A common method is Reverse-Phase HPLC (RP-HPLC) using a C18 column. The mobile phase typically consists of a gradient of acetonitrile in water, with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape. Detection is usually performed using a UV detector at a wavelength where the Z-protecting group absorbs, such as 254 nm or 260 nm.

Q2: How do I prepare my reaction sample for HPLC analysis?

A2: To get a representative snapshot of your reaction, it's crucial to quench it before analysis. A common method is to take a small aliquot (e.g., 5-10 µL) of the reaction mixture and dilute it significantly with a solvent that stops the reaction, such as the initial HPLC mobile phase composition (e.g., 95% water/5% acetonitrile with 0.1% TFA). This prevents further reaction in the vial while waiting for injection. For some applications, quenching with a primary amine like benzylamine can be used to consume any remaining this compound, which can help in quantifying the unreacted starting material.[1]

Q3: What are the expected peaks in my HPLC chromatogram?

A3: In a typical reaction where this compound is coupled with an amino acid or peptide, you should expect to see peaks for:

  • This compound: The activated amino acid starting material.

  • The desired peptide product: The result of the successful coupling reaction.

  • Z-Lys(Z)-OH: The hydrolyzed form of the starting material, which is a common byproduct.

  • N-hydroxysuccinimide (NHS): The leaving group from the OSu ester. This is often not well-retained and may appear in the solvent front.

Q4: Why is my reaction proceeding slowly or not at all?

A4: Several factors can lead to a slow or incomplete reaction:

  • Steric hindrance: The amino acid you are coupling may be sterically hindered, slowing down the reaction.

  • Solvent issues: Ensure you are using a high-purity, anhydrous solvent like DMF or DCM.

  • Reagent quality: The this compound may have degraded due to improper storage or exposure to moisture.

  • Insufficient activation: While this compound is pre-activated, the overall reaction conditions (e.g., base, temperature) might not be optimal.

Q5: What is the purpose of adding TFA to the mobile phase?

A5: Trifluoroacetic acid (TFA) is an ion-pairing agent that is commonly used in reverse-phase HPLC of peptides and proteins. It helps to sharpen peaks and improve resolution by forming ion pairs with charged groups on the analytes, which can reduce tailing and improve the consistency of retention times.[2]

Experimental Protocols

Detailed HPLC Methodology

This protocol is a general guideline for monitoring the progress of a this compound coupling reaction. Optimization may be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation Protocol
  • At desired time points (e.g., 0, 1, 2, 4 hours), carefully withdraw a 10 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of a 95:5 mixture of Mobile Phase A and Mobile Phase B in an HPLC vial.

  • Vortex the vial to ensure thorough mixing.

  • The sample is now ready for injection into the HPLC system.

Data Presentation

Table 1: HPLC Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
Table 2: Expected Retention Times of Key Components
CompoundExpected Retention Time (min)Description
N-hydroxysuccinimide (NHS)~2.5Byproduct, polar, elutes early.
Z-Lys(Z)-OH~15.2Hydrolysis byproduct of the starting material.
Desired Dipeptide Product~18.5Example: Z-Lys(Z)-Ala-OMe. More hydrophobic than the hydrolyzed byproduct.
This compound~20.8Starting material, generally the most hydrophobic component.

Note: These are illustrative retention times. Actual retention times will vary depending on the specific HPLC system, column, and the exact nature of the coupled product.

Troubleshooting Guides

Issue 1: Multiple unexpected peaks in the chromatogram.

  • Possible Cause: Side reactions may be occurring. This could include the formation of diacylated products if the reacting amine has more than one nucleophilic site, or racemization leading to diastereomeric products.

  • Solution:

    • Use Mass Spectrometry (MS) to identify the mass of the unexpected peaks to help elucidate their structure.

    • Review your reaction conditions. The choice of base can influence side reactions; consider using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

    • Ensure the purity of your starting materials.

Issue 2: The peak for this compound is much smaller than expected at time zero, and there is a large peak for Z-Lys(Z)-OH.

  • Possible Cause: The this compound has likely hydrolyzed before the reaction was initiated. This can happen if the reagent was exposed to moisture during storage or if the reaction solvent was not anhydrous.

  • Solution:

    • Store this compound in a desiccator at the recommended temperature (typically -20°C).

    • Use freshly opened or properly stored anhydrous solvents for the reaction.

    • Run a control experiment with just the this compound in the reaction solvent to check its stability.

Issue 3: Poor peak shape (tailing or fronting).

  • Possible Cause:

    • Column Overload: Injecting too concentrated a sample.

    • Inappropriate Sample Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.

    • Column Degradation: The column performance has deteriorated.

  • Solution:

    • Dilute your sample further before injection.

    • Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.

    • Try a different column or flush the current column with a strong solvent wash.

Issue 4: Shifting retention times between runs.

  • Possible Cause:

    • Inconsistent Mobile Phase Preparation: Small variations in the concentration of TFA or the water/acetonitrile ratio.

    • Fluctuating Column Temperature: The column temperature is not stable.

    • Air Bubbles in the Pump: Air in the system can cause pressure fluctuations and affect retention times.

  • Solution:

    • Prepare mobile phases carefully and consistently.

    • Use a column oven to maintain a stable temperature.

    • Degas the mobile phases and prime the HPLC pump before starting a sequence.

Visualizations

Reaction_Pathway cluster_reaction Reaction Pathways Z_Lys_OSu This compound (Starting Material) Product Z-Lys(Z)-NH-R (Desired Product) Z_Lys_OSu->Product Coupling NHS N-hydroxysuccinimide (Byproduct) Z_Lys_OSu->NHS Hydrolyzed Z-Lys(Z)-OH (Hydrolysis Byproduct) Z_Lys_OSu->Hydrolyzed Hydrolysis Amino_Acid R-NH2 (Nucleophile) Amino_Acid->Product Water H2O (Moisture) Water->Hydrolyzed

Caption: Reaction pathway for this compound coupling.

HPLC_Workflow start Start Reaction (this compound + Amine) aliquot Take Aliquot at Time 't' start->aliquot quench Quench Reaction (Dilute in Mobile Phase A/B) aliquot->quench inject Inject Sample into HPLC quench->inject hplc HPLC Analysis (C18 Column, Gradient Elution) inject->hplc detect UV Detection at 254 nm hplc->detect analyze Analyze Chromatogram (Peak Integration) detect->analyze decision Reaction Complete? analyze->decision stop Stop Reaction & Workup decision->stop Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->aliquot

Caption: Experimental workflow for HPLC monitoring.

References

Technical Support Center: Scaling Up Z-Lys(Z)-OSu Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of Z-Lys(Z)-OSu reactions.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: Why is my reaction yield low when scaling up the this compound coupling reaction?

Answer: Low yield upon scale-up is a common issue that can be attributed to several factors. The most prevalent are:

  • Hydrolysis of this compound: N-hydroxysuccinimide (NHS) esters like this compound are highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amidation. The rate of hydrolysis is significantly influenced by pH.

  • Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. A pH below this range will result in a higher concentration of the protonated, non-nucleophilic amine, slowing down the reaction. Conversely, a pH above 8.5 dramatically increases the rate of NHS ester hydrolysis.

  • Poor Solubility: this compound has limited solubility in aqueous solutions. If it is not fully dissolved before reacting with the amine-containing molecule, the reaction will be slow and inefficient.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester, leading to a significant reduction in the yield of your desired product.

Question 2: How can I minimize the hydrolysis of this compound during a scaled-up reaction?

Answer: Minimizing hydrolysis is critical for a successful scale-up. Here are key strategies:

  • Use Anhydrous Solvents for Stock Solutions: Prepare your this compound stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is truly anhydrous to prevent premature hydrolysis.

  • Control Reaction Time: Add the this compound solution to your amine-containing solution immediately after preparation. Avoid letting the activated ester sit in an aqueous buffer for extended periods before the coupling reaction.

  • Optimize Temperature: Running the reaction at a lower temperature (e.g., 4°C) can reduce the rate of hydrolysis, although it will also slow down the desired amidation reaction. Room temperature (20-25°C) often provides a good balance.

Question 3: What are the optimal buffer conditions for a large-scale this compound reaction?

Answer: Careful selection and preparation of the reaction buffer are crucial.

  • Recommended Buffers: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, HEPES, or borate buffers.

  • Optimal pH Range: Maintain the pH of the reaction mixture between 7.2 and 8.5 for optimal results.

  • Buffer Concentration: A buffer concentration of 0.1 M to 0.2 M is generally recommended. For large-scale reactions, a higher buffer concentration can help to maintain a stable pH, as the release of N-hydroxysuccinimide during the reaction can cause a drop in pH.

Question 4: My product is difficult to purify. What are some common impurities and how can I avoid them?

Answer: Purification challenges often arise from side reactions and unreacted starting materials.

  • Hydrolyzed this compound: The carboxylic acid resulting from the hydrolysis of this compound is a common impurity. Minimizing hydrolysis as described above is the best prevention.

  • Side Reactions: Besides primary amines, NHS esters can react with other nucleophilic groups, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, though these reactions are generally less favorable. Maintaining the optimal pH can help to favor the reaction with primary amines.

  • Purification Strategy: Standard purification techniques for peptides, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are typically effective for purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, or Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is an amino acid derivative used in peptide synthesis. The Z (benzyloxycarbonyl) groups protect the alpha and epsilon amino groups of lysine, while the OSu (N-hydroxysuccinimide) ester activates the carboxyl group for efficient coupling with a primary amine to form a stable amide bond.

Q2: How should I store this compound?

A2: this compound is sensitive to moisture and should be stored in a tightly sealed container at -20°C. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It has poor solubility in aqueous solutions.

Q4: Can I monitor the progress of my this compound reaction?

A4: Yes, the progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to track the consumption of starting materials and the formation of the desired product. A simple qualitative method to check for the presence of free primary amines is the Kaiser test. A positive result (blue color) indicates that the coupling is incomplete.

Data Presentation

Table 1: Impact of pH on the Hydrolysis Rate of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.00~4-5 hours
8.0Room Temperature~180-210 minutes
8.5Room Temperature~125-180 minutes
8.64~10 minutes
9.0Room Temperature~110-125 minutes

Data is for general NHS esters and serves as a guideline for this compound reactions.

Table 2: Recommended Buffers for this compound Reactions

BufferRecommended ConcentrationpH RangeNotes
Phosphate Buffer0.1 - 0.2 M7.2 - 8.0Common and effective.
Sodium Bicarbonate0.1 - 0.2 M8.0 - 8.5Good buffering capacity in this range.
Borate Buffer0.1 - 0.2 M8.0 - 9.0Effective, but use with caution at higher pH due to increased hydrolysis.
HEPES0.1 - 0.2 M7.2 - 8.2Good alternative to phosphate buffer.

Experimental Protocols

Protocol 1: Gram-Scale Peptide Coupling using this compound

This protocol provides a general guideline for a gram-scale solution-phase peptide coupling reaction. The exact amounts and reaction times may need to be optimized for your specific substrates.

Materials:

  • Amine-containing substrate (e.g., a peptide with a free N-terminus)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Reaction vessel of appropriate size

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolve the Amine Substrate: In the reaction vessel, dissolve the amine-containing substrate in the 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Prepare the this compound Solution: In a separate, dry glass vial, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO. A slight molar excess (1.1 to 1.5 equivalents) of this compound relative to the amine substrate is typically used.

  • Initiate the Reaction: With gentle stirring, slowly add the this compound solution to the solution of the amine substrate.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching (Optional): Once the reaction is complete, a small amount of an amine-containing buffer like Tris or glycine can be added to quench any unreacted this compound.

  • Work-up and Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a neutral or slightly acidic pH.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine Substrate in Buffer (pH 8.3) reaction Combine Solutions and React (1-4h, RT) prep_amine->reaction prep_ester Dissolve this compound in Anhydrous DMF/DMSO prep_ester->reaction monitoring Monitor by HPLC reaction->monitoring quench Quench Reaction (Optional) reaction->quench monitoring->reaction Incomplete? purify Purify Product (e.g., HPLC) quench->purify troubleshooting_logic start Low Reaction Yield? check_ph Is pH between 7.2-8.5? start->check_ph Yes check_hydrolysis Was this compound used immediately after dissolving? check_ph->check_hydrolysis Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_buffer Is buffer non-nucleophilic? check_hydrolysis->check_buffer Yes prepare_fresh Prepare fresh this compound solution and use immediately check_hydrolysis->prepare_fresh No check_solubility Was this compound fully dissolved? check_buffer->check_solubility Yes change_buffer Use a non-amine based buffer (e.g., PBS, Bicarbonate) check_buffer->change_buffer No ensure_dissolution Ensure complete dissolution of this compound in anhydrous solvent check_solubility->ensure_dissolution No success Yield Improved check_solubility->success Yes adjust_ph->success prepare_fresh->success change_buffer->success ensure_dissolution->success

Validation & Comparative

A Comparative Guide to Z-Lys(Z)-OSu and Boc-Lys(Z)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. This guide provides a detailed comparison of two lysine derivatives, Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu) and Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Z)-OSu), focusing on their application in solid-phase peptide synthesis (SPPS).

The primary difference between these two reagents lies in the temporary protecting group on the α-amino group: the benzyloxycarbonyl (Z) group versus the tert-butyloxycarbonyl (Boc) group. This distinction fundamentally dictates their suitability for different peptide synthesis strategies. While both are activated with an N-hydroxysuccinimide (OSu) ester for efficient coupling, their orthogonal deprotection schemes are key to their application.

Executive Summary: Key Differences

The core of modern solid-phase peptide synthesis (SPPS) relies on two main strategies: Fmoc/tBu and Boc/Bzl. The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-type protecting groups for the side chains.[1][2] In this context, Boc-Lys(Z)-OSu is a standard reagent. The Z group protecting the lysine side chain is stable to the trifluoroacetic acid (TFA) used for Boc removal at each cycle but can be cleaved during the final, harsh acidolytic step (e.g., with HF) that also cleaves the peptide from the resin.[3][4]

Conversely, the Z group as a temporary Nα-protecting group, as in This compound , has limited application in SPPS.[3] Its removal typically requires catalytic hydrogenation, which is not practical for the repetitive deprotection steps required in SPPS. Therefore, Z-protected amino acids are more commonly employed in solution-phase peptide synthesis.

Comparative Data

The following table summarizes the key chemical properties and applications of the Z and Boc protecting groups, which in turn govern the utility of this compound and Boc-Lys(Z)-OSu.

FeatureThis compoundBoc-Lys(Z)-OSuReferences
Nα-Protecting Group Z (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Side-Chain Protecting Group Z (Benzyloxycarbonyl)Z (Benzyloxycarbonyl)
Nα-Deprotection Condition Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH)Mild Acid (e.g., 25-50% TFA in DCM)
Side-Chain Deprotection Strong Acid (e.g., HF) or Catalytic HydrogenolysisStrong Acid (e.g., HF, TFMSA)
Primary Application Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Orthogonality in SPPS Poor (Nα-deprotection not compatible with standard SPPS cycles)Excellent (Nα-Boc group is selectively cleaved over side-chain Z group)
Potential Side Reactions His- and Lys-modification can occur during cleavage by hydrogenation in DMF.Racemization is minimized by the urethane structure.

Experimental Protocols and Workflows

The stark difference in applicability means a direct experimental comparison in SPPS is not standard. Instead, we provide a standard protocol for the intended use of Boc-Lys(Z)-OSu within the Boc-SPPS framework and illustrate the logical workflow.

General Protocol for Boc-SPPS Cycle

This protocol outlines the key steps for incorporating an amino acid using the Boc/Bzl strategy on a solid support (e.g., Merrifield resin).

  • Resin Swelling: The peptide-resin is swelled in dichloromethane (DCM) for 1-2 hours.

  • Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes. This step exposes the free α-amine.

  • Washes: The resin is washed with DCM and then an alcohol like isopropanol (IPA) to remove residual TFA.

  • Neutralization: The protonated amine terminal is neutralized to the free amine. This can be done with a solution of a hindered base like diisopropylethylamine (DIEA) in DCM, or "in situ" during the coupling step.

  • Coupling: The next amino acid, in this case, Boc-Lys(Z)-OH (or its activated OSu ester), is coupled to the free amine. A coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-Hydroxybenzotriazole) are typically used in a solvent like N,N-Dimethylformamide (DMF) to facilitate the formation of the peptide bond. The reaction progress can be monitored using a ninhydrin test.

  • Washes: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

Final Cleavage

After the peptide sequence is fully assembled, the final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. In the Boc/Bzl strategy, this is typically accomplished with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers are added to prevent side reactions with sensitive residues.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the Boc-SPPS strategy and the orthogonal protection scheme that makes Boc-Lys(Z)-OSu a suitable reagent.

Boc_SPPS_Cycle Resin Resin-Peptide(n)-Boc Deprotection Deprotection (TFA/DCM) Resin->Deprotection Washes1 Washes (DCM/IPA) Deprotection->Washes1 Neutralization Neutralization (DIEA or in situ) Washes1->Neutralization Washes2 Washes (DCM) Neutralization->Washes2 Coupling Coupling Boc-AA-OSu, HBTU/HOBt Washes2->Coupling Washes3 Washes (DMF/DCM) Coupling->Washes3 NextCycle Resin-Peptide(n+1)-Boc Washes3->NextCycle NextCycle->Deprotection Repeat

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Orthogonal_Protection Start Boc-Lys(Z)-Resin Deprotection Nα-Boc Removal Condition: Mild Acid (TFA) Result: Free α-Amine Start->Deprotection SideChain Side-Chain Z Group Condition: Stable Result: Remains Protected FinalCleavage Final Cleavage Condition: Strong Acid (HF) Result: Peptide Cleaved & Side-Chain Deprotected Deprotection->FinalCleavage After all cycles

Caption: Orthogonal deprotection scheme for Boc-Lys(Z) in Boc-SPPS.

Conclusion

The comparison between this compound and Boc-Lys(Z)-OSu for peptide synthesis is fundamentally a comparison between solution-phase and solid-phase strategies. Boc-Lys(Z)-OSu is an integral component of the well-established Boc/Bzl strategy for SPPS, offering a robust and reliable method for incorporating lysine residues. Its Nα-Boc group is easily removed under mild acidic conditions that leave the side-chain Z group intact, ensuring the correct linear assembly of the peptide chain.

In contrast, This compound is not practically suited for SPPS due to the harsh conditions required for the repetitive removal of the Nα-Z group. Its utility is primarily in solution-phase synthesis, where purification after each step allows for a broader range of chemical reactions. For researchers focused on solid-phase synthesis, Boc-Lys(Z)-OSu or its 2-chloro-substituted variant, Boc-Lys(2-Cl-Z)-OH, are the industry-standard choices.

References

A Comparative Guide to Z-Lys(Z)-OSu and Other N-Hydroxysuccinimide Esters in Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the choice of reagents for amine modification is critical. N-hydroxysuccinimide (NHS) esters are widely utilized for their efficiency in forming stable amide bonds with primary amines. This guide provides an objective comparison of Z-Lys(Z)-OSu with other commonly used N-hydroxysuccinimide esters of lysine, supported by structural data and established experimental protocols.

Introduction to Amine-Reactive Esters

N-hydroxysuccinimide esters are highly reactive compounds designed to couple with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue.[1][2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] The efficiency of this reaction is highly dependent on factors such as pH, temperature, and the specific protecting groups on the amino acid.[4][5]

This guide focuses on a comparative analysis of lysine-based NHS esters with different protecting group strategies:

  • This compound: Features benzyloxycarbonyl (Z) protecting groups on both the alpha (α) and epsilon (ε) amino groups. The Z group is typically removed by hydrogenolysis.

  • Boc-Lys(Z)-OSu: Utilizes a tert-butyloxycarbonyl (Boc) group for the α-amine and a Z group for the ε-amine. The Boc group is acid-labile.

  • Fmoc-Lys(Boc)-OSu: Employs a fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and a Boc group for the ε-amine. The Fmoc group is base-labile, offering an orthogonal deprotection strategy.

Data Presentation: A Comparative Overview

The selection of a protected lysine NHS ester is often dictated by the overall synthetic strategy, particularly the compatibility of the protecting groups with other residues in the peptide sequence. The following table summarizes the key chemical properties of this compound and two common alternatives.

FeatureThis compoundBoc-Lys(Z)-OSuFmoc-Lys(Boc)-OSu
Synonym Nα,Nε-Di-Z-L-lysine hydroxysuccinimide esterNα-Boc-Nε-Z-L-lysine hydroxysuccinimide esterNα-Fmoc-Nε-Boc-L-lysine hydroxysuccinimide ester
Molecular Formula C₂₆H₂₉N₃O₈C₂₃H₃₁N₃O₈C₃₄H₄₃N₃O₉
Molecular Weight 511.52 g/mol 477.51 g/mol 649.72 g/mol
α-Amine Protecting Group Z (Benzyloxycarbonyl)Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
ε-Amine Protecting Group Z (Benzyloxycarbonyl)Z (Benzyloxycarbonyl)Boc (tert-butyloxycarbonyl)
α-Amine Deprotection HydrogenolysisAcid (e.g., TFA)Base (e.g., piperidine)
ε-Amine Deprotection HydrogenolysisHydrogenolysisAcid (e.g., TFA)
Typical Application Solution-phase peptide synthesisBoc solid-phase peptide synthesisFmoc solid-phase peptide synthesis
Storage Temperature -20°C-20°C-20°C

Experimental Protocols

The following are representative protocols for the use of NHS esters in peptide coupling and protein labeling. These protocols can be adapted for a comparative study of this compound and other NHS esters.

Protocol 1: General Peptide Coupling in Solution Phase

This protocol is suitable for comparing the coupling efficiency of different NHS esters in a solution-phase synthesis.

Materials:

  • N-terminally deprotected peptide or amino acid ester

  • This compound, Boc-Lys(Z)-OSu, or Fmoc-Lys(Boc)-OSu

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Dissolve the N-terminally deprotected peptide or amino acid ester in anhydrous DMF or DCM.

  • Add 1.1 equivalents of the selected lysine NHS ester.

  • Add 2-3 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the starting material and the appearance of the product peak can be used to determine the reaction rate and coupling efficiency.

  • Upon completion, the solvent is typically removed under vacuum, and the product is purified using an appropriate method like chromatography.

Protocol 2: Protein Labeling with an NHS Ester

This protocol can be used to evaluate the performance of different NHS esters for labeling primary amines on a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester of a reporter molecule (e.g., a fluorescent dye)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO immediately before use.

  • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purify the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the reporter molecule.

Mandatory Visualization

The following diagrams illustrate the chemical structures and a typical experimental workflow.

G cluster_0 This compound cluster_1 Boc-Lys(Z)-OSu cluster_2 Fmoc-Lys(Boc)-OSu Z_Lys_Z_OSu C₂₆H₂₉N₃O₈ MW: 511.52 α-Amine: Z ε-Amine: Z Boc_Lys_Z_OSu C₂₃H₃₁N₃O₈ MW: 477.51 α-Amine: Boc ε-Amine: Z Fmoc_Lys_Boc_OSu C₃₄H₄₃N₃O₉ MW: 649.72 α-Amine: Fmoc ε-Amine: Boc

Figure 1. Comparison of Lysine NHS Esters.

G start Start: Prepare Reagents dissolve_peptide Dissolve Peptide/ Protein in Buffer start->dissolve_peptide dissolve_nhs Dissolve NHS Ester in DMSO start->dissolve_nhs react Combine and React (1-4 hours, RT) dissolve_peptide->react dissolve_nhs->react quench Quench Reaction (Optional) react->quench purify Purify Conjugate (e.g., SEC) react->purify No Quenching quench->purify analyze Analyze Product (HPLC, MS, etc.) purify->analyze end End: Characterized Product analyze->end

Figure 2. General Experimental Workflow.

G cluster_0 Protecting Group Strategies Z_strategy Z-Protecting Group (Benzyloxycarbonyl) Z_deprotection Deprotection: Hydrogenolysis Z_strategy->Z_deprotection Boc_strategy Boc-Protecting Group (tert-butyloxycarbonyl) Boc_deprotection Deprotection: Acid (TFA) Boc_strategy->Boc_deprotection Fmoc_strategy Fmoc-Protecting Group (9-fluorenylmethoxycarbonyl) Fmoc_deprotection Deprotection: Base (Piperidine) Fmoc_strategy->Fmoc_deprotection

Figure 3. Orthogonal Deprotection Strategies.

Conclusion

References

Validating Z-Lys(Z)-OSu Conjugates: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of reagents is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of Z-Lys(Z)-OSu (Nα,Nε-Di-Z-L-lysine N-hydroxysuccinimide ester), a critical building block in peptide synthesis and bioconjugation.

This document outlines detailed experimental protocols, presents comparative data, and explores alternative validation methods to ensure the integrity of this essential compound.

Core Validation Techniques: HPLC and Mass Spectrometry

HPLC and Mass Spectrometry are complementary techniques that provide robust analysis of this compound. HPLC is the industry standard for determining the purity of the compound, while mass spectrometry confirms its identity by providing an accurate molecular weight.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to assess purity, with a common specification of ≥95.0%[1][2]. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular identity of this compound, which has a molecular weight of 511.52 g/mol [1][2][3]. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this type of analysis, as it minimizes fragmentation and allows for the detection of the intact molecular ion.

Performance Comparison

To facilitate a clear understanding of the capabilities of each technique, the following table summarizes their performance in validating this compound.

ParameterHPLC with UV DetectionMass Spectrometry (MS)
Primary Function Purity assessment and quantificationIdentity confirmation and molecular weight determination
Information Provided Retention time, peak area (purity), detection of impuritiesMass-to-charge ratio (m/z), fragmentation patterns
Typical Purity Specification ≥95.0%N/A (confirms identity)
Common Impurities Detected Unreacted starting materials (Z-Lys(Z)-OH), hydrolysis product (Z-Lys(Z)-OH), byproducts from coupling reagentsSide-products with different molecular weights
Strengths Excellent for quantifying purity and resolving impuritiesHighly specific for molecular identity, can be coupled with HPLC (LC-MS) for comprehensive analysis
Limitations Does not directly confirm molecular weightNot ideal for quantitative purity assessment without appropriate standards

Experimental Protocols

Detailed methodologies for the validation of this compound using HPLC and Mass Spectrometry are provided below.

HPLC Protocol for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.

Mass Spectrometry Protocol for Identity Confirmation
  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used.

  • Scan Range: m/z 100 - 1000

  • Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with a small amount of formic acid, can be directly infused into the mass spectrometer or introduced via an LC system.

  • Expected Molecular Ion: The primary ion expected for this compound is the protonated molecule [M+H]⁺ at an m/z of approximately 512.5. Adducts with sodium [M+Na]⁺ (m/z ~534.5) or potassium [M+K]⁺ (m/z ~550.6) may also be observed.

Alternative Validation Methods

While HPLC and MS are the primary methods for validating this compound, other spectroscopic techniques can provide valuable complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the chemical structure of this compound. Specific chemical shifts of the protons and carbons in the molecule provide a detailed fingerprint, confirming the presence of the Z-protecting groups, the lysine backbone, and the N-hydroxysuccinimide ester. While not typically used for routine purity checks, NMR is invaluable for structural elucidation and characterization of the reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups present in the this compound molecule. Characteristic absorption bands for the carbamate (Z-group), ester (OSu group), and amide functionalities can confirm the successful synthesis of the desired product.

Experimental and Logical Workflows

To visualize the validation process, the following diagrams illustrate the experimental workflow and the logical relationship between HPLC and MS data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_validation Validation Outcome prep Dissolve this compound in appropriate solvent hplc HPLC Analysis (Purity) prep->hplc ms Mass Spectrometry (Identity) prep->ms hplc_data Chromatogram: Retention Time & Peak Area hplc->hplc_data ms_data Mass Spectrum: m/z of Molecular Ion ms->ms_data validation Validated this compound (Purity & Identity Confirmed) hplc_data->validation ms_data->validation

Experimental workflow for this compound validation.

logical_relationship hplc HPLC Data purity High Purity Confirmed (e.g., >95%) hplc->purity ms Mass Spec Data identity Correct Molecular Weight Confirmed (m/z ≈ 512.5) ms->identity validated_product This compound is Validated purity->validated_product AND identity->validated_product

Logical relationship of HPLC and MS data for validation.

References

Orthogonal Deprotection Strategies: A Comparative Guide to Z-Lys(Z)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu) with other commonly employed lysine derivatives in solid-phase peptide synthesis (SPPS). We will delve into the principles of orthogonal deprotection, present comparative performance data, and provide detailed experimental protocols to aid in the rational design of your synthetic strategies.

Introduction to Orthogonal Deprotection

In SPPS, the success of synthesizing complex peptides hinges on the principle of "orthogonality" in protecting group strategies. Orthogonal protecting groups are distinct chemical moieties that can be selectively removed under specific, non-interfering conditions. This allows for the stepwise deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact, or the selective deprotection of a side-chain for modification (e.g., branching, cyclization, or labeling) without affecting the peptide backbone.

The two predominant strategies in modern SPPS are the Boc/Bzl and Fmoc/tBu approaches. The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl (Bzl)-based groups for "permanent" side-chain protection. Conversely, the more widely used Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[1][2] this compound, with its benzyloxycarbonyl (Z or Cbz) protecting groups, is traditionally associated with the Boc/Bzl strategy but can also be integrated into Fmoc/tBu strategies for specific applications requiring orthogonal side-chain deprotection via hydrogenolysis.

The Role and Characteristics of this compound

This compound is a derivative of lysine where both the α-amino and ε-amino groups are protected by the benzyloxycarbonyl (Z) group. The Z group is stable to both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively.[2] Its removal is typically achieved by catalytic hydrogenolysis, providing a valuable orthogonal deprotection pathway.

Key Features of the Z-group:

  • Stability: Stable to trifluoroacetic acid (TFA) used for Boc deprotection and piperidine used for Fmoc deprotection.

  • Cleavage: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.

  • Orthogonality: Provides an orthogonal deprotection strategy when used in conjunction with acid-labile (Boc, tBu) or base-labile (Fmoc) protecting groups.

Comparative Performance Analysis

The choice of a lysine protecting group strategy significantly impacts the overall efficiency and purity of peptide synthesis. Below is a comparative analysis of this compound with other common lysine derivatives.

Quantitative Data Summary

The following table summarizes representative data for the performance of different lysine derivatives in a model peptide synthesis. The data is compiled from typical outcomes in SPPS and serves as a comparative guide. Actual results may vary depending on the peptide sequence and synthesis conditions.

Lysine Derivative Nα-Protecting Group Nε-Protecting Group Deprotection Conditions (Nε) Typical Coupling Efficiency Typical Final Purity (HPLC) Overall Yield
This compound ZZH₂/Pd-C, THF/MeOH>98%>90%Moderate
Fmoc-Lys(Boc)-OH FmocBoc95% TFA>99%>95%High
Boc-Lys(Z)-OH BocZH₂/Pd-C, THF/MeOH>98%>90%Moderate
Fmoc-Lys(Fmoc)-OH FmocFmoc20% Piperidine in DMF>99%Variable (risk of side-chain acylation)Variable
Fmoc-Lys(Dde)-OH FmocDde2% Hydrazine in DMF>99%>95%High
Qualitative Comparison of Lysine Protecting Groups
Protecting Group (Nε) Advantages Disadvantages Primary Application
Z (Benzyloxycarbonyl) - Orthogonal to Fmoc and Boc strategies. - Stable to a wide range of reagents.- Requires catalytic hydrogenolysis which can be slow and may not be compatible with all functional groups (e.g., Cys, Met). - On-resin hydrogenolysis can be inefficient.- Synthesis of protected peptide fragments. - Introduction of lysine in Boc-SPPS.
Boc (tert-Butoxycarbonyl) - High stability to base. - Easily cleaved with TFA during final cleavage. - High solubility of the protected amino acid.- Not orthogonal to tBu-based side-chain protecting groups.- Standard lysine derivative for Fmoc-SPPS.
Fmoc (9-Fluorenylmethyloxycarbonyl) - Can be removed with the Nα-Fmoc group.- Lack of orthogonality can lead to side-chain acylation if not fully deprotected.- Not commonly used for side-chain protection due to lack of orthogonality in Fmoc-SPPS.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) - Orthogonal to Fmoc/tBu chemistry. - Cleaved under mild, specific conditions (hydrazine).- Hydrazine can also cleave Fmoc groups if the N-terminus is not protected. - Potential for side reactions with certain scavengers.- Site-specific modification of lysine side-chains (e.g., branching, labeling).

Experimental Protocols

Coupling of this compound in Boc-SPPS

Materials:

  • Boc-Peptide-Resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Resin Swelling: Swell the Boc-peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, followed by a 20-minute treatment with fresh 50% TFA in DCM.

  • Washing: Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice). Wash with DMF (3x).

  • Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the dissolved this compound and DIPEA (3 equivalents) to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next deprotection and coupling cycle.

Orthogonal Deprotection of Z-group via On-Resin Hydrogenolysis

Materials:

  • Peptide-Resin containing Z-protected lysine

  • Palladium on carbon (Pd/C, 10%)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Specialized hydrogenation vessel for solid-phase synthesis

Protocol:

  • Resin Preparation: Swell the peptide-resin in a 1:1 mixture of THF/MeOH for 1 hour.

  • Catalyst Addition: Add Pd/C catalyst (0.2 equivalents by weight relative to the resin) to the swollen resin suspension.

  • Hydrogenation:

    • Place the reaction vessel under a hydrogen atmosphere (balloon or controlled pressure system at 1 atm).

    • Stir the suspension vigorously at room temperature.

    • Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction typically takes 16-24 hours.

  • Catalyst Removal: After completion, carefully filter the resin to remove the Pd/C catalyst. Wash the resin thoroughly with THF/MeOH, DMF, and DCM to remove all traces of the catalyst.

  • Peptide Cleavage and Deprotection: Proceed with the standard cleavage and final deprotection protocol appropriate for the resin and other protecting groups (e.g., HF or TFMSA for Boc/Bzl strategy).

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the logical relationships in orthogonal deprotection schemes involving this compound.

Orthogonal_Deprotection cluster_Fmoc_Strategy Fmoc/tBu Strategy cluster_Boc_Strategy Boc/Bzl Strategy Fmoc_Peptide Fmoc-Peptide-Lys(Z)-Resin Deprotect_Fmoc 20% Piperidine/DMF Fmoc_Peptide->Deprotect_Fmoc Nα-Deprotection Deprotect_Z H₂/Pd-C Fmoc_Peptide->Deprotect_Z Side-Chain Deprotection H2N_Peptide H₂N-Peptide-Lys(Z)-Resin Deprotect_Fmoc->H2N_Peptide Nα-Deprotection Modified_Peptide Fmoc-Peptide-Lys(NH₂)-Resin Deprotect_Z->Modified_Peptide Side-Chain Deprotection Final_Cleavage_Fmoc 95% TFA Modified_Peptide->Final_Cleavage_Fmoc Final Cleavage Final_Peptide1 H₂N-Peptide-Lys(NH₂)-COOH Final_Cleavage_Fmoc->Final_Peptide1 Final Cleavage Boc_Peptide Boc-Peptide-Lys(Z)-Resin Deprotect_Boc 50% TFA/DCM Boc_Peptide->Deprotect_Boc Nα-Deprotection Deprotect_Z_Boc H₂/Pd-C Boc_Peptide->Deprotect_Z_Boc On-Resin Deprotection (less common) TFA_H2N_Peptide TFA.H₂N-Peptide-Lys(Z)-Resin Deprotect_Boc->TFA_H2N_Peptide Nα-Deprotection Final_Cleavage_Boc HF or TFMSA TFA_H2N_Peptide->Final_Cleavage_Boc Simultaneous Z-deprotection and Cleavage (Alternative) Final_Peptide2 H₂N-Peptide-Lys(NH₂)-COOH Final_Cleavage_Boc->Final_Peptide2

Caption: Orthogonal deprotection schemes for Z-protected lysine.

SPPS_Workflow Start Start with Resin Swell Swell Resin (DCM/DMF) Start->Swell Deprotect Nα-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Amino Acid (e.g., this compound, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for next amino acid? Wash2->Repeat Repeat->Deprotect Yes SideChain_Deprotect Orthogonal Side-Chain Deprotection (Optional) (e.g., H₂/Pd-C for Z-group) Repeat->SideChain_Deprotect No Final_Cleavage Final Cleavage & Deprotection (e.g., 95% TFA) SideChain_Deprotect->Final_Cleavage Purify Purify Peptide (HPLC) Final_Cleavage->Purify End Final Peptide Purify->End

Caption: General experimental workflow for SPPS.

Conclusion

The selection of a lysine protecting group is a critical decision in peptide synthesis that influences the overall strategic approach. This compound offers a robust and orthogonal deprotection pathway via hydrogenolysis, making it a valuable tool, particularly in Boc-SPPS and for the synthesis of protected peptide fragments in Fmoc-SPPS. While the conditions for Z-group removal are harsher compared to the deprotection of Boc or Dde groups, its stability to a wide range of acidic and basic reagents provides a high degree of synthetic flexibility. For standard Fmoc-SPPS where side-chain modification is not required, Fmoc-Lys(Boc)-OH remains the derivative of choice due to its high efficiency and compatibility with the overall synthetic strategy. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable lysine derivative for their specific synthetic needs.

References

A Comparative Guide to the Characterization of Peptides Synthesized Using Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting groups for reactive amino acid side chains, particularly for lysine, is a critical decision that influences not only the synthetic strategy but also the purity and yield of the final product. This guide provides an objective comparison of peptides synthesized using Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu) against those synthesized using the more contemporary Fmoc-Lys(Boc)-OH. This comparison is supported by an analysis of their respective synthetic workflows, deprotection strategies, and the analytical characterization of the resulting peptides.

The benzyloxycarbonyl (Z or Cbz) group is a classical protecting group, often employed in solution-phase peptide synthesis, and its stability under certain acidic conditions makes it a viable, albeit less common, option for the side-chain protection of lysine in solid-phase peptide synthesis (SPPS).[1][2] In contrast, the combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the lysine side chain represents the current standard in SPPS.[3]

Comparative Analysis of Lysine Protection Strategies

The selection of a lysine protecting group is intrinsically linked to the overall synthetic strategy, primarily whether it is Boc-based or Fmoc-based SPPS. This compound, with both the α-amino and ε-amino groups protected by the Z-group, is an activated form ready for coupling. The Z-group's removal typically requires hydrogenolysis or strong acids, offering a different orthogonality compared to the widely used Boc and Fmoc groups.[4]

FeatureThis compound in SynthesisFmoc-Lys(Boc)-OH in Synthesis
Nα-Protection Strategy Typically Boc-SPPS (if Z is for side-chain)Fmoc-SPPS
Side-Chain Protection Benzyloxycarbonyl (Z)tert-Butyloxycarbonyl (Boc)
Orthogonality Z-group is orthogonal to Boc (removed by mild acid) and Fmoc (removed by base).Boc group is orthogonal to Fmoc (removed by base).
Side-Chain Deprotection Hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH, HF).[4]Strong acids (e.g., Trifluoroacetic acid - TFA).
Common Applications Historically significant, still used in solution-phase and for specific applications in SPPS requiring its unique orthogonality.The standard for Fmoc-based solid-phase peptide synthesis.
Potential Issues Catalytic hydrogenolysis can be incompatible with other functional groups (e.g., Cys, Met). Strong acid cleavage is harsh.The tert-butyl cation generated during Boc deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for synthesizing a peptide on a solid support, which can be adapted for both this compound (within a Boc-SPPS framework for the N-terminus) and Fmoc-Lys(Boc)-OH (within an Fmoc-SPPS framework).

  • Resin Swelling: The solid-phase resin (e.g., Wang resin for Fmoc-SPPS, Merrifield resin for Boc-SPPS) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Nα-Deprotection:

    • Fmoc-SPPS: The Fmoc group is removed using a solution of 20% piperidine in DMF.

    • Boc-SPPS: The Boc group is removed using a solution of 25-50% TFA in DCM.

  • Washing: The resin is thoroughly washed with the solvent (DMF or DCM) to remove deprotection reagents and byproducts.

  • Amino Acid Coupling: The next protected amino acid (e.g., Fmoc-Lys(Boc)-OH or an Nα-Boc protected amino acid if using Z-Lys(Z) for the side chain) is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the free N-terminus on the resin-bound peptide.

  • Washing: The resin is washed again to remove excess reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • For Fmoc-Lys(Boc)-OH: The peptide is cleaved from the resin, and the Boc side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane).

    • For a peptide with Lys(Z): If synthesized using an Nα-Boc strategy, the final cleavage from a resin like Merrifield would involve a strong acid such as HF, which would also cleave the Z-group. Alternatively, if a cleavage strategy is used that leaves the Z-group intact, it can be removed post-cleavage via catalytic hydrogenolysis.

Peptide Characterization Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To assess the purity of the crude peptide.

  • Instrumentation: An HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Inject 10-20 µL of the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the absorbance at 214 nm or 280 nm.

    • Calculate the purity by integrating the peak area of the main product relative to the total peak area.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized peptide.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Procedure (ESI-MS):

    • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the experimentally observed mass-to-charge (m/z) ratios with the theoretical molecular weight of the target peptide.

Visualizing Synthesis and Characterization Workflows

The following diagrams illustrate the key workflows in peptide synthesis and characterization.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Characterization Characterization Resin Start with Resin Deprotection Nα-Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Repeat Repeat for all AAs Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Side-Chain Deprotection Repeat->Cleavage No Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC Purification Preparative HPLC Crude_Peptide->Purification Purity Purity Assessment HPLC->Purity Pure_Peptide Purified Peptide Purification->Pure_Peptide MS Mass Spectrometry Pure_Peptide->MS MW_Confirmation MW Confirmation MS->MW_Confirmation

Caption: General workflow for solid-phase peptide synthesis and subsequent characterization.

Lysine_Protection_Comparison cluster_Fmoc Fmoc-Lys(Boc)-OH Strategy cluster_Z Lys(Z) Strategy (in Boc-SPPS) Fmoc_Start Fmoc-Lys(Boc)-OH Fmoc_Deprotection Nα-Fmoc Removal (Base: Piperidine) Fmoc_Start->Fmoc_Deprotection During SPPS cycle Fmoc_Cleavage Final Cleavage & Lys(Boc) Removal (Acid: TFA) Fmoc_Deprotection->Fmoc_Cleavage After synthesis Z_Start Boc-Lys(Z)-OH Z_Deprotection Nα-Boc Removal (Acid: TFA) Z_Start->Z_Deprotection During SPPS cycle Z_Cleavage Final Cleavage & Lys(Z) Removal (Strong Acid: HF or H₂/Pd) Z_Deprotection->Z_Cleavage After synthesis

Caption: Comparison of deprotection steps for Fmoc-Lys(Boc)-OH and Boc-Lys(Z)-OH strategies.

References

A Researcher's Guide to Purity Analysis of Commercial Z-Lys(Z)-OSu Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Nα,Nε-Di-Z-L-lysine N-hydroxysuccinimide ester (Z-Lys(Z)-OSu) is a critical reagent used in peptide synthesis and bioconjugation. Impurities in this reagent can lead to failed experiments, the generation of difficult-to-separate byproducts, and unreliable results. This guide provides a framework for comparing the purity of commercial this compound reagents, offering supporting experimental protocols and data presentation formats.

Comparative Purity of Commercial this compound

The purity of this compound can vary between suppliers. While many vendors provide a certificate of analysis with a stated purity, it is often beneficial for researchers to perform their own analysis. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity of this reagent. The table below summarizes the stated purity of this compound from various commercial suppliers based on their publicly available data.

SupplierProduct NumberStated PurityAnalytical Method
Sigma-Aldrich/Merck96885≥95.0%HPLC
TCI---
Advanced ChemTechSKU-2270--
LGC StandardsTRC-L488848--
ChemicalBookCB6270940--
Alkali Scientific96885-5G--

Experimental Protocol: HPLC Purity Analysis

A detailed and robust analytical method is crucial for verifying the purity of this compound. The following is a representative HPLC protocol that can be adapted for this purpose.

Objective: To determine the purity of a this compound sample by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Volumetric flasks

  • Autosampler vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Perform further dilutions as necessary to achieve a concentration suitable for the detector's linear range.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient:

      Time (minutes) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent This compound Sample dissolve Dissolve in ACN/Water reagent->dissolve hplc_ready HPLC-Ready Sample dissolve->hplc_ready inject Inject into HPLC hplc_ready->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate result Final Purity Value calculate->result

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Impact of Reagent Purity on Experimental Outcomes

The purity of this compound has a direct impact on the success of subsequent experimental steps. In peptide synthesis, for instance, impurities can lead to the formation of truncated or modified peptides, which can be difficult and time-consuming to remove during purification. In bioconjugation, reactive impurities could compete with the intended reaction, leading to lower yields and heterogeneous products. Therefore, verifying the purity of this reagent before use is a critical step in ensuring reliable and reproducible results.

G cluster_high High Purity cluster_low Low Purity reagent_purity This compound Purity synthesis_high Peptide Synthesis reagent_purity->synthesis_high synthesis_low Peptide Synthesis reagent_purity->synthesis_low product_high High Yield of Desired Product synthesis_high->product_high purification_high Simplified Purification product_high->purification_high result_high Reliable Results purification_high->result_high product_low Formation of Byproducts synthesis_low->product_low purification_low Complex Purification product_low->purification_low result_low Unreliable Results purification_low->result_low

Caption: Logical diagram showing the impact of this compound purity on experimental outcomes.

A Head-to-Head Comparison of Z- and Fmoc-Based Lysine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide product. The protection of the ε-amino group of lysine is a critical consideration, as its reactivity necessitates a robust yet selectively cleavable shield during chain elongation. This guide provides an objective, data-driven comparison of two distinct strategies for lysine side-chain protection within the framework of Fmoc-based SPPS: the classic benzyloxycarbonyl (Z) group and the more contemporary tert-butyloxycarbonyl (Boc) group, typically used in the form of Fmoc-Lys(Boc)-OH.

While Fmoc-Lys(Boc)-OH is the most prevalent choice in modern Fmoc-SPPS, the use of Fmoc-Lys(Z)-OH presents an alternative with a unique set of orthogonal properties. This guide will delve into the chemical principles, experimental workflows, and potential outcomes associated with each, enabling researchers to make informed decisions for their specific synthetic challenges.

Chemical Structures and Deprotection Pathways

The fundamental difference between Z- and Boc-based lysine protection lies in their chemical nature and, consequently, their deprotection mechanisms.

Caption: Chemical structures of Fmoc-Lys(Z)-OH and Fmoc-Lys(Boc)-OH.

The Z-group is typically removed under hydrogenolysis conditions, while the Boc group is labile to acid. This difference in lability is the cornerstone of their strategic use in peptide synthesis.

Head-to-Head Performance Comparison

While direct, side-by-side quantitative data for the synthesis of the same peptide using both protecting groups is not extensively available in the literature, a comparison can be drawn from their known chemical properties and performance in various applications.

ParameterFmoc-Lys(Z)-OHFmoc-Lys(Boc)-OH
Nα-Fmoc Deprotection Compatibility Fully compatible with standard piperidine treatment.Fully compatible with standard piperidine treatment.
Side-Chain Deprotection Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HF).Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).
Orthogonality in Fmoc-SPPS High. The Z-group is stable to the mild base used for Fmoc removal and the moderate acids often used for cleavage from acid-sensitive resins.[1]High. The Boc group is stable to the mild base used for Fmoc deprotection.[2]
Final Cleavage Compatibility Can be cleaved simultaneously with the peptide from the resin using strong acids like HF, or selectively post-cleavage via hydrogenolysis.Typically cleaved simultaneously with the peptide from the resin using a TFA "cocktail".[3]
Potential Side Reactions Incomplete hydrogenolysis can lead to product mixtures. The catalyst for hydrogenolysis can sometimes be poisoned by sulfur-containing residues.The tert-butyl cation generated during Boc deprotection can lead to side reactions with nucleophilic residues like tryptophan or tyrosine if scavengers are not used.[1]
Use in Fragment Condensation Well-suited for the synthesis of protected peptide fragments due to the stability of the Z-group under mild acidic cleavage conditions.[1]Less commonly used for protected fragment synthesis as the Boc group is labile under the acidic conditions used for cleavage from many resins.

Experimental Protocols

The following protocols outline the key steps for the incorporation and deprotection of Z- and Boc-protected lysine in a standard Fmoc-SPPS workflow.

Protocol 1: Incorporation of Fmoc-Lys(Z)-OH or Fmoc-Lys(Boc)-OH

This protocol is identical for both amino acid derivatives.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Lys(Z)-OH or Fmoc-Lys(Boc)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Side-Chain Deprotection and Final Cleavage

The deprotection strategies for the Z and Boc groups diverge significantly.

Fmoc-Lys(Z)-OH Deprotection (Hydrogenolysis)

This method allows for the removal of the Z-group while the peptide is still on the resin or after cleavage. For on-resin deprotection:

  • Resin Preparation: After incorporation of the final amino acid and removal of the N-terminal Fmoc group, wash the peptide-resin with DMF and then with methanol.

  • Hydrogenolysis:

    • Suspend the resin in a suitable solvent such as methanol or DMF.

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) for 2-8 hours.

    • Monitor the reaction by HPLC analysis of a small, cleaved sample.

  • Catalyst Removal: Filter the resin to remove the palladium catalyst and wash thoroughly with the reaction solvent.

Final Cleavage: The peptide can now be cleaved from the resin using a standard TFA cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).

Fmoc-Lys(Boc)-OH Deprotection and Final Cleavage (Acidolysis)

The Boc group is typically removed concurrently with the cleavage of the peptide from the resin.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF and DCM and dry it under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide.

Workflow Visualizations

The following diagrams illustrate the deprotection workflows for both Z- and Boc-protected lysine side chains in the context of Fmoc-SPPS.

Z_Deprotection_Workflow Start Peptide-Resin with Lys(Z) Hydrogenolysis Hydrogenolysis (H2, Pd/C) Start->Hydrogenolysis TFA_Cleavage TFA Cleavage Hydrogenolysis->TFA_Cleavage Deprotected_Peptide Deprotected Peptide TFA_Cleavage->Deprotected_Peptide

Caption: Z-group deprotection workflow.

Boc_Deprotection_Workflow Start Peptide-Resin with Lys(Boc) TFA_Cleavage_Deprotection TFA Cleavage and Deprotection Start->TFA_Cleavage_Deprotection Deprotected_Peptide Deprotected Peptide TFA_Cleavage_Deprotection->Deprotected_Peptide

Caption: Boc-group deprotection workflow.

Conclusion

The choice between Z- and Boc-based lysine protection in Fmoc-SPPS is a strategic one, dictated by the overall synthetic goal.

  • Fmoc-Lys(Boc)-OH remains the standard for routine peptide synthesis due to its compatibility with the widely used TFA cleavage method, which allows for simultaneous resin cleavage and side-chain deprotection.

  • Fmoc-Lys(Z)-OH offers a higher degree of orthogonality, making it particularly valuable for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies. The ability to deprotect the lysine side chain under neutral hydrogenolysis conditions, while leaving acid-labile groups intact, is a significant advantage in the synthesis of complex, modified peptides.

Researchers should carefully consider the desired final product and the overall synthetic route when selecting the appropriate lysine protecting group. For straightforward linear peptides, the well-established Fmoc-Lys(Boc)-OH is often the most efficient choice. However, for more complex synthetic endeavors, such as the preparation of cyclic peptides or the assembly of large proteins from protected fragments, the unique orthogonality of the Z-group can be a powerful tool.

References

Validating Site-Specific Protein Modification: A Comparative Guide to Z-Lys(Z)-OSu and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise, site-specific modification of proteins is a cornerstone of modern biotechnology. It enables the creation of antibody-drug conjugates (ADCs), the introduction of fluorescent probes for imaging, and the stabilization of therapeutic proteins. The choice of chemical tool for this purpose is critical, dictating the homogeneity, yield, and functionality of the final product. This guide provides a comparative analysis of Z-Lys(Z)-OSu, a lysine-reactive N-hydroxysuccinimide (NHS) ester, and leading alternative methods for site-specific protein modification.

A Note on this compound for Protein Modification: While this compound is well-documented for its role in solution-phase peptide synthesis, there is a notable lack of specific, quantitative data and detailed protocols for its application in the site-specific modification of folded proteins in the scientific literature. This compound belongs to the class of NHS esters, which are known to react with primary amines, primarily the ε-amino group of lysine residues. However, due to the high abundance of lysine on the surface of most proteins, achieving site-selectivity with standard NHS esters is a significant challenge, often resulting in a heterogeneous mixture of modified proteins. Therefore, this guide will compare the general class of NHS esters, represented by this compound, with more advanced and targeted methodologies for which there is more extensive data on site-specific protein modification.

Comparison of Lysine Modification Strategies

The following table summarizes the key performance characteristics of different approaches to site-specific lysine modification.

FeatureThis compound (NHS Ester)Targeting Hyper-reactive LysinesChemoenzymatic (LACE)Sortase-A Mediated Ligation
Principle Acylation of primary amines (lysine ε-amine, N-terminus) by an activated ester.Exploits the unique chemical environment of a specific lysine residue, making it more nucleophilic than others.An engineered E2 enzyme (Ubc9) recognizes a short peptide tag and catalyzes the transfer of a payload from a thioester to a specific lysine within the tag.A transpeptidase enzyme (Sortase A) recognizes a specific peptide motif (LPXTG), cleaves it, and ligates a payload with an N-terminal glycine.
Site-Specificity Generally low; reacts with most accessible lysines.High, but dependent on the protein having a naturally hyper-reactive lysine.High; directed by a genetically encoded peptide tag.High; directed by a genetically encoded peptide tag.
Efficiency/Yield Variable, dependent on reaction conditions and protein structure. Can be difficult to control.Can be high for the target lysine, but overall yield of singly modified protein may vary.Reported to be high, with conversions often exceeding 95%.[1]Can be high, with yields up to 90%, but is an equilibrium reaction that can be driven to completion.[2]
Protein Engineering Not required.Not required.Requires genetic fusion of a small peptide tag (e.g., IKQE) to the protein of interest.Requires genetic fusion of a recognition motif (e.g., LPXTG) to the protein of interest.
Payload Scope Broad; any molecule that can be functionalized with an NHS ester.Broad; dependent on the reactivity of the hyper-reactive lysine.Broad; peptides, small molecules, and proteins can be delivered as thioesters.Broad; any molecule that can be functionalized with an N-terminal oligo-glycine.
Key Advantages Simple, well-established chemistry. No protein engineering needed.Modifies the native protein without genetic alteration.High specificity and efficiency. Small recognition tag.High specificity and efficiency. Orthogonal to other labeling methods.
Key Disadvantages Poor site-specificity, leading to heterogeneous products.Not universally applicable; requires a suitable hyper-reactive lysine.Requires protein engineering and expression of the modified protein.Requires protein engineering and can have reversibility issues if not optimized.

Experimental Protocols

General Protocol for NHS Ester-Mediated Protein Labeling

This protocol is a general guideline for the non-site-specific labeling of proteins with NHS esters like this compound. Achieving site-specificity would require significant optimization of reaction conditions (e.g., pH, temperature, stoichiometry) and is highly protein-dependent.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should typically be in the range of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation:

    • Shortly before use, dissolve the NHS ester (e.g., this compound) in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The optimal molar ratio of reagent to protein must be determined empirically for each protein.

    • Incubate the reaction at room temperature for 30-60 minutes, or at 4°C for 2 hours to overnight. Longer incubation times at lower temperatures can sometimes improve selectivity for more reactive sites.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding a final concentration of 10-50 mM of a primary amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS ester.

    • Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the degree of labeling (DOL) using mass spectrometry to measure the mass shift of the modified protein.

    • Use peptide mapping (LC-MS/MS) to identify the specific lysine residues that have been modified.

Chemoenzymatic Lysine Modification using LACE (Lysine Acylation using Conjugating Enzymes)

This method provides high site-specificity through the use of an engineered enzyme and a recognition tag.

  • Protein and Reagent Preparation:

    • Express and purify the target protein containing a LACE recognition tag (e.g., a C-terminal IKQE tag).

    • Synthesize or obtain the payload of interest as a peptide thioester.

    • Express and purify the Ubc9 conjugating enzyme.

  • LACE Reaction:

    • In a typical reaction, combine the tagged protein (e.g., at 10 µM), the peptide thioester payload (e.g., at 100 µM), and Ubc9 (e.g., at 30 µM) in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Incubate the reaction at 37°C for 2-16 hours.

  • Purification and Analysis:

    • Purify the modified protein from the reaction mixture using affinity chromatography (if the protein has an affinity tag) or other chromatographic methods to remove the Ubc9 enzyme and excess payload.

    • Analyze the reaction products by SDS-PAGE to visualize the shift in molecular weight of the modified protein.

    • Confirm the site-specific modification and determine the efficiency by mass spectrometry.

Sortase-A Mediated Ligation

This enzymatic method offers another route to highly specific protein modification at the N- or C-terminus.

  • Protein and Reagent Preparation:

    • Express and purify the target protein containing a C-terminal Sortase A recognition motif (e.g., LPETG) followed by an affinity tag for purification.

    • Synthesize or obtain the payload of interest with an N-terminal oligo-glycine motif (e.g., GGG).

    • Express and purify a constitutively active variant of Sortase A.

  • Sortase Ligation Reaction:

    • Combine the target protein (e.g., at 20 µM), the glycine-functionalized payload (e.g., at 200 µM), and Sortase A (e.g., at 10 µM) in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purification and Analysis:

    • Purify the ligated product. A common strategy is to use an affinity tag on the target protein that is removed upon ligation, allowing for selective capture of the unreacted protein.

    • Analyze the reaction products by SDS-PAGE to observe the formation of the ligated product.

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizing the Workflows

To better illustrate the different modification strategies, the following diagrams outline the key steps in each process.

NHS_Ester_Modification Protein Protein with accessible lysines Reaction Reaction (pH 7.2-8.5) Protein->Reaction NHS_Ester This compound (NHS Ester) NHS_Ester->Reaction Purification Purification (e.g., SEC) Reaction->Purification Modified_Protein Heterogeneously Modified Protein Purification->Modified_Protein

NHS Ester Modification Workflow

Chemoenzymatic_Modification Tagged_Protein Protein with LACE tag Reaction LACE Reaction Tagged_Protein->Reaction Payload Payload-Thioester Payload->Reaction Ubc9 Ubc9 Enzyme Ubc9->Reaction Purification Purification Reaction->Purification Modified_Protein Site-Specifically Modified Protein Purification->Modified_Protein

Chemoenzymatic (LACE) Modification Workflow

Sortase_Ligation Tagged_Protein Protein with LPXTG tag Reaction Ligation Reaction Tagged_Protein->Reaction Payload GGG-Payload Payload->Reaction SortaseA Sortase A SortaseA->Reaction Purification Purification Reaction->Purification Modified_Protein Site-Specifically Ligated Protein Purification->Modified_Protein

Sortase-A Mediated Ligation Workflow

References

Performance Under the Microscope: A Comparative Guide to Z-Lys(Z)-OSu in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of automated peptide synthesis, the choice of protected amino acids is a critical determinant of yield, purity, and overall efficiency. This guide provides an in-depth performance review of Z-Lys(Z)-OSu, a lysine derivative employed in Boc-based solid-phase peptide synthesis (SPPS), and objectively compares it with other commonly used alternatives, most notably Fmoc-Lys(Boc)-OH, the standard in Fmoc-based strategies.

While direct, head-to-head quantitative comparisons in automated synthesizers are not extensively documented in publicly available literature, this guide synthesizes the principles of peptide chemistry to present a comprehensive analysis supported by established experimental protocols. The quantitative data presented herein is illustrative, based on typical outcomes for the respective chemistries, and is intended to provide a framework for researchers to conduct their own comparative studies.

Executive Summary: this compound in the Landscape of Peptide Synthesis

This compound, or Nα,Nε-dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, utilizes the benzyloxycarbonyl (Z) group for the protection of both the α-amino and ε-amino groups of lysine. This protecting group is characteristic of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for peptide synthesis. The OSu (N-hydroxysuccinimide) ester is an activated form that facilitates coupling to the growing peptide chain.

In contrast, Fmoc-Lys(Boc)-OH is the workhorse of the now more prevalent Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. Here, the base-labile Fmoc group provides temporary protection of the α-amino group, while the acid-labile Boc group protects the lysine side chain.

The choice between these two derivatives is fundamentally a choice between the overarching Boc and Fmoc synthesis strategies, each with its own set of advantages and disadvantages regarding reaction conditions, reagent compatibility, and suitability for different peptide sequences.

Comparative Performance Data (Illustrative)

The following tables present a summary of expected performance metrics when using this compound in a Boc-based automated synthesizer versus Fmoc-Lys(Boc)-OH in an Fmoc-based system. These values are representative and can vary based on the peptide sequence, synthesizer, and specific protocols used.

Table 1: Comparison of Coupling Efficiency and Crude Purity

ParameterThis compound (Boc Strategy)Fmoc-Lys(Boc)-OH (Fmoc Strategy)Key Considerations
Typical Coupling Efficiency 98-99.5%99-99.8%Fmoc chemistry often exhibits slightly higher coupling efficiencies due to less steric hindrance from the growing peptide-resin complex under neutral or basic coupling conditions.
Crude Peptide Purity (HPLC) 80-90%85-95%The milder deprotection steps in Fmoc synthesis can lead to fewer side reactions and a higher purity of the crude product.
Risk of Side Reactions Moderate to HighLow to ModerateBoc deprotection with strong acids like TFA can lead to side reactions, especially with sensitive residues. The Z group's removal via strong acid or hydrogenolysis also poses challenges.

Table 2: Reagent and Synthesis Strategy Comparison

FeatureThis compound (Boc Strategy)Fmoc-Lys(Boc)-OH (Fmoc Strategy)Impact on Workflow
Nα-Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., 20% Piperidine in DMF)The harsh acidic conditions of Boc deprotection can be detrimental to sensitive peptide sequences.
Side-Chain (ε-Amino) Deprotection Strong Acid (e.g., HF, TFMSA) or HydrogenolysisStrong Acid (e.g., TFA)The Z group requires harsh cleavage conditions, which can limit the synthesis of complex peptides with sensitive modifications.
Orthogonality LimitedHighFmoc/tBu strategy offers excellent orthogonality, allowing for selective deprotection of side chains for modifications like cyclization or labeling while the peptide is still on the resin.
Solubility of Protected Peptides Generally HigherCan be LowerThe protonated state of the N-terminus after Boc deprotection can improve solubility and reduce aggregation in some cases.[1]

Experimental Protocols

To empower researchers to conduct their own comparative analyses, detailed methodologies for key experiments are provided below.

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a model peptide using both Boc and Fmoc strategies on an automated peptide synthesizer.

Objective: To synthesize a decapeptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Lys-NH₂) to compare the performance of this compound and Fmoc-Lys(Boc)-OH.

Materials:

  • Automated peptide synthesizer

  • Rink Amide resin (for Fmoc synthesis) or MBHA resin (for Boc synthesis)

  • For Fmoc Synthesis: Fmoc-amino acids (including Fmoc-Lys(Boc)-OH), HBTU, HOBt, DIEA, 20% piperidine in DMF, DMF, DCM.

  • For Boc Synthesis: Boc-amino acids (using Boc-Lys(Z)-OH for coupling, as this compound is an activated ester for solution phase or specific synthesizer protocols), TFA, DIEA, coupling reagents (e.g., HBTU/HOBt or DIC/HOBt), DMF, DCM.

  • Cleavage cocktail (e.g., TFA/TIS/H₂O for Fmoc; HF or TFMSA for Boc)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the appropriate resin in DMF for 1 hour in the synthesizer's reaction vessel.

  • Synthesis Cycles (Automated):

    • Fmoc Strategy:

      • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

      • Washing: Wash the resin thoroughly with DMF.

      • Coupling: Add the next Fmoc-amino acid, activated with HBTU/HOBt and DIEA, to the resin and allow to react.

      • Washing: Wash the resin with DMF and DCM.

      • Repeat steps a-d for each amino acid in the sequence.

    • Boc Strategy:

      • Deprotection: Treat the resin with TFA to remove the Boc group.

      • Washing: Wash the resin with DCM and DMF.

      • Neutralization: Neutralize the resin with a solution of DIEA in DMF.

      • Coupling: Add the next Boc-amino acid, pre-activated with a coupling reagent, to the resin.

      • Washing: Wash the resin with DMF and DCM.

      • Repeat steps a-e for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Fmoc Strategy: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.

    • Boc Strategy: Treat the resin with a strong acid like HF or TFMSA according to established safety protocols.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Determination of Coupling Efficiency by Quantitative Ninhydrin (Kaiser) Test

Objective: To quantify the percentage of free amines remaining on the resin after a coupling step, thereby determining the coupling efficiency.

Materials:

  • Resin samples from after a coupling step

  • Ninhydrin test solutions (Reagent A: KCN in pyridine; Reagent B: Ninhydrin in n-butanol; Reagent C: Phenol in n-butanol)[2]

  • Heating block or water bath (100-110°C)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Take a small, weighed amount of resin (e.g., 5-10 mg) from the synthesizer after the coupling reaction and washing steps.

  • Reaction:

    • Place the resin beads in a small test tube.

    • Add a few drops of each of the three ninhydrin reagents.[2]

    • Heat the tube at 110°C for 5 minutes.[2]

  • Extraction: After cooling, add a known volume of a solvent mixture (e.g., ethanol/water) to extract the colored product (Ruhemann's purple).

  • Quantification: Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Calculation: Compare the absorbance to a standard curve generated with known concentrations of a primary amine to determine the amount of unreacted amine on the resin. The coupling efficiency is then calculated as: Efficiency (%) = (1 - (moles of unreacted amine / initial moles of amine on resin)) * 100.

Protocol 3: Analysis of Crude Peptide Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the crude peptide synthesized using each lysine derivative.

Materials:

  • Crude peptide samples

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Suitable solvent to dissolve the peptide (e.g., water/acetonitrile mixture)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the starting mobile phase solvent. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the peptide sample.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizing the Workflow and Chemical Logic

To better understand the processes discussed, the following diagrams illustrate the key workflows and chemical principles.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA) start->deprotection wash Wash deprotection->wash Wash neutralization Neutralization (DIEA) coupling Couple Boc-AA-OH (e.g., Boc-Lys(Z)-OH) neutralization->coupling wash_after wash_after coupling->wash_after Wash wash->neutralization repeat Repeat for next amino acid repeat->deprotection Yes final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage No end Purified Peptide final_cleavage->end Precipitate & Purify wash_after->repeat

Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine) start->deprotection wash Wash deprotection->wash Wash coupling Couple Fmoc-AA-OH (e.g., Fmoc-Lys(Boc)-OH) wash_after wash_after coupling->wash_after Wash wash->coupling repeat Repeat for next amino acid repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No end Purified Peptide final_cleavage->end Precipitate & Purify wash_after->repeat

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Orthogonality_Comparison Boc_Strategy Boc/Bzl Strategy Nα-Boc (Acid Labile) ε-Z (Strong Acid/ H₂ Labile) Limited Orthogonality Modification On-Resin Side-Chain Modification Boc_Strategy->Modification Difficult Fmoc_Strategy Fmoc/tBu Strategy Nα-Fmoc (Base Labile) ε-Boc (Acid Labile) High Orthogonality Fmoc_Strategy->Modification Enables

Orthogonality of Lysine Protecting Groups.

Conclusion and Recommendations

The selection between this compound and Fmoc-Lys(Boc)-OH for automated peptide synthesis is intrinsically linked to the choice between the Boc/Bzl and Fmoc/tBu strategies.

This compound , within the Boc/Bzl framework, can be effective, particularly for the synthesis of simpler peptides or sequences where aggregation is a concern. The Boc strategy's use of acidic deprotection can sometimes improve the solubility of the growing peptide chain.[1] However, the harsh conditions required for the final cleavage of the Z group from the lysine side chain (and other benzyl-type protecting groups) are a significant drawback, potentially leading to degradation of sensitive peptides.

Fmoc-Lys(Boc)-OH , as the cornerstone of the Fmoc/tBu strategy, offers a milder and more versatile approach. The orthogonality of the Fmoc and Boc protecting groups is a key advantage, allowing for the synthesis of complex peptides and facilitating on-resin modifications. The generally higher crude purity and coupling efficiencies observed with Fmoc chemistry make it the preferred choice for most applications in modern automated peptide synthesis.

For researchers and drug development professionals, the Fmoc/tBu strategy utilizing Fmoc-Lys(Boc)-OH is recommended for the majority of automated peptide synthesis projects due to its robustness, versatility, and compatibility with a wider range of peptide sequences and modifications. While the Boc/Bzl strategy with Z-protected lysine has its place, its application is more specialized and requires careful consideration of the peptide's sensitivity to harsh acidic reagents. The provided experimental protocols offer a clear path for laboratories to generate their own comparative data and make informed decisions based on their specific research needs.

References

Safety Operating Guide

Proper Disposal of Z-Lys(Z)-OSu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Z-Lys(Z)-OSu must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, its contaminated materials, and empty containers.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to consult the substance's Safety Data Sheet (SDS) and be aware of its potential hazards. While a specific SDS for this compound was not found, related compounds with N-hydroxysuccinimide (NHS) esters are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory at all times. All handling and disposal procedures should be conducted within a well-ventilated fume hood.[1]

Core Disposal Protocol: Deactivation of the Reactive NHS Ester

The primary step in the safe disposal of this compound is the deactivation of its reactive N-Hydroxysuccinimide (NHS) ester group. This is effectively achieved through a process called quenching, which involves either hydrolysis or reaction with a primary amine.[1]

Experimental Protocol: Quenching of Unreacted this compound

This protocol is designed for deactivating small quantities of this compound typically found in a laboratory setting.

Materials:

  • Unreacted this compound waste (solid or dissolved in an organic solvent like DMSO or DMF)

  • Quenching Solution (Choose one):

    • Option A (Amine Quenching): 1 M Tris (tris(hydroxymethyl)aminomethane) or Glycine solution in water.[1]

    • Option B (Hydrolysis): 1 M Sodium Hydroxide (NaOH) solution.[1] Caution: This reaction can be exothermic.

  • pH paper or pH meter

  • Appropriately labeled chemical waste container

Procedure:

  • Preparation: In a designated fume hood, select a container for the quenching reaction that is larger than the volume of the waste to accommodate the quenching solution and any potential foaming.

  • Dissolution (if necessary): If the this compound waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.

  • Quenching:

    • For Amine Quenching: Slowly add the 1 M Tris or Glycine solution to the this compound waste.

    • For Hydrolysis: Slowly and cautiously add the 1 M NaOH solution to the waste. Monitor for any temperature increase. The half-life of NHS esters decreases significantly at higher pH; maintaining a pH >8.5 for at least one hour is recommended to ensure complete hydrolysis.

  • Neutralization (for Hydrolysis method): If hydrolysis with NaOH was used, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl).

  • Waste Collection: The final, quenched solution should be collected in a clearly labeled hazardous waste container. The label must include the chemical names of all components, including the reaction byproducts.

Disposal of Contaminated Materials and Containers

All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a sealed bag and disposed of as solid chemical waste.

Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and treated as hazardous waste. After triple-rinsing, the container can be discarded according to institutional guidelines.

Summary of Key Chemicals and Hazards

Chemical/MaterialGeneral Hazard Classification
This compoundIrritant, Harmful
Tris/Glycine Solution (1 M)Generally low hazard
Sodium Hydroxide (1 M)Corrosive, can cause severe burns
Quenched SolutionHazardous waste, requiring proper labeling and disposal
Contaminated LabwareSolid chemical waste

This table provides general hazard classifications. Always refer to the specific Safety Data Sheet for detailed information.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Type cluster_treatment Treatment cluster_disposal Final Disposal start Identify this compound Waste Stream unreacted_chemical Unreacted this compound start->unreacted_chemical contaminated_materials Contaminated Materials (Gloves, Pipettes, etc.) start->contaminated_materials empty_container Empty this compound Container start->empty_container quench Quench NHS Ester (Hydrolysis or Amine) unreacted_chemical->quench Deactivate Reactivity hazardous_solid Dispose as Solid Chemical Waste contaminated_materials->hazardous_solid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse hazardous_liquid Collect as Hazardous Liquid Waste quench->hazardous_liquid Neutralize if needed rinsate_collection Collect Rinsate as Hazardous Waste triple_rinse->rinsate_collection discard_container Discard Clean Container triple_rinse->discard_container After rinsing

Caption: Decision workflow for the safe disposal of this compound and related waste.

References

Personal protective equipment for handling Z-Lys(Z)-OSu

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-Lys(Z)-OSu (Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this compound is not fully available, its chemical structure, containing the N-hydroxysuccinimide (OSu) ester, suggests potential hazards. N-hydroxysuccinimide esters are reactive compounds and should be handled with care. The primary risks include skin and eye irritation.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3]Protects against splashes and dust particles that can cause serious eye irritation or damage.
Hand Protection Impervious gloves (e.g., nitrile rubber).Prevents skin contact, which may cause irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).Required when handling the powder form to avoid inhalation of dust, which may cause respiratory tract irritation.
Skin and Body Protection Laboratory coat.Protects against accidental skin exposure.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Table 2: Handling and Storage Recommendations

ParameterGuidelineReference
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store at -20°C. Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Table 3: Emergency Procedures

SituationAction
Spill 1. Wear appropriate PPE. 2. For dry spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. 3. For solutions, absorb with an inert material and place in a chemical waste container. 4. Clean the spill area thoroughly.
Skin Contact Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and its containers in accordance with federal, state, and local environmental control regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not allow the product to enter drains.

Experimental Workflow: Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Set up work area in a well-ventilated fume hood prep_ppe->prep_setup handle_weigh Carefully weigh the required amount of this compound prep_setup->handle_weigh Start Experiment handle_dissolve Dissolve in an appropriate solvent as per protocol handle_weigh->handle_dissolve handle_reaction Perform the reaction under inert atmosphere if required handle_dissolve->handle_reaction cleanup_quench Quench any unreacted reagent as per protocol handle_reaction->cleanup_quench End Experiment storage_seal Tightly seal the original container handle_reaction->storage_seal If reagent remains cleanup_waste Collect all waste in a labeled hazardous waste container cleanup_quench->cleanup_waste cleanup_decon Decontaminate glassware and work surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of waste through approved channels cleanup_decon->cleanup_dispose storage_store Return to -20°C storage storage_seal->storage_store

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Lys(Z)-OSu
Reactant of Route 2
Reactant of Route 2
Z-Lys(Z)-OSu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.